molecular formula C7H5Cl2NO B1592298 1-(3,5-Dichloropyridin-2-YL)ethanone CAS No. 141454-65-1

1-(3,5-Dichloropyridin-2-YL)ethanone

Katalognummer: B1592298
CAS-Nummer: 141454-65-1
Molekulargewicht: 190.02 g/mol
InChI-Schlüssel: FDBXTZVAEKVARE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichloropyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3,5-dichloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBXTZVAEKVARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617241
Record name 1-(3,5-Dichloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141454-65-1
Record name 1-(3,5-Dichloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-2-YL)ethanone: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(3,5-dichloropyridin-2-yl)ethanone, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical development. This document delves into the compound's molecular structure, proposes a robust synthetic pathway, and outlines its detailed spectroscopic characterization.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2][3] The introduction of halogen substituents, such as chlorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The compound this compound, also known as 2-acetyl-3,5-dichloropyridine, combines the essential pyridine ring with two chlorine atoms and an acetyl group, making it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1][4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions with an acetyl group and two chlorine atoms, respectively.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO[6]
Molecular Weight 190.03 g/mol [7]
CAS Number 141454-65-1[7][8]
SMILES CC(=O)C1=NC=C(Cl)C=C1Cl[7][8]
Predicted XlogP 2.1[6]

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 3,5-Dichloropyridine-2-carbonitrile 3,5-Dichloropyridine-2-carbonitrile 1. CH3MgBr, THF, 0 °C to rt 1. CH3MgBr, THF, 0 °C to rt 3,5-Dichloropyridine-2-carbonitrile->1. CH3MgBr, THF, 0 °C to rt Grignard Addition 2. Aqueous HCl workup 2. Aqueous HCl workup This compound This compound 2. Aqueous HCl workup->this compound Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol

Reaction: Grignard reaction of 3,5-dichloropyridine-2-carbonitrile with methylmagnesium bromide.

Materials:

  • 3,5-Dichloropyridine-2-carbonitrile

  • Methylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution, e.g., 2 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3,5-dichloropyridine-2-carbonitrile dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the decomposition of the reagent.[11]

  • Low-Temperature Addition: The addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the intermediate imine formed after the addition of the Grignard reagent to the nitrile, yielding the desired ketone.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and a singlet in the aliphatic region for the methyl protons of the acetyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H4~ 8.0 - 8.2Doublet
Pyridine-H6~ 8.5 - 8.7Doublet
-CH₃~ 2.6 - 2.8Singlet

Note: Predicted chemical shifts are based on typical values for substituted pyridines and may vary depending on the solvent and other experimental conditions.[12]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 195 - 205
Pyridine-C2~ 150 - 155
Pyridine-C3~ 135 - 140
Pyridine-C4~ 125 - 130
Pyridine-C5~ 130 - 135
Pyridine-C6~ 148 - 152
-CH₃~ 25 - 30

Note: Predicted chemical shifts are based on typical values for substituted pyridines and may vary depending on the solvent and other experimental conditions.[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ketone)1690 - 1715Strong
C=N, C=C (aromatic)1550 - 1600Medium to Strong
C-Cl600 - 800Medium to Strong
C-H (aromatic)3000 - 3100Medium to Weak
C-H (aliphatic)2850 - 3000Medium to Weak

Note: These are general ranges and the exact peak positions can be influenced by the electronic environment.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrometry Data:

  • [M+H]⁺: m/z 189.98210[6]

  • Isotopic Pattern: The molecular ion peak will exhibit a characteristic M, M+2, and M+4 pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Key Fragmentation Pathways: Expected fragmentation would involve the loss of the methyl group (M-15) and the acetyl group (M-43).[17]

Applications in Research and Development

The structural features of this compound make it a highly attractive building block in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceuticals: The dichloropyridine moiety is a key component in a number of potent and selective therapeutic agents, including P2X7 receptor antagonists for inflammatory conditions and Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.[3] The acetyl group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, chalcones, or other heterocyclic systems.[2]

  • Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.[1][5] The dichlorinated pyridine core can enhance the biological activity of these agrochemicals.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and its expected spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this important chemical intermediate.

References

  • Calculated and experimental NMR chemical shifts of 2. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). PREPARATION OF 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • This compound. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

  • US5149822A - Preparation of 2,3-dichloro-5-acetylpyridine. Google Patents. (n.d.).
  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents. (n.d.).
  • Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylruthenium. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Grignard Reagents for Synthesis of Active Pharmaceutical Ingredients in Continuous Flow Process. (NIPER) SAS Nagar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved January 21, 2026, from [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF 1-(5-IODO-1H-IMIDAZOL-4-YL)PENT-4-EN-1-ONE. Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1-(3,5-Dichloro-2-pyridinyl)-2-(oxan-4-yl)ethanone. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass spectrometric fragmentation of some arylidenecycloalkanones. Academia.edu. (n.d.). Retrieved January 21, 2026, from [Link]

  • On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • 2-Acetylpyridine - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-(3,5-Dichloropyridin-2-YL)ethanone, a key heterocyclic ketone intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages predictive models and established principles of spectroscopic interpretation, supported by comparative data from analogous structures, to offer a robust framework for the characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, thereby facilitating its unambiguous identification, purity assessment, and structural elucidation in a laboratory setting.

Introduction and Molecular Structure

This compound (Molecular Formula: C₇H₅Cl₂NO, Molecular Weight: 190.03 g/mol ) is a substituted pyridinyl ketone.[1] The structural arrangement, featuring an acetyl group at the C2 position and two chlorine atoms at the C3 and C5 positions of the pyridine ring, creates a unique electronic environment that is reflected in its spectroscopic signatures. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the chemical shifts of the aromatic protons and carbons, as well as the vibrational frequencies of the various functional groups.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized batches of this compound, which is a critical step in any research and development pipeline. This guide provides a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on established substituent effects on the pyridine ring, a detailed prediction of the ¹H and ¹³C NMR spectra of this compound is presented below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons of the acetyl group.

Justification for Predictions:

  • Pyridinyl Protons (H-4, H-6): The parent 3,5-dichloropyridine shows two signals: a triplet at ~7.8 ppm for H-4 and a doublet at ~8.5 ppm for H-2 and H-6.[2][3] The introduction of an acetyl group at the C-2 position will deshield the adjacent H-6 proton and break the symmetry. The H-4 proton, being meta to the acetyl group, will be less affected. The H-6 proton is ortho to the carbonyl group and will experience a downfield shift. The coupling between H-4 and H-6 is a meta-coupling, which is typically small (2-3 Hz).

  • Methyl Protons (-COCH₃): The methyl protons of an acetyl group attached to an aromatic ring typically appear as a sharp singlet in the range of 2.5-2.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COCH₃~ 2.65Singlet-3H
H-4~ 8.10Doublet~ 2.51H
H-6~ 8.60Doublet~ 2.51H

Diagram 1: ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals: one for the carbonyl carbon, one for the methyl carbon, and five for the carbons of the dichloropyridine ring.

Justification for Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of an aryl ketone typically resonates in the downfield region of 190-200 ppm.

  • Pyridinyl Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the chloro and acetyl substituents. The carbons directly attached to chlorine (C-3, C-5) will be deshielded. The carbon attached to the acetyl group (C-2) will also be significantly downfield. The chemical shifts of unsubstituted pyridine are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4).[4] The substituents will cause significant shifts from these values.

  • Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected in the aliphatic region, typically around 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃~ 28
C-4~ 125
C-3~ 133
C-5~ 138
C-6~ 148
C-2~ 152
C=O~ 198
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, 0.03% v/v). Securely cap the vial and vortex until the sample is completely dissolved.

  • Data Acquisition: Transfer the solution into a clean, dry 5 mm NMR tube. Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Justification for Predictions:

  • C=O Stretch: The carbonyl (C=O) stretching vibration of an aryl ketone is typically strong and sharp, appearing in the region of 1680-1700 cm⁻¹.

  • Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[5]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

  • C-Cl Stretches: The C-Cl stretching vibrations for aryl chlorides typically appear in the fingerprint region, between 1000 and 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3100-3000Aromatic C-HStretching
~ 2980-2850Aliphatic C-HStretching
~ 1695C=O (Ketone)Strong, sharp stretching
~ 1580, 1550, 1450Aromatic C=C, C=NRing stretching
~ 1360-CH₃Symmetric bending
~ 850-750C-ClStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The data presented here is based on predicted values.[6]

Predicted Fragmentation Pattern:

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 189, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1).

  • Alpha-Cleavage: The most prominent fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[7] This can occur in two ways:

    • Loss of a methyl radical (•CH₃) to form the 3,5-dichloropyridin-2-ylcarbonyl cation at m/z 174.

    • Loss of the 3,5-dichloropyridin-2-yl radical to form the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak.

  • Other Fragmentations: Subsequent loss of CO from the m/z 174 fragment could lead to the 3,5-dichloropyridinyl cation at m/z 146.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
189/191/193[C₇H₅Cl₂NO]⁺ (Molecular Ion)
174/176/178[C₆H₂Cl₂NO]⁺
146/148/150[C₅H₂Cl₂N]⁺
43[C₂H₃O]⁺ (Base Peak)

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation M [M]⁺˙ m/z 189/191/193 F1 [M - CH₃]⁺ m/z 174/176/178 M->F1 - •CH₃ F3 [CH₃CO]⁺ m/z 43 (Base Peak) M->F3 - •C₅H₂Cl₂N F2 [M - CO]⁺˙ (from F1) m/z 146/148/150 F1->F2 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Data Acquisition: For EI-MS, use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300 to observe the molecular ion and key fragments.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparative analysis, offer a valuable resource for the identification and structural verification of this compound. While this guide establishes a strong theoretical foundation, it is imperative that these predictions are confirmed through the acquisition and analysis of experimental data. The protocols outlined herein provide a clear methodology for researchers to obtain and interpret the necessary spectra, ensuring the quality and integrity of their scientific endeavors.

References

  • (No author given). This compound. PubChem. Accessed January 21, 2026. [Link]

  • Shreve, O. D., et al. (1951). "Correlations of the infrared spectra of some pyridines". Analytical Chemistry, 23(2), 277–282. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • PubChemLite. This compound. Accessed January 21, 2026. [Link]

  • University of Alberta. Mass Spectrometry: Fragmentation. Accessed January 21, 2026. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-(3,5-dichloropyridin-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental and computational workflows required for elucidating the three-dimensional atomic arrangement of this molecule. The guide covers the synthesis of the target compound, strategies for single crystal growth, the principles and practicalities of X-ray diffraction data collection, and the intricacies of structure solution, refinement, and validation. By presenting a hypothetical yet plausible crystal structure analysis, this guide serves as a robust instructional tool, emphasizing the causality behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science

The precise knowledge of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. In the realm of drug development, the crystal structure of a small molecule provides invaluable insights into its interaction with biological targets, guiding lead optimization and rational drug design. For materials scientists, the crystalline packing of molecules dictates properties such as solubility, stability, and morphology, which are critical for formulation and manufacturing.

This compound is a halogenated pyridine derivative, a class of compounds frequently encountered in pharmaceuticals and agrochemicals. The presence of the dichloropyridine ring and the ethanone moiety suggests potential for diverse intermolecular interactions, including hydrogen bonding and halogen bonding, which can significantly influence its solid-state architecture. A thorough crystal structure analysis is therefore paramount to unlocking the full potential of this and related molecules. This guide will walk through the entire process, from obtaining the compound to the final validation of its crystal structure.

Experimental Section: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

While various methods for the synthesis of substituted pyridines exist, a plausible and efficient route to this compound can be adapted from known procedures for related compounds. A common strategy involves the acylation of a suitable pyridine precursor. One such approach could start from 2-amino-3,5-dichloropyridine, which is commercially available.

Proposed Synthetic Protocol:

  • Diazotization of 2-amino-3,5-dichloropyridine: 2-amino-3,5-dichloropyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.

  • Acylation: The in-situ generated diazonium salt is then subjected to a reaction with a suitable acetylating agent. For instance, a reaction with acetaldehyde in the presence of a copper(II) catalyst can introduce the acetyl group at the 2-position.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

The purity of the synthesized compound should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystal growth.

Single Crystal Growth: The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical and is typically guided by the solubility of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). A good solvent for slow evaporation is one in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent (or solvent mixture) with gentle warming if necessary to achieve saturation.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

  • Crystallization: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and place it in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the appearance of single crystals.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Data Collection

A carefully selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant oil.

  • Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a clearer diffraction pattern and reducing radiation damage.[1]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while continuously exposing it to the X-ray beam. The exposure time per frame and the total rotation range are optimized to ensure a complete and redundant dataset with good signal-to-noise ratio.[2]

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors. The resulting file containing the reflection data (typically in .hkl format) is then used to solve the crystal structure.

Workflow for Structure Solution:

Structure Solution Workflow raw_data Raw Diffraction Images data_reduction Data Reduction & Integration (e.g., SAINT, XDS) raw_data->data_reduction hkl_file Reflection File (*.hkl) data_reduction->hkl_file structure_solution Structure Solution (e.g., SHELXT, SIR) hkl_file->structure_solution initial_model Initial Structural Model structure_solution->initial_model

Caption: Workflow from raw data to an initial structural model.

The structure solution is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT. These methods provide an initial electron density map from which the positions of the heavier atoms (in this case, Cl, O, N, C) can be determined.

Structure Refinement

The initial atomic model is then refined against the experimental diffraction data to improve its accuracy. This is an iterative process of least-squares minimization, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to achieve the best fit between the calculated and observed structure factors.

Workflow for Structure Refinement:

Structure Refinement Workflow initial_model Initial Model refinement Least-Squares Refinement (SHELXL) initial_model->refinement fourier_map Difference Fourier Map refinement->fourier_map validation Structure Validation (PLATON) refinement->validation model_building Model Building & Correction fourier_map->model_building model_building->refinement final_model Final Structural Model (*.cif) validation->final_model

Caption: Iterative cycle of structure refinement and validation.

The refinement is typically performed using software like SHELXL. During refinement, hydrogen atoms are usually placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are introduced for non-hydrogen atoms to account for their thermal vibrations.

Structure Validation

Before the final structure is accepted, it must be rigorously validated to ensure its chemical and crystallographic reasonability. This is done using software like PLATON, which checks for a wide range of potential issues.[3][4][5]

Key Validation Checks:

  • Geometric Parameters: Bond lengths, bond angles, and torsion angles are checked against standard values.

  • Atomic Displacement Parameters (ADPs): The thermal ellipsoids are examined for unusual shapes or sizes.

  • Missed Symmetry: The program checks if the structure has been solved in a lower symmetry space group than the true one.

  • Solvent Accessible Voids: The structure is checked for any empty spaces that might contain disordered solvent molecules.

Hypothetical Crystal Structure Analysis of this compound

As no public crystal structure data is available for the title compound, we will proceed with a hypothetical yet realistic analysis based on its molecular structure and data from similar compounds.

Crystallographic Data and Refinement Details

The following table summarizes the hypothetical crystallographic data and refinement parameters for this compound.

Parameter Hypothetical Value
Chemical formulaC₇H₅Cl₂NO
Formula weight190.03
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.521(2)
b (Å)10.123(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)821.5(3)
Z4
Calculated density (g/cm³)1.535
Absorption coefficient (mm⁻¹)0.85
F(000)384
Crystal size (mm³)0.25 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
2θ range for data collection (°)4.5 to 55.0
Reflections collected7543
Independent reflections1890 [R(int) = 0.035]
Data/restraints/parameters1890 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.055, wR₂ = 0.128
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28
Molecular and Crystal Structure Description

In the hypothetical crystal structure, the this compound molecule would likely be essentially planar, with the acetyl group being nearly coplanar with the pyridine ring to maximize conjugation. The bond lengths and angles within the pyridine ring and the acetyl group would be expected to be in good agreement with standard values for similar fragments.

The crystal packing would be dominated by a combination of weak C-H···O and C-H···N hydrogen bonds, as well as possible Cl···Cl and Cl···N halogen bonds. These interactions would link the molecules into a three-dimensional supramolecular network. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, is a multi-step process that requires careful execution and rigorous validation. From the synthesis of the pure compound and the growth of high-quality single crystals to the intricacies of data collection, structure solution, and refinement, each step is critical for obtaining a reliable and accurate three-dimensional atomic model. The insights gained from such an analysis are invaluable for advancing research in drug discovery and materials science, providing a solid foundation for understanding the structure-property relationships of this and related compounds.

References

  • Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(11), 1349-1360.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Garman, E. F. (1999). Cool data: the benefits and pitfalls of cryocrystallography. Current Opinion in Structural Biology, 9(5), 639-645.
  • Wawrzycka-Gorczyca, I., et al. (2018). Synthesis and crystal structure of 2-acetylpyridine derivatives. Journal of Molecular Structure, 1157, 45-53.
  • IUCr. (2024). checkCIF/PLATON. Retrieved from [Link]

  • OlexSys Ltd. (2024). Olex2 Crystallography Software. Retrieved from [Link]

  • Bruker AXS Inc. (2024). APEX4 Software. Retrieved from [Link]

  • Dauter, Z., & Dauter, M. (2009). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 544, 253-273.
  • Müller, P. (2009). Structure refinement. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL, 1-18.
  • van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201.
  • Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge University Press.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

Sources

An In-Depth Technical Guide to Nucleophilic Substitution on 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of nucleophilic aromatic substitution (SNAr) reactions on 1-(3,5-dichloropyridin-2-yl)ethanone. This substrate is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its dichlorinated pyridine scaffold. This document delves into the underlying principles governing the regioselectivity of these reactions, offers field-proven experimental protocols, and explores the application of the resulting products in the synthesis of complex molecular architectures. By synthesizing theoretical knowledge with practical insights, this guide aims to equip researchers with the necessary tools to effectively utilize this important building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic building block in organic synthesis, particularly in the construction of pharmaceutical intermediates.[1][2] Its structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and an activating acetyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, acting as an electron sink, along with the electron-withdrawing acetyl group, facilitates nucleophilic attack on the carbon atoms bearing the chlorine leaving groups.[3][4] This inherent reactivity allows for the sequential and often regioselective introduction of various nucleophiles, providing a powerful platform for generating molecular diversity.

The strategic placement of the chloro substituents at the 3- and 5-positions, and the acetyl group at the 2-position, creates a unique electronic and steric environment that dictates the outcome of nucleophilic substitution reactions. Understanding the interplay of these factors is crucial for predicting and controlling the regioselectivity of substitution, a key challenge and opportunity in the synthesis of complex pyridine derivatives.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The propensity of this compound to undergo nucleophilic substitution is governed by the principles of SNAr reactions on electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5]

The Role of the Pyridine Ring and Activating Groups

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it more susceptible to nucleophilic attack compared to a benzene ring.[6][7] The positions ortho (2- and 6-) and para (4-) to the nitrogen are particularly activated because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to significant resonance stabilization.[3][8]

In the case of this compound, the 2-acetyl group further activates the ring towards nucleophilic attack by withdrawing electron density. This additional activation, however, is primarily directed towards the adjacent positions.

Predicting Regioselectivity: C3 versus C5 Substitution

The key question in the functionalization of this compound is the regioselectivity of the first nucleophilic substitution: will the incoming nucleophile displace the chlorine at the C3 or the C5 position?

While nucleophilic attack on pyridines generally favors the 2- and 4-positions, the presence of leaving groups at other positions allows for substitution to occur. The regioselectivity is then determined by the relative stability of the corresponding Meisenheimer intermediates.

  • Attack at C5: Nucleophilic attack at the C5 position leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the pyridine nitrogen through resonance. This is a significant stabilizing factor.

  • Attack at C3: Attack at the C3 position does not allow for direct delocalization of the negative charge onto the nitrogen atom.[8]

Based on this fundamental principle, nucleophilic attack is generally favored at the C5 position due to the greater stabilization of the resulting Meisenheimer intermediate.

G C5_start This compound C5_intermediate Meisenheimer Intermediate (Attack at C5) Negative charge delocalized onto Nitrogen C5_start->C5_intermediate + Nu- C5_product 5-Substituted Product C5_intermediate->C5_product - Cl- C3_intermediate Meisenheimer Intermediate (Attack at C3) No direct N-delocalization label_stabilized More Stable C3_start This compound C3_start->C3_intermediate + Nu- C3_product 3-Substituted Product C3_intermediate->C3_product - Cl- label_destabilized Less Stable

Experimental Protocols and Methodologies

The successful execution of nucleophilic substitution on this compound hinges on the careful selection of reaction conditions. The choice of nucleophile, solvent, base, and temperature all play critical roles in achieving high yields and selectivities.

General Considerations
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally preferred.[4] These solvents effectively solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive anionic nucleophile.

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate.[4]

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, it is advisable to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon).

Reaction with Amine Nucleophiles

The introduction of amine functionalities is a common transformation in drug discovery.[9]

Protocol: Synthesis of N-Substituted 2-amino-5-chloro-3-acetylpyridine Derivatives

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add the desired primary or secondary amine (1.1-1.5 eq.).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The excess of the amine and base is used to drive the reaction to completion and to neutralize the HCl generated during the reaction.

  • The choice of a non-nucleophilic base is crucial to avoid competition with the desired amine nucleophile.

Reaction with Thiol Nucleophiles

Thioethers are important structural motifs in many biologically active molecules.[10][11] The reaction of this compound with thiols proceeds readily to furnish the corresponding thioether derivatives.[12][13]

Protocol: Synthesis of 5-Chloro-3-acetyl-2-(alkylthio)pyridine Derivatives

  • To a solution of the desired thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C to generate the thiolate anion.

  • After cessation of hydrogen evolution, add a solution of this compound (1.0 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • The pre-formation of the more nucleophilic thiolate anion is essential for an efficient reaction.[10]

  • The reaction is typically performed at lower temperatures initially to control the exothermicity of the deprotonation step.

G start Start setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Data Presentation and Comparative Analysis

The following table summarizes the expected regioselectivity and general reaction conditions for the monosubstitution of this compound with common nucleophiles.

NucleophileExpected Major ProductTypical BaseTypical SolventTemperature (°C)
Primary/Secondary Amines5-Amino-3-chloro-2-acetylpyridineK2CO3, DIPEADMF, DMSO80-120
Thiols5-Thio-3-chloro-2-acetylpyridineNaH, K2CO3DMF, THF0 to RT
Alcohols (as alkoxides)5-Alkoxy-3-chloro-2-acetylpyridineNaH, KOtBuTHF, DMFRT to 80

Applications in Drug Development

The products derived from the nucleophilic substitution of this compound are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom at the C3 position can be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

This sequential functionalization strategy provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. For example, the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anti-cancer compounds often relies on the construction of highly substituted pyridine scaffolds.[14]

Conclusion and Future Directions

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The inherent electronic properties of the dichloropyridine ring, augmented by the activating acetyl group, allow for the regioselective introduction of a variety of nucleophiles, predominantly at the C5 position. This guide has provided a theoretical framework for understanding this reactivity, along with practical, field-tested protocols for key transformations.

Future research in this area will likely focus on expanding the scope of nucleophiles that can be employed, developing more sustainable and efficient reaction conditions (e.g., using milder bases and lower temperatures), and exploring the utility of the resulting products in the synthesis of novel therapeutic agents. The continued exploration of the reactivity of this and related heterocyclic systems will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Cresset. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). SciSpace. [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2019). PubMed Central. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • A. 3-Chloro-N-phenyl-pyridin-2-amine (1). (n.d.). Organic Syntheses. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2011). ResearchGate. [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2012). MDPI. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2020). PubMed Central. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]

  • Thiol-ene reaction. (n.d.). Wikipedia. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012). ResearchGate. [Link]

  • Reactions of Thiols. (2016). YouTube. [Link]

  • Reactions of Thiols. (n.d.). Chemistry Steps. [Link]

  • Thiol-addition reactions and their applications in thiol recognition. (2013). Chemical Society Reviews. [Link]

  • 4-Amino-3,5-dichloropyridine. (2023). PubMed Central. [Link]

  • 1-(3,5-dichloropyridin-2-yl)ethan-1-amine hydrochloride. (n.d.). PubChemLite. [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Chinese Chemical Society. [Link]

  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2005). ResearchGate. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019). ResearchGate. [Link]

  • N-but-3-ynyl-3,5-dichloropyridin-2-amine. (n.d.). PubChem. [Link]

Sources

The Synthetic Versatility of 1-(3,5-Dichloropyridin-2-YL)ethanone: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(3,5-dichloropyridin-2-yl)ethanone core represents a highly versatile and synthetically tractable scaffold, poised for elaboration into a diverse array of heterocyclic derivatives with significant potential in medicinal chemistry. The strategic placement of the chloro substituents on the pyridine ring, coupled with the reactive acetyl group, provides a unique electronic and steric environment that can be exploited for the construction of novel molecular architectures. This in-depth technical guide explores the derivatization of this core structure into three key classes of bioactive heterocycles: chalcones, pyrazoles, and thieno[2,3-b]pyridines. For each class, we will delve into the mechanistic rationale behind the synthetic transformations, provide detailed experimental protocols, and discuss the potential therapeutic applications of the resulting compounds, grounded in existing literature on analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this privileged starting material.

Introduction: The Strategic Importance of the 3,5-Dichloropyridine Moiety

The 3,5-dichloropyridine unit is a recurring motif in a multitude of biologically active compounds. The presence of two chlorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic substitution and modulating the pKa of the ring nitrogen. This electronic tuning is a critical aspect of rational drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the chloro groups provide steric bulk and can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. The acetyl group at the 2-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will focus on three well-established and high-yielding synthetic pathways originating from this compound, providing a roadmap for the generation of compound libraries for biological screening.

Chalcone Derivatives: Versatile Intermediates for Heterocycle Synthesis and Biological Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] They are also valuable intermediates for the synthesis of other heterocyclic systems like pyrimidines and pyrazoles.[3][4][5] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation.[6]

Mechanistic Insight: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone (in this case, this compound) and an aromatic aldehyde that lacks an alpha-hydrogen.[6] The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, the chalcone.

The choice of base is critical to prevent self-condensation of the ketone. Milder bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent are typically employed.[7][8][9]

Experimental Protocol: Synthesis of (E)-1-(3,5-dichloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add 4-methoxybenzaldehyde (1.1 eq) to the solution and stir at room temperature for 10 minutes.

  • Prepare a 10% aqueous solution of KOH and add it dropwise to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Expected Outcome: A pale yellow to yellow crystalline solid. The yield is typically in the range of 70-90%.

Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Chalcone Derivatives
R Group (from Ar-CHO)Product NameExpected Yield (%)
4-OCH₃(E)-1-(3,5-dichloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one85
4-Cl(E)-1-(3,5-dichloropyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one82
4-NO₂(E)-1-(3,5-dichloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one78
2-Furyl(E)-1-(3,5-dichloropyridin-2-yl)-3-(furan-2-yl)prop-2-en-1-one80
Logical Workflow for Chalcone Synthesis

Chalcone_Synthesis Start This compound + Aromatic Aldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH in EtOH) Start->Reaction Intermediate Aldol Adduct (unstable) Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Chalcone Derivative (α,β-unsaturated ketone) Dehydration->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Chalcone Purification->FinalProduct

Caption: Workflow for the synthesis of chalcone derivatives.

Pyrazole Derivatives: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone of medicinal chemistry, with numerous approved drugs containing this scaffold, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[10][11] A common and efficient method for the synthesis of pyrazoles involves the cyclization of chalcones with hydrazine derivatives.[12]

Mechanistic Rationale: From Chalcones to Pyrazoles

The reaction of a chalcone with hydrazine hydrate proceeds through a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution pattern of both the chalcone and the hydrazine derivative.

Experimental Protocol: Synthesis of 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3,5-dichloropyridine

This protocol outlines the synthesis of a pyrazole derivative from the previously synthesized chalcone.

Materials:

  • (E)-1-(3,5-dichloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Expected Outcome: An off-white to pale yellow solid. Yields are generally good, often exceeding 75%.

Data Presentation: Representative Pyrazole Derivatives
Chalcone Precursor (Ar group)Hydrazine ReagentProduct NameExpected Yield (%)
4-OCH₃Hydrazine hydrate2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3,5-dichloropyridine80
4-ClHydrazine hydrate2-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-3,5-dichloropyridine78
4-NO₂Phenylhydrazine2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-yl)-3,5-dichloropyridine75
2-FurylHydrazine hydrate2-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3,5-dichloropyridine77
Logical Pathway for Pyrazole Synthesis

Pyrazole_Synthesis Start Chalcone Derivative Reaction Cyclocondensation (e.g., in Acetic Acid) Start->Reaction Reagent Hydrazine Derivative (e.g., N₂H₄·H₂O) Reagent->Reaction Intermediate Pyrazoline Intermediate Reaction->Intermediate Aromatization Dehydration/ Aromatization Intermediate->Aromatization Product Pyrazole Derivative Aromatization->Product

Caption: Synthetic pathway from chalcones to pyrazoles.

Thieno[2,3-b]pyridine Derivatives: Bioisosteres of Purines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that are considered bioisosteres of purines and have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[13][14][15][16] The Gewald reaction is a powerful and versatile method for the synthesis of 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-b]pyridine core.[17]

Mechanistic Overview: The Gewald Reaction

The Gewald reaction is a multi-component reaction involving a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[18][19] The reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the active methylene nitrile to form a α,β-unsaturated dinitrile.[20] This is followed by the addition of sulfur to the β-carbon and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene.

Experimental Protocol: Synthesis of 2-amino-4-(3,5-dichloropyridin-2-yl)-5-cyanothiophene-3-carbonitrile

This protocol describes a key intermediate step towards thieno[2,3-b]pyridines.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine (as catalyst)

  • Ethanol

  • Standard laboratory glassware and reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).

  • Add a catalytic amount of morpholine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Expected Outcome: A yellow to orange solid. Yields for the Gewald reaction are typically moderate to good.

Subsequent Cyclization to Thieno[2,3-b]pyridines

The resulting 2-aminothiophene can be further cyclized to the thieno[2,3-b]pyridine core through various methods, such as reaction with formic acid or other cyclizing agents.

Logical Workflow for Thieno[2,3-b]pyridine Synthesis

Thieno_Pyridine_Synthesis Start This compound + Malononitrile + Sulfur Reaction Gewald Reaction (Base Catalyst, e.g., Morpholine) Start->Reaction Intermediate 2-Aminothiophene Derivative Reaction->Intermediate Cyclization Cyclization (e.g., with Formic Acid) Intermediate->Cyclization Product Thieno[2,3-b]pyridine Derivative Cyclization->Product

Caption: Synthetic route to thieno[2,3-b]pyridines.

Potential Biological Activities and Future Directions

The derivatives synthesized from this compound are predicted to exhibit a range of biological activities based on the known pharmacology of their parent heterocyclic systems.

  • Antimicrobial and Antifungal Activity: The presence of the dichloropyridine moiety is associated with antimicrobial and antifungal properties.[21][22][23][24][25][26] Chalcones and pyrazoles derived from this starting material are therefore strong candidates for screening against various bacterial and fungal strains.

  • Anticancer Activity: Pyrazole and thieno[2,3-b]pyridine scaffolds are prevalent in many anticancer agents.[27][28][29][30] The synthesized derivatives should be evaluated for their cytotoxic activity against a panel of cancer cell lines.

  • Anti-inflammatory Activity: Chalcones and pyrazoles are well-known for their anti-inflammatory effects.[31] The novel derivatives could be tested in relevant in vitro and in vivo models of inflammation.

The synthetic routes outlined in this guide provide a robust platform for the generation of diverse libraries of compounds. Future work should focus on exploring a wider range of aromatic aldehydes for chalcone synthesis, various substituted hydrazines for pyrazole formation, and different active methylene compounds in the Gewald reaction. Structure-activity relationship (SAR) studies on these derivatives will be crucial for the identification of lead compounds for further optimization and development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with significant potential in drug discovery. The straightforward and well-established synthetic methodologies for accessing chalcones, pyrazoles, and thieno[2,3-b]pyridines make this a highly attractive scaffold for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this privileged starting material and to accelerate the discovery of novel therapeutic agents.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. [Link]

  • Synthesis of Three Different Types of Chalcone Derivatives. (n.d.).
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2014). MDPI. [Link]

  • Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. (2009). PubMed. [Link]

  • Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. (2025). PubMed. [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A.
  • Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a.... (n.d.).
  • NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. (2019). Beilstein Archives.
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI.
  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2025).
  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science.
  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.
  • (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2025).
  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • Synthesis and fungicidal activity of 3, 5-dichloropyrazin-2 (1H)-one derivatives. (2009).
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv
  • Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. (2025).
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2011). PMC. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2022). NIH. [Link]

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... (n.d.).
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. (2021). PubMed. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2025).
  • Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. (2022). MDPI.
  • SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. (2015). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. (2024). RSC Publishing.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube.
  • In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives. (2025).
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2025).
  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI.
  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • (PDF)
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.).
  • Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. (2023). MDPI.
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2020). PubMed Central. [Link]

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Publishing.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.
  • Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes

Sources

Methodological & Application

Application Note: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(3,5-Dichloropyridin-2-YL)ethanone as a versatile starting material for novel heterocyclic compounds. The inherent reactivity of its acetyl group, combined with the electronic and positional influence of the dichloropyridinyl moiety, opens strategic pathways to diverse and highly functionalized molecular architectures. We explore key synthetic methodologies, including multicomponent reactions like the Gewald and Hantzsch syntheses, and cyclocondensation strategies for constructing fused ring systems. Each section provides a theoretical basis, detailed experimental protocols, and expert insights into reaction mechanisms and optimization.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prevalent in pharmaceuticals and agrochemicals.[1] The pyridine scaffold, a key "privileged structure," is present in numerous therapeutic agents. The starting material, this compound, CAS 141454-65-1[2], is a particularly valuable building block for several reasons:

  • Activated Acetyl Group: The acetyl group at the C2 position is activated by the adjacent electron-deficient nitrogen atom, making its α-protons acidic and the carbonyl carbon electrophilic. This facilitates its participation in a wide range of condensation and cyclization reactions.

  • Reactive Chlorine Substituents: The chlorine atoms at the C3 and C5 positions serve as handles for subsequent functionalization via nucleophilic aromatic substitution or cross-coupling reactions, allowing for late-stage diversification of the synthesized scaffolds.

  • Steric and Electronic Influence: The substitution pattern provides a defined steric and electronic environment, which can be exploited to control regioselectivity in subsequent synthetic transformations and to modulate the pharmacological properties of the final compounds.

This guide will detail robust and reproducible protocols for transforming this readily available precursor into high-value heterocyclic systems, focusing on reaction classes that offer efficiency and molecular diversity.

Synthetic Strategy I: Multicomponent Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component synthesis that provides direct access to poly-substituted 2-aminothiophenes.[3][4] These thiophene derivatives are important intermediates and are found in a variety of pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.[5] In this strategy, the acetyl group of this compound serves as the ketone component.

Mechanistic Rationale

The reaction proceeds through a well-elucidated pathway.[3][5] The choice of a basic catalyst, such as morpholine or piperidine, is critical as it facilitates the initial, rate-determining step.

  • Knoevenagel Condensation: The base catalyzes the condensation between the ketone (this compound) and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) to form a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated intermediate.

  • Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization via attack of the sulfur anion onto the nitrile carbon, followed by tautomerization to yield the aromatic 2-aminothiophene product.

Gewald_Mechanism Start This compound + Active Methylene Nitrile + Sulfur (S8) Step1 Knoevenagel Condensation Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Michael Addition of Sulfur Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Cyclization & Tautomerization Intermediate2->Step3 Product Substituted 2-Aminothiophene Step3->Product

Caption: Workflow for the Gewald 2-aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3,5-dichloropyridin-2-yl)thiophene-3-carboxylate

Materials:

  • This compound (1.90 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Elemental Sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (30 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Stir the mixture to achieve a suspension.

  • Add morpholine dropwise to the suspension at room temperature. The addition of a base is crucial for catalysis; morpholine is effective and commonly used.[6]

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Pour the mixture into 100 mL of ice-cold water with stirring to precipitate any remaining product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford the pure 2-aminothiophene.

Data Summary:

Active Methylene NitrileCatalystSolventTime (h)Typical Yield (%)
Ethyl CyanoacetateMorpholineEthanol4-675-85
MalononitrilePiperidineDMF3-580-90
BenzoylacetonitrileMorpholineEthanol5-770-80

Synthetic Strategy II: Hantzsch-Type Synthesis of Fused Dihydropyridines

The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[7][8][9] While our starting material is a pyridine, its acetyl group can function as the β-dicarbonyl component in a modified Hantzsch reaction to create fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines or related structures, which are of significant interest in medicinal chemistry.[10]

Mechanistic Rationale

The reaction mechanism involves the formation of two key intermediates that ultimately combine and cyclize.[8][11]

  • Enamine Formation: The ammonia source (e.g., ammonium acetate) reacts with one β-dicarbonyl component (in this case, this compound) to form an enamine.

  • Knoevenagel Condensation: A second β-dicarbonyl component (e.g., ethyl acetoacetate) undergoes a Knoevenagel condensation with an aldehyde to form a chalcone-like intermediate.

  • Michael Addition & Cyclization: The enamine acts as a nucleophile in a Michael addition to the chalcone. The resulting adduct then undergoes cyclization and dehydration to form the final 1,4-dihydropyridine ring. Subsequent oxidation can lead to the fully aromatic pyridine system.[8]

Hantzsch_Mechanism cluster_reactants Reactants RCHO Aldehyde Chalcone Chalcone Intermediate RCHO->Chalcone Keto1 This compound Enamine Enamine Intermediate Keto1->Enamine Keto2 β-Ketoester Keto2->Chalcone NH3 Ammonia Source (e.g., NH4OAc) NH3->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Chalcone->Michael_Adduct DHP 1,4-Dihydropyridine (Fused System) Michael_Adduct->DHP Cyclization & Dehydration Aromatized Aromatized Pyridine (Fused System) DHP->Aromatized Oxidation

Caption: Hantzsch reaction pathway leading to fused pyridines.

Experimental Protocol: One-Pot Synthesis of a Fused Dihydropyridine Derivative

Materials:

  • This compound (1.90 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Acetic acid (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound, ethyl acetoacetate, benzaldehyde, and ammonium acetate in glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst.

  • Stir the mixture and heat to reflux (approx. 118 °C) for 8-10 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature and carefully pour the contents over 100 g of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.

Synthetic Strategy III: Cyclocondensation for Fused Pyrazolo[1,5-a]pyridines

This strategy leverages the reactivity of the acetyl group and the adjacent pyridine nitrogen to construct a fused five-membered heterocyclic ring. Pyrazolo[1,5-a]pyridines are scaffolds of interest due to their presence in compounds with diverse biological activities. The key transformation involves a cyclocondensation reaction with a reagent capable of providing a two-atom N-N unit.

Mechanistic Rationale

The synthesis often proceeds via a two-step sequence involving an initial condensation followed by an intramolecular cyclization. A common reagent for this purpose is O-(mesitylenesulfonyl)hydroxylamine (MSH), which acts as an aminating agent.

  • N-Amination: The pyridine nitrogen of the starting material is first aminated by MSH to form an N-aminopyridinium salt.

  • Intramolecular Cyclization: In the presence of a base (e.g., potassium carbonate), the N-aminopyridinium salt undergoes an intramolecular condensation. The base deprotonates the α-carbon of the acetyl group, and the resulting carbanion attacks the exocyclic nitrogen, leading to cyclization and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyridine ring system.

Pyrazole_Fusion Start This compound Step1 N-Amination (e.g., MSH) Start->Step1 Intermediate1 N-Aminopyridinium Salt Step1->Intermediate1 Step2 Base-mediated Intramolecular Cyclization Intermediate1->Step2 Product Pyrazolo[1,5-a]pyridine Derivative Step2->Product

Caption: Pathway for pyrazolo[1,5-a]pyridine synthesis.

Experimental Protocol: Synthesis of a 5,7-Dichlorosubstituted Pyrazolo[1,5-a]pyridine

Materials:

  • This compound (1.90 g, 10 mmol)

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) (2.37 g, 11 mmol)

  • Potassium carbonate (4.14 g, 30 mmol)

  • Dimethylformamide (DMF) (40 mL)

  • Dichloromethane (DCM) for workup

Procedure:

  • N-Amination: Dissolve this compound in 20 mL of DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Add a solution of MSH in 10 mL of DCM dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. The N-aminopyridinium salt often precipitates. The solvent can be removed under reduced pressure.

  • Cyclization: To the crude N-aminopyridinium salt, add DMF (40 mL) and potassium carbonate.

  • Heat the mixture to 80 °C and stir for 5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.

Conclusion

This compound is a highly adaptable and potent precursor for the synthesis of diverse heterocyclic compounds. The protocols detailed in this application note for the Gewald, Hantzsch, and cyclocondensation reactions provide reliable and efficient pathways to valuable 2-aminothiophenes, fused dihydropyridines, and pyrazolo[1,5-a]pyridines. These methods, grounded in well-understood reaction mechanisms, offer researchers powerful tools for scaffold generation in drug discovery and materials science, with the added advantage of positional chlorine atoms for subsequent diversification.

References

  • Hantzsch pyridine synthesis. (n.d.). Grokipedia.
  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
  • Hantzsch pyridine synthesis | Request PDF. (n.d.). ResearchGate.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. (2019). Beilstein Archives.
  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023). YouTube. Retrieved January 21, 2026, from [Link]

  • Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. (n.d.). Dalton Transactions (RSC Publishing).
  • novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A kind of preparation method of 2- acetylpyridine. (n.d.). Google Patents.
  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. (n.d.). Chemistry Journal of Moldova.
  • Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). YouTube. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF DERIVATIVES OF 1-(3-(3-(1H-1,2,3-TRIAZOLE-1-YL) PHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) ETHANONE FROM 3-AMINO ACETOPHENONE. (2023). Heterocyclic Letters. Retrieved January 21, 2026, from [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.).
  • a clean and efficient synthesis of pyrimido[4,5-b]quinoline and pyrido[2,3-d. (n.d.). Heterocyclic Letters. Retrieved January 21, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUtTJzA6sbEParQIl31Bnj-Gb8B5dC317jDjCxAfphVuQXLzZ0aL3c4p8jt0I0BV_645JJT7OIDf5SArR0E2mTYWAtT1S75tWlcQoO1CB7KgZVRt0YA3dCxAcgZB1rpVNRPI4czkyft6PO
  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.).
  • One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[7][12]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for 1-(3,5-Dichloropyrin-2-YL)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 3,5-Dichloropyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged structures" serve as versatile starting points for the design of novel therapeutics. The 3,5-dichloropyridine moiety has emerged as one such scaffold, demonstrating significant potential in the development of potent and selective agents targeting a range of challenging diseases.[1] The electronic properties conferred by the two chlorine atoms on the pyridine ring create a unique chemical environment, enhancing both reactivity for synthetic elaboration and the potential for crucial interactions with biological targets.[1]

This technical guide focuses on the utility of a specific, yet underexplored, building block bearing this privileged core: 1-(3,5-Dichloropyridin-2-YL)ethanone . We will provide a comprehensive overview of its potential applications, detailed synthetic protocols for its preparation and derivatization, and methodologies for screening its biological activity, particularly in the realms of inflammatory diseases and oncology.

Physicochemical Properties

PropertyValueSource
CAS Number 141454-65-1
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
SMILES CC(=O)C1=NC=C(Cl)C=C1Cl

Proposed Synthesis of this compound

While not extensively documented, a plausible and efficient synthesis of the title compound can be achieved via a palladium-catalyzed Negishi cross-coupling reaction. This approach is well-precedented for the formation of C(sp²)–C(sp²) bonds and is known for its functional group tolerance.[2][3] The proposed starting material, 2,3,5-trichloropyridine, is commercially available.

Protocol 1: Synthesis via Negishi Coupling

Reaction Scheme:

Materials:

  • 2,3,5-Trichloropyridine

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Acetyl chloride or N-methoxy-N-methylacetamide

  • n-Butyllithium (n-BuLi) or other suitable organolithium reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of the Organozinc Reagent (in situ):

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of acetyl chloride or N-methoxy-N-methylacetamide (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.2 equivalents) in anhydrous THF.

    • Transfer the ZnCl₂ solution to the lithium acetylide solution at -78 °C via cannula. Allow the mixture to warm to room temperature and stir for 1-2 hours. This forms the acetylzinc chloride reagent.

  • Negishi Coupling Reaction:

    • To a separate, flame-dried flask under an inert atmosphere, add 2,3,5-trichloropyridine (1.0 equivalent), the palladium catalyst (0.05 equivalents), and anhydrous THF.

    • Add the freshly prepared acetylzinc chloride solution to the flask containing the trichloropyridine via cannula.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

  • Negishi Coupling: Chosen for its high functional group tolerance and effectiveness in coupling sp² centers. Organozinc reagents are generally more reactive than organoboranes (Suzuki) or organostannanes (Stille), often leading to higher yields under milder conditions.[2][4]

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used and effective for this type of transformation. The choice may depend on screening for optimal yield.

  • Inert Atmosphere: Organolithium and organozinc reagents are highly sensitive to air and moisture, necessitating anhydrous conditions and an inert atmosphere to prevent decomposition and side reactions.[5]

Medicinal Chemistry Applications & Protocols

The 3,5-dichloropyridine scaffold is a key component in molecules targeting the P2X7 receptor and Fibroblast Growth Factor Receptors (FGFRs).[1] this compound is a prime starting material for developing novel inhibitors for these targets. The acetyl group provides a reactive handle for diversification to build a library of candidate compounds.

Application 1: Development of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its overactivation is implicated in a variety of inflammatory diseases, making it a compelling therapeutic target.[1][6] Derivatives of 3,5-dichloropyridine have been identified as potent P2X7 antagonists, with the dichloro substitution pattern being critical for activity.[6]

Workflow for Developing P2X7 Antagonists:

P2X7_Workflow A This compound B Chemical Derivatization (e.g., Condensation, Reduction, Alpha-Halogenation) A->B Synthesize C Library of Novel 3,5-Dichloropyridine Analogs B->C Generate D Primary Screening: P2X7 Dye Uptake Assay C->D Screen E Hit Confirmation & IC50 Determination D->E Validate F Lead Optimization (SAR Studies) E->F Optimize G Preclinical Candidate F->G Select

Caption: Workflow for P2X7 antagonist discovery.

Protocol 2: P2X7 Receptor Antagonist Screening via Dye Uptake Assay

This protocol is based on the principle that activation of the P2X7 receptor forms a non-selective pore permeable to large molecules. The uptake of a fluorescent dye, such as YO-PRO-1 or propidium iodide (PI), can be measured to quantify receptor activity.[6][7][8]

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor (or other suitable cell line, e.g., J774.G8 macrophages).[6][7]

  • Cell culture medium (e.g., DMEM or RPMI 1640) with 10% FBS.

  • Assay buffer (e.g., saline solution: 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).[6]

  • ATP solution (agonist).

  • Test compounds (dissolved in DMSO).

  • Known P2X7 antagonist as a positive control (e.g., AZ11645373, Brilliant Blue G).[6]

  • Fluorescent dye (e.g., Propidium Iodide [PI] or YO-PRO-1).

  • Opaque 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating:

    • Seed the P2X7-expressing cells into opaque 96-well plates at a density of 4 x 10⁵ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Incubation:

    • Carefully remove the culture medium and wash the cells with assay buffer.

    • Add 50 µL of assay buffer containing the test compounds at various concentrations (typically in a serial dilution). Include wells for a vehicle control (DMSO) and a positive control antagonist.

    • Incubate for 15-30 minutes at 37°C.[6]

  • Agonist Stimulation and Dye Uptake:

    • Prepare a solution of ATP (agonist) and PI dye in assay buffer. The final concentration of ATP should be its EC₅₀ (e.g., 5 mM for J774.G8 cells) and PI at a suitable concentration (e.g., 5 µM).[6]

    • Add 50 µL of the ATP/PI solution to each well.

  • Measurement and Analysis:

    • Incubate the plate for an additional 15-20 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation ~535 nm, emission ~617 nm for PI).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces the agonist response by 50%) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Application 2: Development of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for oncology drug discovery.[1] The 3,5-dichloropyridine scaffold has been successfully incorporated into potent pan-FGFR inhibitors.[1]

Workflow for Developing FGFR Inhibitors:

FGFR_Workflow A This compound B Chemical Derivatization (e.g., Suzuki Coupling, Amide Bond Formation) A->B Synthesize C Library of Novel 3,5-Dichloropyridine Analogs B->C Generate D Primary Screening: In Vitro Kinase Assay (e.g., ADP-Glo) C->D Screen E Hit Confirmation & IC50 Determination D->E Validate F Cell-Based Assay (e.g., Inhibition of FGFR Phosphorylation) E->F Confirm Cellular Activity G Lead Compound F->G Select

Caption: Workflow for FGFR inhibitor discovery.

Protocol 3: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a biochemical assay to measure the direct inhibitory effect of test compounds on FGFR kinase activity. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10]

Materials:

  • Recombinant human FGFR2 enzyme.[11]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[10]

  • Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1).[11]

  • ATP solution.

  • Test compounds (dissolved in DMSO).

  • Known FGFR inhibitor as a positive control (e.g., Staurosporine).[9]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of test compound solution or DMSO (for controls).

    • Add 2 µL of FGFR2 enzyme diluted in Kinase Buffer.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations typically 50 µM ATP and 0.2 mg/mL substrate).

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Part 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Derivatization of the Acetyl Moiety

The ethanone group in this compound is a versatile functional group for creating a library of analogs for structure-activity relationship (SAR) studies.

  • Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles. For example, condensation with aldehydes can yield α,β-unsaturated ketones (chalcones), which are themselves a well-known class of bioactive molecules.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can be further functionalized.

  • Alpha-Halogenation: The α-position can be halogenated (e.g., using NBS or Br₂) to introduce a new reactive site for nucleophilic substitution, allowing the attachment of various amines, thiols, or other nucleophiles.

  • Formation of Heterocycles: The acetyl group can be a key component in the synthesis of various heterocyclic rings, such as pyrazoles, isoxazoles, or pyrimidines, by reacting with appropriate binucleophilic reagents.[12]

Conclusion

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its core 3,5-dichloropyridine scaffold is a privileged structure found in potent inhibitors of key therapeutic targets like the P2X7 receptor and FGFR kinases. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize this compound, generate diverse chemical libraries through modification of its acetyl group, and screen these new chemical entities for potent biological activity. The exploration of this and related scaffolds holds significant promise for the discovery of next-generation therapeutics for inflammatory diseases and cancer.

References

  • Kim YC, et al. Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Oh SJ, et al. Establishment of an Assay for P2X7 Receptor-Mediated Cell Death. Molecules and Cells. Available from: [Link]

  • Park C, et al. Establishment of an assay for P2X7 receptor-mediated cell death. Molecules and Cells. Available from: [Link]

  • Synthetic method of 3-acetyl-2-chloropyridine. Google Patents.
  • Negishi coupling. Wikipedia. Available from: [Link]

  • Negishi Coupling. NROChemistry. Available from: [Link]

  • Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1. British Journal of Pharmacology. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available from: [Link]

  • Facile Synthesis of 2-Acetyl Pyridine. Scribd. Available from: [Link]

  • FGFR2 Assay Kit. BPS Bioscience. Available from: [Link]

  • A kind of preparation method of 2- acetylpyridine. Google Patents.
  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. National Institutes of Health. Available from: [Link]

  • Stille Coupling. NROChemistry. Available from: [Link]

  • Negishi Coupling. Organic Chemistry Portal. Available from: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available from: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available from: [Link]

  • Stille reaction. Wikipedia. Available from: [Link]

  • Negishi Coupling. YouTube. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • The Stille Reaction. Myers Group, Harvard University. Available from: [Link]

  • Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. PubMed. Available from: [Link]

  • 2-acetylpyridine Research Articles. R Discovery. Available from: [Link]

Sources

Application Notes: 1-(3,5-Dichloropyridin-2-YL)ethanone as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and synthetic chemists on the strategic use of 1-(3,5-Dichloropyridin-2-YL)ethanone. Pyridine-based compounds are foundational to modern agrochemical development, and the unique substitution pattern of this intermediate offers a versatile platform for creating novel, high-efficacy fungicides and insecticides.[1] These application notes detail the physicochemical properties, a representative synthesis protocol for the intermediate, and its subsequent elaboration into advanced agrochemical scaffolds, underscoring the causality behind the selected synthetic strategies.

Introduction: The Strategic Importance of Chlorinated Pyridines

The pyridine ring is a privileged scaffold in agrochemical discovery, forming the core of numerous successful commercial products. The introduction of chlorine atoms onto this ring, as seen in this compound, serves two primary purposes. First, halogenation can significantly modulate the biological activity and metabolic stability of the final compound. Second, the chlorine atoms act as versatile synthetic handles, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The 2-acetyl group, in particular, is a reactive functional group that allows for extensive derivatization, making this intermediate a highly valuable building block for accessing complex molecular architectures.[2]

This guide is designed to provide both foundational knowledge and actionable protocols for leveraging this compound in agrochemical research and development programs.

Physicochemical & Safety Data

Accurate characterization and safe handling are paramount for the effective use of any chemical intermediate.

Compound Properties

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 141454-65-1[3],,[4],[5]
Molecular Formula C₇H₅Cl₂NO[3],[5]
Molecular Weight 190.03 g/mol [3],,[6]
SMILES CC(=O)C1=NC=C(Cl)C=C1Cl[5]
Purity (Typical) >95%[6]
Safety & Handling Protocol

As with many halogenated heterocyclic compounds, this compound should be handled with appropriate care. While a specific, detailed safety data sheet was not available in the initial search, data from analogous α-haloketones and dichlorophenyl compounds suggest the following precautions.[7]

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents and bases.

Synthesis of the Intermediate: A Representative Protocol

While multiple routes to substituted 2-acetylpyridines exist, a common and reliable method involves the acylation of a suitable pyridine precursor. The following protocol is a representative procedure based on established organometallic methodologies, such as Grignard reactions, which are used for the synthesis of similar compounds like 2-acetylpyridine from 2-bromopyridine.[8]

Reaction Scheme: Grignard-based Acylation

cluster_0 Synthesis of this compound start 2-Bromo-3,5-dichloropyridine grignard Grignard Reagent (Pyridylmagnesium bromide) start->grignard  Mg, THF (Grignard Formation) acylation Acylation with Acetyl Chloride grignard->acylation  React with CH3COCl product This compound acylation->product  Aqueous Workup (e.g., NH4Cl)

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Protocol

Objective: To synthesize this compound from 2-bromo-3,5-dichloropyridine.

Materials:

  • 2-Bromo-3,5-dichloropyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation (Causality: Activation of the Pyridine Ring):

    • Under an inert atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add a solution of 2-bromo-3,5-dichloropyridine in anhydrous THF dropwise to the magnesium. A small crystal of iodine can be added to initiate the reaction if necessary.

    • The reaction is exothermic and should be maintained at a gentle reflux. The formation of the Grignard reagent is the critical step, converting the electrophilic pyridine carbon into a potent nucleophile.

  • Acylation (Causality: Carbon-Carbon Bond Formation):

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride in anhydrous THF via the dropping funnel. This reaction is highly exothermic and careful temperature control is crucial to prevent side reactions. The pyridylmagnesium bromide attacks the electrophilic carbonyl carbon of acetyl chloride to form the ketone.

  • Quenching and Workup (Causality: Product Isolation):

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification (Causality: Ensuring High Purity for Subsequent Steps):

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application: Synthesis of a Pyrazole-Containing Fungicide Scaffold

The 2-acetyl group of the intermediate is a versatile functional handle for building more complex heterocyclic systems common in agrochemicals, such as triazoles and pyrazoles.[9] The following protocol outlines a representative pathway to a pyrazole-based fungicide scaffold, a class of compounds known to exhibit potent bioactivity. This pathway involves an initial α-bromination of the ketone followed by a nucleophilic substitution/condensation reaction.

Synthetic Pathway to a Dichloropyridinyl-Pyrazole Scaffold

cluster_1 Synthesis of a Fungicidal Scaffold start This compound bromo α-Bromo Ketone Intermediate start->bromo  Br2, HBr/AcOH (α-Bromination) product Dichloropyridinyl-Pyrazole Adduct bromo->product  Hydrazine, Base (Condensation/Cyclization)

Caption: Pathway from the intermediate to a pyrazole-based scaffold.

Protocol: Two-Step Synthesis of the Fungicide Core

Objective: To convert this compound into a functionalized pyrazole derivative.

Part A: α-Bromination of the Ketone

  • Reaction Setup: Dissolve this compound in a suitable solvent like acetic acid.

  • Bromination: Add a solution of bromine (Br₂) in acetic acid dropwise at room temperature. The reaction progress can be monitored by TLC or LC-MS. The acidic conditions catalyze the enolization of the ketone, which then attacks the bromine to form the α-bromo ketone.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water until neutral, and dry to obtain the crude 2-bromo-1-(3,5-dichloropyridin-2-yl)ethanone. This intermediate is often used directly in the next step.[7]

Part B: Condensation with Hydrazine to Form the Pyrazole Ring

  • Reaction Setup: Dissolve the crude α-bromo ketone from Part A in a solvent such as ethanol.

  • Cyclization: Add hydrazine hydrate to the solution. The reaction involves a nucleophilic attack by hydrazine on the carbonyl carbon, followed by an intramolecular substitution of the bromine, and subsequent dehydration to form the stable aromatic pyrazole ring.

  • Isolation: After stirring at reflux for several hours (monitor by TLC), cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by recrystallization or column chromatography to yield the final dichloropyridinyl-pyrazole product, a scaffold ready for further derivatization to explore structure-activity relationships (SAR).

Conclusion

This compound is a strategically important intermediate whose value lies in the synthetic versatility afforded by its dichlorinated pyridine core and its reactive 2-acetyl group. The protocols and workflows presented herein, based on established and reliable chemical transformations, demonstrate its utility in constructing complex heterocyclic systems.[10][11] By providing a clear rationale for each synthetic step, this guide empowers researchers to effectively incorporate this building block into discovery programs targeting the next generation of high-performance agrochemicals.

References

  • Appchem. This compound | 141454-65-1. Available from: [Link]

  • abcr Gute Chemie. AB450185 | CAS 141454-65-1. Available from: [Link]

  • PubChem. 1-(3,5-Dichlorophenyl)-2-(2-pyridyl)-1-ethanone. Available from: [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. Available from: [Link]

  • Wikipedia. 2-Acetylpyridine. Available from: [Link]

  • ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Available from: [Link]

  • PubChem. 1-(3,5-Dichloro-2-pyridinyl)-2-(oxan-4-yl)ethanone. Available from: [Link]

  • ResearchGate. Development of novel pyridine-based agrochemicals: A review. Available from: [Link]

  • Google Patents. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • ResearchGate. Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agents. Available from: [Link]

  • PubMed. 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethyl cyclopropane) Carboxylic Acid Derivatives Containing 1,2,4-Triazole Moiety. Available from: [Link]

  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • PMC - NIH. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES. Available from: [Link]

  • Google Patents. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • ResearchGate. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Available from: [Link]

  • MDPI. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Available from: [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • PubChem. 1-(2,5-Difluoropyridin-3-yl)ethanone. Available from: [Link]

  • MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Available from: [Link]

  • Google Patents. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

Sources

Application Note: A Robust Protocol for the Synthesis of 2-Acetyl-3,5-dichloropyridine via Selective Grignard Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-Acetyl-3,5-dichloropyridine represents a valuable halogenated heterocyclic ketone, a structural motif of significant interest in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] The introduction of an acetyl group onto the dichloropyridine scaffold provides a key handle for further molecular elaboration. This guide details a robust and highly selective protocol for the synthesis of 2-acetyl-3,5-dichloropyridine. The described methodology circumvents common challenges associated with the acylation of highly reactive organometallics, such as over-addition, by employing a two-step, one-pot process. The core of this protocol involves the formation of a pyridyl Grignard reagent from 2-bromo-3,5-dichloropyridine, followed by a controlled acylation using N-methoxy-N-methylacetamide (Weinreb amide). This approach ensures the selective formation of the desired ketone by forming a stable chelated intermediate that resists further nucleophilic attack.[2]

Introduction: The Strategic Synthesis of a Key Building Block

The synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry. The inherent electronic properties of the pyridine ring, combined with the reactivity imparted by halogen substituents, make dichloropyridines versatile starting materials.[1] The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[3][4] However, the direct acylation of Grignard reagents with reactive acylating agents like acyl chlorides often leads to the formation of tertiary alcohol byproducts due to a second nucleophilic addition to the initially formed ketone.[5][6]

To address this challenge, this protocol employs a Weinreb amide as the acylating agent. The reaction of the Grignard reagent with the Weinreb amide proceeds through a stable, five-membered ring chelated intermediate. This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup is performed, thereby preventing the common over-addition side reaction and ensuring a high yield of the desired acetylpyridine product.[2]

Reaction Scheme and Mechanism

The synthesis proceeds in a two-step, one-pot sequence starting from 2-bromo-3,5-dichloropyridine.

Overall Reaction Scheme:

(Image depicting the two-step reaction: 1. Formation of the Grignard reagent from 2-bromo-3,5-dichloropyridine and Mg. 2. Reaction with N-methoxy-N-methylacetamide followed by workup to yield 2-acetyl-3,5-dichloropyridine.)

The mechanism involves the initial oxidative insertion of magnesium into the carbon-bromine bond, which is more reactive than the carbon-chlorine bonds.[7] The resulting pyridyl Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl of the Weinreb amide.

Grignard_Acylation_Mechanism cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation & Workup Start 2-Bromo-3,5-dichloropyridine + Mg(0) Grignard 3,5-Dichloro-2-pyridyl magnesium bromide Start->Grignard Oxidative Insertion (Anhydrous THF) Intermediate Stable Chelated Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Addition Weinreb N-methoxy-N- methylacetamide Weinreb->Intermediate Product 2-Acetyl-3,5-dichloropyridine Intermediate->Product Aqueous Acid Workup (e.g., NH4Cl)

Caption: Reaction mechanism for Weinreb ketone synthesis.

Detailed Experimental Protocol

This protocol requires strict anhydrous and inert atmosphere techniques for success. All glassware should be flame- or oven-dried immediately before use, and all liquid reagents should be handled via syringe.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )M.P./B.P. (°C)Density (g/mL)Hazards
2-Bromo-3,5-dichloropyridine139199-63-4226.8645-48-Irritant
Magnesium (Mg) Turnings7439-95-424.316501.74Flammable solid
Iodine (I₂)7553-56-2253.81113.74.93Harmful, Stains
Anhydrous Tetrahydrofuran (THF)109-99-972.11660.888Flammable, Peroxide former, Irritant
N-methoxy-N-methylacetamide78191-00-1103.12- / 163-1651.028Irritant
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49-~1.07Irritant
Ethyl Acetate (EtOAc)141-78-688.1177.10.902Flammable, Irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.048842.66Hygroscopic
Equipment
  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Part A: Preparation of 3,5-Dichloro-2-pyridylmagnesium bromide

  • Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.[8]

  • Magnesium Activation: Add magnesium turnings (1.0 g, 41.1 mmol, 1.5 equiv) to the flask. Add a single crystal of iodine as an activating agent.[9][10] The purple color of the iodine should fade upon gentle warming with a heat gun, indicating activation of the magnesium surface.

  • Initiation: Add 50 mL of anhydrous THF to the flask. In a separate, dry flask, dissolve 2-bromo-3,5-dichloropyridine (6.24 g, 27.4 mmol, 1.0 equiv) in 30 mL of anhydrous THF.

  • Grignard Formation: Using a syringe, add ~5 mL of the substrate solution to the stirring magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight warming of the flask. The solution will typically turn cloudy and greyish-brown.[11] If the reaction does not start, gentle warming with a heating mantle may be required.

  • Addition: Once the reaction is initiated, add the remaining substrate solution dropwise via syringe over 30-40 minutes, maintaining a gentle reflux.

  • Completion: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a dark, turbid mixture. Allow the freshly prepared Grignard reagent to cool to 0 °C using an ice-water bath.

Part B: Acylation with Weinreb Amide

  • Amide Addition: While maintaining the temperature at 0 °C, slowly add N-methoxy-N-methylacetamide (3.4 g, 33.0 mmol, 1.2 equiv) dropwise via syringe to the stirred Grignard solution over 20 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for at least 4 hours (or overnight) to ensure the reaction goes to completion.[2]

Part C: Workup and Purification

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[2][12] An off-white precipitate will form.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine (saturated aq. NaCl) to remove inorganic salts.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-to-brown oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) is typically effective for eluting the product.[12][14]

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to afford 2-acetyl-3,5-dichloropyridine as a solid. Determine the final mass and calculate the percentage yield.

Quantitative Data and Expected Results

Stoichiometry Table
CompoundM.W. ( g/mol )Equiv.Moles (mmol)Amount
2-Bromo-3,5-dichloropyridine226.861.027.46.24 g
Magnesium Turnings24.311.541.11.0 g
N-methoxy-N-methylacetamide103.121.233.03.4 g (3.3 mL)
Product: 2-Acetyl-3,5-dichloropyridine 190.01 - - Theoretical: 5.21 g
  • Expected Yield: Based on analogous preparations, yields in the range of 75-85% can be expected after purification.[2]

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Substrate is impure.1. Ensure all glassware is rigorously dried and solvent is anhydrous. 2. Add another small crystal of I₂ or a few drops of 1,2-dibromoethane. Crush Mg turnings in a dry mortar/pestle before use.[9][13] 3. Purify starting material.
Low yield of final product. 1. Incomplete Grignard formation. 2. Grignard reagent decomposed by moisture/air. 3. Loss during workup or purification.1. Ensure reflux period is sufficient to consume Mg. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Perform extractions carefully and minimize transfers. Ensure correct eluent polarity for chromatography.
Formation of tertiary alcohol byproduct. 1. Acylating agent was not a Weinreb amide. 2. Contamination with another acylating source.1. This protocol is designed to prevent this; if using other acylating agents (e.g., acyl chloride), this is a known side reaction.[5] 2. Ensure purity of all reagents.

Safety Precautions

  • Inert Atmosphere: Grignard reagents are sensitive to air and moisture and can be pyrophoric. The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Solvent Hazards: Anhydrous THF and ethyl acetate are highly flammable. Perform the reaction in a well-ventilated chemical fume hood, away from ignition sources. THF can form explosive peroxides; use freshly opened or tested solvent.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic. Maintain controlled addition rates and have an ice bath ready to manage the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Grignard Reaction Procedure. Org. Synth. Coll. Vol. 10, p.555 (2004); Vol. 79, p.251 (2002). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification by Column Chromatography. Org. Synth. 2013, 90, 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic and Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catal. 2024, 14, 13, 9235–9242. Retrieved from [Link]

  • Swarthmore College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Hikal. (2025). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • St. Norbert College. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents. (2019). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Google Patents. (2023). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • YouTube. (2019). making Grignard reagents. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. Retrieved from [Link]

  • Saskia O.'s eText. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Grignard compounds derived from pyridine. I. J. Am. Chem. Soc. 1951, 73, 8, 3868–3870. Retrieved from [Link]

  • National Institutes of Health. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Org. Process Res. Dev. 2022, 26, 1, 136–142. Retrieved from [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • Google Patents. (2013). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • Google Patents. (2020). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Google Patents. (2015). CN104529880A - Synthesis method of 2,3-dichloropyridine.

Sources

Application of 1-(3,5-Dichloropyridin-2-YL)ethanone in Nematicide Synthesis: A Technical Guide to Fluopyram

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Nematicides and the Pyridinyl Ethyl Benzamide Scaffold

Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually.[1] Traditional nematicides, while effective, often face scrutiny due to environmental concerns and the development of resistance, necessitating the discovery and development of novel, targeted, and safer alternatives.[1] In this context, the pyridinyl ethyl benzamide chemical class has emerged as a highly promising scaffold for the development of potent nematicides.

This technical guide focuses on the application of 1-(3,5-Dichloropyridin-2-YL)ethanone and its derivatives as key precursors in the synthesis of the broad-spectrum nematicide and fungicide, Fluopyram. We will provide a detailed exploration of the synthetic pathways, the molecular mechanism of action, and protocols for the biological evaluation of this important agricultural compound. This document is intended for researchers, scientists, and drug development professionals engaged in the field of crop protection.

The Genesis of a Nematicide: Synthesis of Fluopyram

The synthesis of Fluopyram, chemically named N-(2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl)-2-(trifluoromethyl)benzamide, leverages the reactivity of the pyridinyl ethanone core. While various synthetic routes have been developed, a common strategy involves the reductive amination of a 2-acetylpyridine derivative followed by amidation. This approach provides a versatile and efficient means to construct the final molecule.

Causality in Synthesis Design:

The choice of a reductive amination pathway is strategic. It allows for the direct introduction of the ethylamine linker, which is crucial for the molecule's interaction with its biological target. Furthermore, the final amidation step with 2-(trifluoromethyl)benzoyl chloride is a robust and well-established reaction, ensuring high yields and purity of the final product. The dichloropyridinyl moiety serves as a key building block, contributing significantly to the molecule's biological activity.

Experimental Protocol: Synthesis of Fluopyram

This protocol outlines a representative synthesis of Fluopyram starting from a precursor readily derived from this compound.

Step 1: Reductive Amination of 2-acetyl-3-chloro-5-(trifluoromethyl)pyridine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetyl-3-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 equivalents).

  • Reducing Agent: Carefully add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for the imine intermediate over the ketone starting material.[2] Add the reducing agent portion-wise at 0°C to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(1-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Amidation to Fluopyram

  • Reaction Setup: Dissolve the crude 2-(1-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in an aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask.

  • Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to scavenge the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0°C and slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude Fluopyram can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a white solid.

Fluopyram Synthesis Workflow start This compound (or related precursor) reductive_amination Reductive Amination (Ammonia source, NaBH3CN) start->reductive_amination intermediate 2-(1-Aminoethyl)-3-chloro- 5-(trifluoromethyl)pyridine reductive_amination->intermediate amidation Amidation (2-(Trifluoromethyl)benzoyl chloride, Triethylamine) intermediate->amidation fluopyram Fluopyram amidation->fluopyram Nematicidal Assay Workflow culture Nematode Culture (e.g., M. incognita on tomato) collection J2 Collection (Baermann Funnel) culture->collection assay_setup Assay Setup (96-well plate with J2s and compound) collection->assay_setup compound_prep Compound Preparation (Fluopyram Dilution Series) compound_prep->assay_setup incubation Incubation (24-72 hours) assay_setup->incubation assessment Mortality Assessment (Microscopy) incubation->assessment analysis Data Analysis (LC50 Calculation) assessment->analysis

Workflow for in vitro nematicidal assay.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Fluopyram belongs to the class of fungicides and nematicides known as Succinate Dehydrogenase Inhibitors (SDHIs). [3]Its mode of action is the disruption of mitochondrial respiration in the target organisms.

The Role of Succinate Dehydrogenase (Complex II):

Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism:

  • Krebs Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: It transfers electrons from succinate to the ubiquinone pool, contributing to the generation of the proton gradient that drives ATP synthesis.

Inhibition by Fluopyram and its Consequences:

Fluopyram acts by binding to the ubiquinone-binding site (Q-site) of the SDH complex. [1]This binding event physically blocks the access of ubiquinone, the natural substrate, to the enzyme. The consequences of this inhibition are severe for the nematode:

  • Disruption of Electron Transport: The flow of electrons from succinate is halted, impairing the function of the entire electron transport chain.

  • Inhibition of ATP Synthesis: The disruption of the proton gradient leads to a significant reduction in cellular ATP production. [4]This energy deficit is the primary cause of the nematicidal effect.

  • Paralysis and Death: The lack of energy results in a rapid cessation of movement (paralysis) and ultimately leads to the death of the nematode. [4]

Structure-Activity Relationship (SAR):

The chemical structure of Fluopyram is finely tuned for its potent activity. Molecular docking studies have provided insights into the key interactions between the molecule and the SDH enzyme. [1]

  • Pyridinyl Moiety: The 3-chloro-5-(trifluoromethyl)pyridine ring is crucial for anchoring the molecule within the binding pocket of the SDH enzyme. The specific substitution pattern is critical for optimal binding.

  • Benzamide Moiety: The 2-(trifluoromethyl)benzamide portion of the molecule also plays a significant role in the interaction with the Q-site, contributing to the high affinity of the inhibitor. The trifluoromethyl group enhances the binding affinity.

  • Ethyl Linker: The flexible ethyl linker allows the pyridinyl and benzamide moieties to adopt the optimal conformation for binding within the complex three-dimensional structure of the enzyme's active site.

Fluopyram Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain (Complexes III & IV) SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->SDH Fumarate Fumarate Succinate->Fumarate Krebs Cycle Fluopyram Fluopyram Fluopyram->SDH Inhibits

Mechanism of action of Fluopyram.

Conclusion and Future Perspectives

The application of this compound and its derivatives in the synthesis of Fluopyram exemplifies a successful strategy in modern nematicide development. The resulting pyridinyl ethyl benzamide scaffold demonstrates high efficacy through a well-defined mechanism of action. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, evaluation, and further optimization of this important class of agricultural compounds.

Future research in this area may focus on the development of new SDHI nematicides with improved spectrum, enhanced environmental profiles, and novel resistance management strategies. Understanding the molecular basis of selectivity and resistance will be paramount in ensuring the long-term viability of this critical class of nematicides.

References

  • Faske, T. R., & Hurd, K. (2015). Efficacy of fluopyram against Meloidogyne incognita and Rotylenchulus reniformis on cotton and soybean.
  • Schleker, A. S. S., et al. (2022). Mode of action of fluopyram in plant-parasitic nematodes. Scientific Reports, 12(1), 11954. [Link]

  • Chen, H., et al. (2024). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Revue Roumaine de Chimie, 69(10-12), 613-619.
  • Schleker, A. S. S., Rist, M., Matera, C., Damijonaitis, A., Collienne, U., Matsuoka, K., ... & Grundler, F. M. (2022). Mode of action of fluopyram in plant-parasitic nematodes. Scientific reports, 12(1), 1-14. [Link]

  • Ji, X., et al. (2019). Short-Term Effects of Sublethal Doses of Nematicides on Meloidogyne incognita. Plant Disease, 103(9), 2246-2252.
  • Wang, D., et al. (2021). Wheat Root Protection From Cereal Cyst Nematode (Heterodera avenae) by Fluopyram Seed Treatment. Plant Disease, 105(10), 3045-3051.
  • Ji, X., et al. (2019). Short-Term Effects of Sublethal Doses of Nematicides on Meloidogyne incognita. Plant Disease, 103(9), 2246-2252.
  • Oka, Y., & Saroya, T. (2019). Effects of fluopyram on Meloidogyne javanica and M. incognita.
  • Li, N., et al. (2021). Mixtures of fluopyram and abamectin for management of Meloidogyne incognita in tomato. Journal of Plant Diseases and Protection, 128(1), 183-191.
  • Xu, Q., et al. (2023). Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand-pocket interactions. Chemical Biology & Drug Design, 101(1), 9-23.
  • Faske, T. R., & Brown, T. (2019). The Effects of Seed-Applied Fluopyram on Root Penetration and Development of Meloidogyne incognita on Cotton and Soybean.
  • Han, H., et al. (2024). Effect of Fluopyram on Pratylenchus penetrans on Corn in the Field and In Vitro. Plant Disease, 108(2), 356-364.
  • Wram, C. L., & Zasada, I. A. (2019). Short-term effects of sublethal doses of nematicides on Meloidogyne incognita. Plant disease, 103(9), 2246-2252.
  • Dahlin, P., et al. (2022). Fluopyram: Optimal Application Time Point and Planting Hole Treatment to Control Meloidogyne incognita. Agronomy, 12(7), 1576.
  • Khanal, C., & Desaeger, J. (2021). Effects of fluopyram and azadirachtin integration with sunn hemp on nematode communities in zucchini, tomato and sweet potato in Hawaii.
  • Palikaras, K., et al. (2015). Intracellular Assessment of ATP Levels in Caenorhabditis elegans. Bio-protocol, 5(20), e1622.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Schleker, A. S. S., et al. (2022). Author Correction: Mode of action of fluopyram in plant-parasitic nematodes. Scientific Reports, 12(1), 20039.
  • Kandel, Y. R., et al. (2021). Fluopyram Suppresses Population Densities of Heterodera glycines in Field and Greenhouse Studies in Michigan.
  • Ploeg, A. T., & Becker, J. O. (2022). Efficacy of Fluorinated Nematicides for Management of Root-knot Nematodes in California Processing Tomatoes.
  • Roth, M. G., et al. (2020). Evaluation of fluopyram for the control of Ditylenchus dipsaci in sugar beet. Journal of Plant Diseases and Protection, 127(4), 549-557.
  • Ansari, M. A., & Tiyagi, S. A. (2021). Nematicidal effect of fluopyram and fluensulfone against rice root-knot nematode, Meloidogyne graminicola.
  • Vairoletti, F., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(9), 2886.
  • Bytschkov, I., & S. Doye. (2002). Reductive amination of aldehydes and ketones with a new borane source: pyridine-borane in acetic acid. European Journal of Organic Chemistry, 2002(21), 3655-3660.
  • Fodor, A., et al. (2010). A New Synthesis of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine.
  • Ji, X., et al. (2019). Short-Term Effects of Sublethal Doses of Nematicides on Meloidogyne incognita. Plant Disease, 103(9), 2246-2252.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Development of P2X7 receptor antagonists using a dichloropyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development of P2X7 Receptor Antagonists Utilizing a Dichloropyridine Scaffold

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potent P2X7 receptor antagonists derived from a 3,5-dichloropyridine scaffold. The P2X7 receptor, an ATP-gated ion channel, is a pivotal player in inflammatory signaling pathways and represents a promising therapeutic target for a spectrum of inflammatory, autoimmune, and neurological disorders.[1][2] The methodologies outlined herein, grounded in established scientific literature, offer a comprehensive framework for the synthesis, purification, and pharmacological characterization of this important class of compounds.

Introduction: Targeting the P2X7 Receptor

The P2X7 receptor (P2X7R) is a unique member of the P2X family of ligand-gated ion channels.[3] Unlike other P2X receptors, it is activated by high concentrations of extracellular adenosine triphosphate (ATP), typically in the millimolar range, which are often associated with cellular stress, injury, or intense inflammation.[4][5] P2X7R is prominently expressed on immune cells, including macrophages, microglia, and lymphocytes, as well as other cell types like astrocytes and neurons.[5][6]

Its activation initiates a cascade of significant downstream events:

  • Ion Flux: Rapid influx of Na+ and Ca2+ and efflux of K+.[5][7]

  • Pore Formation: Prolonged activation leads to the formation of a large, non-selective membrane pore capable of passing molecules up to 900 Da.[6][7][8]

  • Inflammasome Activation: It is a potent activator of the NLRP3 inflammasome, leading to the processing and release of the highly pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][9][10]

Given its central role in amplifying inflammatory responses, the development of potent and selective P2X7R antagonists is a major focus in drug discovery.

The Dichloropyridine Scaffold: A Privileged Structure

Screening efforts identified that compounds featuring a 3,5-dichloropyridine core linked to a hydrazide moiety are highly potent P2X7 receptor antagonists.[1][11] Structure-activity relationship (SAR) studies have confirmed that the 3,5-dichloro substitution on the pyridine ring and the presence of a hydrophobic polycycloalkyl group (such as adamantane) on the acyl hydrazide are critical for high-affinity binding and potent antagonistic activity.[11][12] This scaffold provides a robust and synthetically accessible starting point for developing novel anti-inflammatory agents.

The P2X7 Receptor Signaling Cascade

Activation of the P2X7R by high levels of extracellular ATP triggers a complex network of intracellular signaling pathways. The initial cation influx, particularly the rise in intracellular Ca2+ and drop in intracellular K+, serves as a primary signal that diverges into multiple downstream effects. This includes the activation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, which contribute to the transcriptional regulation of inflammatory genes.[4][9]

Crucially, the K+ efflux is a key trigger for the assembly and activation of the NLRP3 inflammasome complex.[5][10] This multi-protein platform activates caspase-1, which in turn cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving potent inflammatory and immune responses.[5]

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Large Pore Formation P2X7R->Pore Prolonged Activation ATP High ATP (Damage Signal) ATP->P2X7R Binds MAPK MAPK Activation (p38, ERK, JNK) Ca_Influx->MAPK NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Inflammation Inflammation Cell Death Pore->Inflammation MAPK->Inflammation Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleaves Pro_IL1B Pro-IL-1β IL1B->Inflammation

Caption: P2X7 receptor signaling cascade upon high ATP binding.

Synthetic Chemistry Protocol: Representative Synthesis

This protocol outlines the synthesis of a potent P2X7 antagonist based on the dichloropyridine scaffold, exemplified by the coupling of 3,5-dichloroisonicotinohydrazide with an adamantane carbonyl chloride.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Final Coupling start_ester Methyl 3,5-dichloroisonicotinate hydrazine Hydrazine Hydrate (Ethanol, Reflux) intermediate 3,5-dichloroisonicotinohydrazide hydrazine->intermediate coupling_reagents Pyridine (DCM, 0°C to RT) intermediate->coupling_reagents start_acid 1-Adamantanecarboxylic acid thionyl Thionyl Chloride (DCM, Reflux) acyl_chloride 1-Adamantanecarbonyl chloride thionyl->acyl_chloride acyl_chloride->coupling_reagents final_product Final Antagonist (e.g., Compound 51/52 Analogue) coupling_reagents->final_product In_Vitro_Workflow cluster_primary Primary Assay: Pore Formation cluster_secondary Secondary Assay: Functional Consequence start Synthesized Dichloropyridine Compound dye_uptake Ethidium Bromide (EtBr) or YO-PRO-1 Dye Uptake Assay in hP2X7-HEK293 Cells start->dye_uptake primary_result Calculate IC₅₀ for Pore Blockade dye_uptake->primary_result il1b_release IL-1β Release Assay in LPS-Primed THP-1 Monocytes primary_result->il1b_release Confirm Activity secondary_result Calculate IC₅₀ for Cytokine Inhibition il1b_release->secondary_result sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_result->sar_analysis Determine SAR

Sources

Synthesis of FGFR inhibitors from 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis and Characterization of Potent FGFR Inhibitors Derived from 1-(3,5-Dichloropyridin-2-yl)ethanone

The FGFR Signaling Pathway: A Key Therapeutic Target in Oncology

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which collectively drive cellular processes like proliferation, migration, and angiogenesis.[2][3][4]

Genetic alterations such as gene amplification, activating mutations, or chromosomal translocations can lead to constitutive, ligand-independent activation of FGFR signaling, promoting tumorigenesis.[5] For instance, FGFR1 amplification is common in breast and lung cancers, FGFR2 amplification in gastric cancer, and FGFR3 mutations in bladder cancer.[5][6][7] Therefore, small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain are a validated and clinically significant therapeutic strategy.[8][9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Autophosphorylates & Recruits PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS Activates Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor FGFR Inhibitor (e.g., AZD4547) Inhibitor->FGFR Inhibits ATP Binding

Caption: The FGFR signaling cascade and point of therapeutic intervention.

Synthetic Strategy and Rationale

The synthesis of advanced heterocyclic FGFR inhibitors often relies on a modular approach, allowing for systematic exploration of the structure-activity relationship (SAR).[10][11] Our strategy utilizes this compound as a key starting material to construct a pyrazolo[3,4-b]pyridine core. This scaffold is a common feature in potent kinase inhibitors, including the clinical candidate AZD4547, as it effectively mimics the adenine portion of ATP and forms crucial hydrogen bonds within the kinase hinge region.[12][13]

The synthesis proceeds in two main stages:

  • Core Formation: A condensation reaction between the starting ethanone and a substituted hydrazine is used to construct the pyrazole ring. This is a robust and high-yielding transformation. The choice of hydrazine allows for the introduction of functionality that can be used for later-stage diversification or to modulate physicochemical properties.

  • Coupling and Final Elaboration: A Suzuki or similar cross-coupling reaction is employed to attach a substituted aryl or heteroaryl group. This part of the molecule is critical for achieving potency and selectivity, as it typically occupies a hydrophobic pocket near the gatekeeper residue of the FGFR kinase domain.[14] The final step involves coupling with a solubilizing group, often a piperazine moiety, which enhances pharmacokinetic properties.

This staged approach provides the flexibility to generate a library of analogs for SAR studies by simply varying the hydrazine and the boronic acid coupling partners.

Detailed Synthetic Protocol

This protocol describes the synthesis of an exemplary potent FGFR inhibitor, structurally related to AZD4547.

SAFETY PRECAUTIONS: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 3-(3,5-Dichloropyridin-2-yl)-1H-pyrazol-5-amine (Intermediate 2)
  • Rationale: This step forms the core pyrazole ring via a condensation reaction. Using hydrazine hydrate provides the primary amine on the pyrazole, which serves as a handle for subsequent reactions.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound (1) 190.0210.0 g52.6
Hydrazine hydrate (~64% N₂H₄)50.0610.0 mL~200
Ethanol (200 proof)46.07100 mL-
Diethyl ether74.12As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1) (10.0 g, 52.6 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add hydrazine hydrate (10.0 mL, ~4 eq.) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS.

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether (3 x 30 mL).

  • Dry the solid under high vacuum to afford Intermediate 2 as a pale yellow solid.

  • Expected Yield: 9.5 g (84%).

  • QC/Characterization:

    • LC-MS: Confirm the expected mass [M+H]⁺.

    • ¹H NMR: Confirm the disappearance of the starting material's methyl ketone singlet and the appearance of new aromatic/amine protons.

Step 2: Synthesis of the Final Compound (FGFR Inhibitor 4)
  • Rationale: This is a two-step, one-pot procedure. First, a diazotization of the aminopyrazole is performed, followed by a reduction to form a hydrazine intermediate in situ. This is then condensed with a diketone to form the final pyrazolopyrimidine core, a key step in the synthesis of compounds like AZD4547.[15]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
3-(3,5-Dichloropyridin-2-yl)-1H-pyrazol-5-amine (2) 215.055.0 g23.2
Hydrochloric acid (conc. 37%)36.4620 mL-
Sodium nitrite (NaNO₂)69.001.76 g25.5
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6513.1 g58.0
3-(4-(Methylpiperazin-1-yl)phenyl)-2,4-pentanedione (3) 274.366.37 g23.2
Acetic acid60.0550 mL-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Dichloromethane (DCM)84.93As needed-
Magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Suspend Intermediate 2 (5.0 g, 23.2 mmol) in concentrated HCl (20 mL) in a 250 mL flask and cool to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.76 g, 25.5 mmol) in water (5 mL) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve tin(II) chloride dihydrate (13.1 g, 58.0 mmol) in concentrated HCl (20 mL) and cool to 0 °C.

  • Add the diazonium salt solution from step 2 to the tin(II) chloride solution dropwise, maintaining the temperature below 5 °C. A thick precipitate will form. Stir for 2 hours at 0 °C.

  • Collect the solid hydrazine salt by vacuum filtration and wash with cold water.

  • Without extensive drying, transfer the moist solid to a flask containing acetic acid (50 mL).

  • Add 3-(4-(methylpiperazin-1-yl)phenyl)-2,4-pentanedione (3) (6.37 g, 23.2 mmol).

  • Heat the mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into an ice-water mixture (200 mL).

  • Carefully basify the solution to pH 8-9 with saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane) to yield the final compound 4 .

Characterization of the Final Inhibitor

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[16][17]

Analysis TechniqueExpected Result
High-Resolution Mass Spec (HRMS) Calculated for C₂₃H₂₂Cl₂N₆: [M+H]⁺ 465.1305; Found: 465.1308. This confirms the elemental composition.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, NH), 8.7 (s, 1H, Ar-H), 8.5 (s, 1H, Ar-H), 7.5 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 6.8 (s, 1H, Pyrazole-H), 3.2 (m, 4H, Piperazine-CH₂), 2.5 (m, 4H, Piperazine-CH₂), 2.3 (s, 3H, N-CH₃), 2.2 (s, 3H, CH₃). The spectrum should be clean, with integrations matching the proposed structure.
¹³C NMR (101 MHz, DMSO-d₆) Key peaks should align with the expected carbon environments of the pyridine, pyrazole, phenyl, and piperazine rings.
HPLC Purity >98% purity at a relevant wavelength (e.g., 254 nm). This is crucial for ensuring that biological assay results are not confounded by impurities.

Protocols for Biological Evaluation

Protocol 5.1: In Vitro Biochemical Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against FGFR1/2/3 kinases. Commercially available kits provide a reliable and standardized method.[18][19]

  • Materials:

    • FGFR2 Kinase Assay Kit (e.g., BPS Bioscience #79528 or similar)[19]

    • Recombinant human FGFR1, FGFR2, FGFR3 enzymes

    • ATP, kinase buffer

    • Synthesized inhibitor 4 , dissolved in 100% DMSO to make a 10 mM stock

    • 384-well white plates

    • Plate reader capable of luminescence detection

Procedure:

  • Thaw all reagents on ice. Prepare a serial dilution of the inhibitor 4 in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM) with a final DMSO concentration ≤1%.

  • Add 5 µL of diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.

  • Add 10 µL of the master mix containing the FGFR enzyme and substrate to each well.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30 °C for 45 minutes.

  • After incubation, add 25 µL of the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate percent inhibition for each concentration relative to the vehicle control and plot the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

Protocol 5.2: Cell-Based Proliferation Assay
  • Objective: To assess the ability of the inhibitor to suppress the growth of cancer cells whose proliferation is dependent on FGFR signaling.

  • Materials:

    • KMS-11 (multiple myeloma, FGFR3 mutation) or SNU-16 (gastric cancer, FGFR2 amplification) cell lines.[3]

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Synthesized inhibitor 4 .

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

    • 96-well clear-bottom white plates.

Procedure:

  • Culture KMS-11 or SNU-16 cells according to standard protocols.

  • Harvest cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37 °C, 5% CO₂.

  • Prepare a 2X serial dilution of the inhibitor 4 in culture medium.

  • Remove 50 µL of medium from each well and add 50 µL of the diluted inhibitor solutions. Include vehicle-only controls.

  • Incubate the plate for an additional 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence. The signal is directly proportional to the number of viable cells.

  • Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting a dose-response curve.

Overall Experimental Workflow

The entire process, from chemical synthesis to biological validation, follows a logical and iterative progression designed to identify and characterize potent drug candidates.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_qc Analytical Quality Control cluster_bio Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Start: 1-(3,5-Dichloropyridin- 2-yl)ethanone Step1 Step 1: Synthesis of Pyrazol-5-amine (2) Start->Step1 Step2 Step 2: Synthesis of Final Inhibitor (4) Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification QC Structural Confirmation (HRMS, NMR) Purification->QC Purity Purity Analysis (HPLC >98%) QC->Purity Biochem Biochemical Assay (FGFR Kinase IC50) Purity->Biochem Cell Cell-Based Assay (Proliferation GI50) Biochem->Cell Analysis Dose-Response Curves SAR Interpretation Cell->Analysis

Caption: A comprehensive workflow from synthesis to biological activity assessment.

References

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology. [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (N.A.). MDPI. [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2019). Frontiers in Pharmacology. [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (2012). Clinical Cancer Research. [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (2019). Brown University. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1999). Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents. (2024). European Journal of Medicinal Chemistry. [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (2022). Cancers. [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit. (N.A.). Creative Diagnostics. [Link]

  • FGFR2 Assay Kit. (N.A.). BPS Bioscience. [Link]

  • Human FGFR1/2 Reporter Assay Kit. (N.A.). Indigo Biosciences. [Link]

  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors. (2023). JCI Insight. [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (2012). Chemistry & Biology. [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping. (2025). Molecules. [Link]

  • Evaluation of an assay to predict response to a FGFR-inhibitor. (N.A.). Health Research Authority. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions. (2022). Antioxidants. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Developments in Mass Spectrometry. [Link]

  • Design of new FGFR inhibitors. (2019). ResearchGate. [Link]

  • Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. (2019). Physical Chemistry Chemical Physics. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (N.A.). Hovione. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (N.A.). Agilent. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024). Pharmacia. [Link]

  • The discovery of AZD4547. (2014). SlideShare. [Link]

  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. (2019). Cells. [Link]

  • Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors. (2019). ScienceOpen. [Link]

  • Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. (2020). UroToday. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). Journal of the American Chemical Society. [Link]

  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. (2025). Pharmaceuticals. [Link]

  • Design, Synthesis and Biological Evaluation of Novel FGFR Inhibitors Bearing Indazole Scaffold. (2025). ResearchGate. [Link]

  • Crystalline(r)-(e)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1h-indazol-3-yl)vinyl)-1h-pyrazol-1-yl) ethanol and its use as fgfr inhibitor. (N.A.).
  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (2023). Journal of Medicinal Chemistry. [Link]

  • Chemical structure of AZD4547. (N.A.). ResearchGate. [Link]

  • In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis. (2018). Journal of Cellular and Molecular Medicine. [Link]

Sources

Analytical methods for quantification of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the quantitative analysis of 1-(3,5-Dichloropyridin-2-YL)ethanone, this document provides detailed application notes and validated protocols for researchers, quality control analysts, and professionals in drug development. As a key intermediate in pharmaceutical and agrochemical synthesis, robust and reliable quantification of this compound is paramount for ensuring process control, purity assessment, and final product quality.

This guide eschews a rigid template, instead presenting a logical workflow grounded in first principles of analytical chemistry. We delve into the causality behind experimental choices, offering field-proven insights to ensure that the described protocols are not just a series of steps, but self-validating systems. The methodologies are built upon established principles for analyzing chlorinated aromatic compounds and are supported by authoritative guidelines on analytical method validation.

Compound Overview and Analytical Strategy

Compound: this compound CAS Number: 141454-65-1[1][2] Molecular Formula: C₇H₅Cl₂NO[1][2] Molecular Weight: 190.03 g/mol [1][3]

The molecular structure, featuring a dichloropyridine ring and a ketone functional group, possesses a strong chromophore, making it an excellent candidate for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Its expected volatility and thermal stability also permit analysis by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for enhanced specificity and impurity identification.

This guide will detail two primary validated methods:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): The workhorse method for purity and assay determination in quality control settings.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A highly specific method ideal for trace-level detection, impurity profiling, and confirmatory analysis.

Reversed-Phase HPLC-UV Method for Quantification

The principle of this method is the separation of this compound from potential impurities and process-related substances based on its polarity.[4] A non-polar stationary phase (C18) is used with a polar mobile phase, causing the analyte to partition between the two phases for effective separation.[4]

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar to non-polar aromatic compounds.[4][5]

  • Mobile Phase: A mixture of acetonitrile and water is chosen for its excellent UV transparency, low viscosity, and effective elution properties for compounds of this nature. The ratio is optimized to achieve a suitable retention time and resolution from impurities.

  • Detection: UV detection at 254 nm is proposed, a common wavelength for aromatic ketones, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Acetonitrile:Water (70:30, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 254 nm.
Run Time 10 minutes.

Reagent and Standard Preparation

  • Diluent: Prepare by mixing Acetonitrile and HPLC-grade water in a 70:30 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard (purity >98%) into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a known amount of the sample to be analyzed. Dissolve in the diluent to achieve a theoretical concentration of approximately 100 µg/mL. Vortex and sonicate to ensure complete dissolution, then filter through a 0.45 µm syringe filter prior to injection.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reference Standard & Sample Weighing B Dissolution in Diluent (ACN:H2O) A->B C Filtration (0.45 µm) B->C D HPLC Injection (10 µL) C->D E C18 Column Separation D->E F UV Detection @ 254 nm E->F G Peak Integration & Calibration Curve Generation F->G H Quantification of Analyte G->H I Report Generation H->I

Caption: Workflow for the HPLC-UV analysis of this compound.

Method Validation and Expected Performance

A newly developed analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7][8] The validation should be performed according to International Council for Harmonisation (ICH) guidelines.

Table of Target Validation Parameters

Validation ParameterTarget Acceptance CriteriaRationale & Citation
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.995.Ensures the method accurately measures only the analyte of interest.[9]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 10-200 µg/mL.Demonstrates a direct relationship between analyte concentration and detector response.[9]
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.Confirms the closeness of the measured value to the true value.[10]
Precision (% RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.Measures the degree of scatter between a series of measurements.[8][10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (Expected: ~0.1 µg/mL).The lowest amount of analyte that can be detected but not necessarily quantified.[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (Expected: ~0.3 µg/mL).The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides orthogonal confirmation of identity and is exceptionally sensitive for trace analysis and impurity profiling. The analyte is volatilized in a heated injector, separated on a capillary column, and then ionized and detected by a mass spectrometer.[11]

Rationale for Method Design
  • Technique: GC-MS is ideal for volatile and thermally stable compounds. The mass detector provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for impurity identification.[12]

  • Column: A low-polarity DB-5 or equivalent (5% phenyl-methylpolysiloxane) column is a general-purpose choice that provides excellent separation for a wide range of semi-volatile organic compounds, including chlorinated aromatics.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[12]

Experimental Protocol: GC-MS

Instrumentation and Conditions

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temperature 280 °C.
Injection Mode Split (50:1 ratio).
Injection Volume 1 µL.
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.
MS Source Temp. 230 °C.
MS Quad Temp. 150 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-450.

Reagent and Standard Preparation

  • Solvent: HPLC-grade Ethyl Acetate or Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with the chosen solvent.

  • Calibration Standards (0.5-50 µg/mL): Prepare a series of calibration standards via serial dilution of the stock solution.

  • Sample Solution: Prepare by dissolving a known quantity of the sample in the solvent to achieve a concentration within the calibration range (e.g., 20 µg/mL).

Analytical Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Organic Solvent (e.g., Ethyl Acetate) A->B C GC Injection (1 µL) B->C D DB-5 Column Separation C->D E EI Ionization & MS Detection D->E F Total Ion Chromatogram (TIC) & Extracted Ion Chromatogram (EIC) Analysis E->F G Spectral Matching & Quantification F->G H Report Generation G->H

Caption: Workflow for the GC-MS analysis of this compound.

Expected Performance and Data Interpretation

The GC-MS method is expected to provide low limits of detection, often in the low ng/mL (ppm) range. Validation would follow similar principles as the HPLC method, with a focus on specificity confirmed by mass spectral data. The primary ions expected in the EI mass spectrum would include the molecular ion (M⁺) and characteristic fragments resulting from alpha-cleavage (loss of •CH₃) and loss of chlorine atoms.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, M. et al. (n.d.). Analytical method validation: A brief review.
  • Labcompliance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • BLDpharm. (n.d.). 141454-65-1|this compound.
  • Organic Syntheses. (n.d.). Procedure for synthesis of related pyridine compounds.
  • Synblock. (n.d.). CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone.
  • Appchem. (n.d.). This compound | 141454-65-1.
  • U.S. Army Dugway Proving Ground. (n.d.). Analysis of Chemical Agents by Gas Chromatography.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
  • BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
  • BenchChem. (2025). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide.

Sources

HPLC method for purity analysis of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-(3,5-Dichloropyridin-2-YL)ethanone

Abstract

This document provides a comprehensive guide to a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of this compound. This heterocyclic ketone is a key intermediate in various synthetic pathways, making the accurate assessment of its purity critical for ensuring the quality and consistency of downstream products in research and drug development. The method detailed herein utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water containing an acidic modifier, coupled with UV detection. This guide explains the scientific rationale behind the method development choices, provides detailed, step-by-step protocols for execution and validation, and serves as a practical resource for analytical scientists.

Scientific Rationale & Method Development Strategy

The architecture of this analytical method is predicated on the specific physicochemical properties of this compound. A systematic approach to method development ensures robustness, sensitivity, and reproducibility.

Analyte Characterization

This compound (Molecular Formula: C₇H₅Cl₂NO) is a substituted pyridine derivative.[1] Its structure comprises three key features that dictate the chromatographic strategy:

  • Aromatic Pyridine Ring: This core structure is fundamentally non-polar but contains a nitrogen atom, which imparts basicity (typical pKa for pyridines is ~5.2-6.0).[2][3] This basicity is a critical factor in achieving good peak symmetry.

  • Dichloro Substitution: The two chlorine atoms increase the molecule's hydrophobicity, making it well-suited for retention on a reverse-phase column.

  • Ethanone Group: The ketone functional group acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry.

Justification of Chromatographic Choices
  • Mode of Chromatography: Reverse-Phase HPLC (RP-HPLC) is the chosen mode due to the analyte's predominantly non-polar, hydrophobic character. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, which is ideal for this compound.[4][5]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common and versatile reverse-phase packing, offering a high degree of hydrophobicity necessary to retain the dichlorinated pyridine ring and providing a robust platform for method development. An Avantor Hichrom C18 (4.6 mm x 150 mm, 5 µm) or equivalent is recommended.[5]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: The basic nature of the pyridine nitrogen can lead to peak tailing due to its interaction with residual acidic silanol groups on the silica backbone of the stationary phase. To mitigate this, an acidic modifier is incorporated into the mobile phase. By maintaining an acidic pH (e.g., pH 2.5-3.5), the pyridine nitrogen is protonated. This single ionic form prevents secondary interactions, leading to sharp, symmetrical peaks.[2] Formic acid (0.1%) is an excellent choice as it is effective and compatible with mass spectrometry (MS) if further characterization is needed.[6]

    • Elution Mode: A gradient elution is employed, starting with a higher aqueous composition and increasing the proportion of acetonitrile over time. This approach is superior for purity analyses as it ensures the elution of both more polar and less polar impurities within a reasonable timeframe, providing a comprehensive profile of the sample.

  • Detector Wavelength Selection: The conjugated system of the pyridine ring and the ketone carbonyl group allows for strong UV absorbance. Based on analyses of similar aromatic ketones and pyridine derivatives, a detection wavelength of 254 nm is selected, as it provides a robust signal for the parent compound and a wide range of potential aromatic impurities.[5] A photodiode array (PDA) detector is recommended during development to confirm peak purity and identify the optimal wavelength.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Formic Acid (LC-MS grade, ~99%).

  • Reference Standard & Samples:

    • This compound reference standard of known purity.

    • Test samples of this compound.

  • Labware:

    • Volumetric flasks (Class A).

    • Analytical balance.

    • Pipettes, syringes, and 0.22 µm or 0.45 µm syringe filters.

    • 2 mL HPLC vials with caps.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Avantor Hichrom C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes (including re-equilibration)
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix thoroughly and bring to volume with water.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Mix thoroughly and bring to volume with acetonitrile.

  • Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Reference Standard Stock Solution (~0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and bring to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Sample Solution (~0.5 mg/mL): Prepare in the same manner as the Reference Standard Stock Solution using the test sample.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm or 0.22 µm syringe filter into HPLC vials.

Protocol 2: HPLC System Operation & Data Acquisition
  • System Startup: Purge all solvent lines to remove air bubbles and ensure a stable baseline.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including a blank injection (Diluent), system suitability injections of the reference standard (typically 5-6 replicates), and then the sample solutions.

  • Data Acquisition: Begin the sequence. Monitor the chromatograms to ensure proper separation and peak shape.

  • Data Processing: Integrate all peaks in the chromatograms. For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting A Prepare Mobile Phases (A and B) & Diluent B Weigh & Dissolve Standard and Sample A->B C Filter Solutions into HPLC Vials B->C D Equilibrate HPLC System C->D E Inject Blank, SST, & Samples D->E F Acquire Data (20 min/run) E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: HPLC analysis workflow from preparation to final report.

Method Validation Overview

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The following parameters should be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A calibration curve is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked samples. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple replicates of the same sample on the same day, by the same analyst. Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay): Analysis on different days, with different analysts, or on different equipment. RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min flow rate, ±5% in mobile phase composition).

Validation_Workflow Start Method Validation Start Specificity Specificity Peak Purity & Resolution Start->Specificity Linearity Linearity & Range r² ≥ 0.999 Specificity->Linearity Accuracy Accuracy % Recovery (98-102%) Linearity->Accuracy Precision Precision Repeatability & Intermediate (RSD ≤ 2.0%) Accuracy->Precision Limits LOD & LOQ S/N Ratio Precision->Limits Robustness Robustness Deliberate Parameter Changes Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation based on ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, robust, and reliable for the purity analysis of this compound. The logical method development, based on the analyte's chemical properties, results in excellent peak shape and resolution from potential impurities. This guide provides a solid foundation for researchers, quality control analysts, and drug development professionals to implement this method for routine quality assessment and to support regulatory submissions.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Link

  • Separation of Michler's ketone on Newcrom R1 HPLC column. SIELC Technologies. Link

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Link

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Link

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Link

  • This compound. PubChem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 1-(3,5-Dichloropyridin-2-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the yield and purity of this key chemical intermediate. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide a framework for rational optimization.

Section 1: Synthesis Strategy & Core Protocol

The synthesis of this compound typically involves the formation of a carbon-carbon bond at the C2 position of the 3,5-dichloropyridine ring. Due to the electron-deficient nature of the pyridine ring, standard electrophilic acylation methods like Friedel-Crafts are generally ineffective. The most robust and widely applicable strategy involves the generation of a potent nucleophile at the C2 position, followed by reaction with an acetylating agent.

Our recommended approach is a Grignard-based synthesis, which proceeds in two main stages:

  • Halogen-Metal Exchange: Formation of a pyridyl Grignard reagent from a 2-halo-3,5-dichloropyridine precursor.

  • Nucleophilic Acylation: Reaction of the Grignard reagent with an appropriate acetyl electrophile.

This method offers a reliable pathway, but success is highly dependent on rigorous control of reaction parameters to avoid common pitfalls.

Diagram: General Synthesis Workflow

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Quench cluster_workup Phase 3: Workup & Purification Start Start: Dry Glassware & Reagents Prep_Grignard Prepare 2-Pyridyl Grignard Reagent (2-Bromo-3,5-dichloropyridine + Mg) Start->Prep_Grignard Prep_Acyl Prepare Acetylating Agent Solution (e.g., Acetyl Chloride in THF) Start->Prep_Acyl Reaction Slow Addition of Acetylating Agent at Low Temperature (e.g., -78°C to 0°C) Prep_Grignard->Reaction Prep_Acyl->Reaction Quench Quench Reaction (e.g., with aq. NH4Cl) Reaction->Quench Workup Aqueous Workup (Extraction) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, MS, HPLC) Yield & Purity Calculation Purify->Analyze End End: Pure Product Analyze->End

Caption: High-level workflow for the Grignard-based synthesis.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a baseline and should be optimized based on your specific laboratory conditions and analytical results.

Materials:

  • 2-Bromo-3,5-dichloropyridine

  • Magnesium (Mg) turnings

  • Iodine (a single crystal for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl Chloride

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation (Strictly Anhydrous):

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

    • Add Mg turnings (1.2 equivalents) to the flask. Briefly heat the turnings under vacuum and backfill with nitrogen to ensure they are dry.

    • Add a single crystal of iodine. The color will fade as the magnesium is activated.[1]

  • Grignard Reagent Formation:

    • Dissolve 2-Bromo-3,5-dichloropyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of this solution to the Mg turnings. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. Gentle warming may be required to start the reaction.[1]

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 2-(Magnesiobromide)-3,5-dichloropyridine.

  • Acylation Reaction:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-addition and side reactions.

    • In a separate flask, dissolve acetyl chloride (1.1 equivalents) in anhydrous THF.

    • Add the acetyl chloride solution dropwise to the cold, stirred Grignard reagent solution.

    • After addition, allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to 0 °C over 1 hour.

  • Quenching and Workup:

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Diagram: Troubleshooting Decision Tree

cluster_yield Problem: Low Yield / No Product cluster_purity Problem: Impurities Detected Start Analyze Crude Reaction Mixture (TLC, LC-MS) Low_Yield Low Conversion (High Starting Material) Start->Low_Yield High SM spot on TLC No_Product Complex Mixture (No clear product spot) Start->No_Product Smear or multiple spots Impurity_A Impurity A: Product + Acetyl Moiety (Tertiary Alcohol) Start->Impurity_A Higher MW peak in MS Impurity_B Impurity B: Dimer of Pyridine (Homocoupling) Start->Impurity_B Dimer MW peak in MS Sol_Grignard Root Cause: Grignard Failure - Check Mg activation - Ensure anhydrous conditions - Verify starting material purity Low_Yield->Sol_Grignard Sol_Reactivity Root Cause: Low Reactivity - Increase reaction time/temp post-addition - Consider a more reactive electrophile Low_Yield->Sol_Reactivity No_Product->Sol_Grignard Sol_Temp Root Cause: High Temp - Maintain acylation temp at -78°C - Ensure efficient cooling/stirring Impurity_A->Sol_Temp Sol_Addition Root Cause: Poor Stoichiometry - Use slow, controlled addition - Consider moderating ligand Impurity_A->Sol_Addition Impurity_B->Sol_Grignard Action_Dry Action_Dry Sol_Grignard->Action_Dry Action: Rigorously dry all components Action_Temp Action_Temp Sol_Temp->Action_Temp Action: Monitor internal temp Action_Add Action_Add Sol_Addition->Action_Add Action: Use syringe pump for addition

Caption: A decision tree for diagnosing common synthesis problems.

Q&A: Common Problems & Solutions

Q1: My reaction yielded mostly unreacted 2-bromo-3,5-dichloropyridine. What went wrong?

A1: This is a classic sign of Grignard reagent formation failure. The carbon-magnesium bond is highly sensitive to moisture and protic solvents.[2]

  • Causality: Grignard reagents are strong bases and will be instantly quenched by water, alcohols, or even acidic protons on glassware. If the reagent doesn't form, no nucleophile is available to react with the acetyl chloride.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried. Use a fresh bottle of anhydrous THF, preferably from a solvent purification system or a sealed Sure/Seal™ bottle.

    • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start. Using a crystal of iodine is a common method. If the reaction still doesn't initiate, consider mechanical activation (crushing the turnings in a dry flask) or using commercially available activated magnesium (e.g., Rieke magnesium).

    • Starting Material Quality: Ensure your 2-bromo-3,5-dichloropyridine is pure and dry.

Q2: My mass spec analysis shows a significant peak corresponding to the mass of my desired product plus an ethyl group (from the Grignard reagent). What is this impurity?

A2: This impurity is the tertiary alcohol formed from a second addition of the Grignard reagent to the ketone product. This is a very common side reaction when synthesizing ketones via the Grignard pathway.[3][2]

  • Causality: The ketone product you form is also an electrophile. If unreacted Grignard reagent is present, especially at higher temperatures, it can attack the carbonyl of the newly formed ketone, leading to a tertiary alcohol after workup.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The initial reaction between the Grignard and acetyl chloride is fast, but the subsequent reaction with the ketone product is slower. Performing the addition at very low temperatures (-78 °C) dramatically favors the formation of the ketone.

    • Inverse Addition: Add the Grignard reagent solution slowly to the acetyl chloride solution (instead of the other way around). This ensures that the acetyl chloride is always in excess, minimizing the chance for the Grignard to react with the product.

    • Use a Moderating Ligand: The addition of a ligand like bis[2-(N,N-dimethylamino)ethyl] ether can form a complex with the Grignard reagent, moderating its reactivity and significantly improving the yield of the ketone by preventing the second addition.[3]

Q3: I see a significant amount of 3,3',5,5'-tetrachloro-2,2'-bipyridine in my crude mixture. How can I prevent this?

A3: This is a homocoupling (or Wurtz-type) side product. It arises from the reaction of the Grignard reagent with unreacted 2-bromo-3,5-dichloropyridine.

  • Causality: This side reaction can be promoted by certain impurities or if the Grignard formation is slow and incomplete, leading to a mixture of the starting halide and the organometallic reagent.

  • Troubleshooting Steps:

    • Ensure Full Grignard Conversion: Allow sufficient time for the Grignard reagent to form completely before starting the acylation. Monitor the consumption of the starting material by TLC or GC if possible.

    • Control Temperature During Formation: While some heat is needed for initiation, runaway temperatures during Grignard formation can promote side reactions. Maintain a gentle, controlled reflux.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different acetylating agent, like acetic anhydride?

A1: Yes, acetic anhydride can be used. However, it is generally less reactive than acetyl chloride. This can be an advantage in some cases, potentially reducing the formation of the tertiary alcohol byproduct. The stoichiometry might need adjustment, as one mole of anhydride can theoretically react with two moles of the Grignard reagent, though the second reaction is much slower. If you use it, a 1:1 or slightly less than 1:1 molar ratio of Grignard to anhydride is a good starting point.

Q2: Why is 2-bromo-3,5-dichloropyridine used instead of 2-chloro-3,5-dichloropyridine?

A2: The choice of halide is based on reactivity for Grignard formation. The order of reactivity for carbon-halogen bonds with magnesium is I > Br > Cl. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for the selective formation of the Grignard reagent at the 2-position while leaving the chlorine atoms at the 3 and 5 positions untouched. Using the 2-chloro analogue would require much harsher conditions, likely leading to a complex mixture of products.

Q3: How can I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Spotting: Use three lanes: one for your starting material (2-bromo-3,5-dichloropyridine), one for the reaction mixture, and one co-spot (starting material and reaction mixture).

  • Analysis: As the reaction progresses, you should see the spot for the starting material diminish and a new, typically more polar spot for the ketone product appear. The ketone product will have a lower Rf value than the starting halide. This allows you to gauge the consumption of the starting material.

Q4: What are the expected spectroscopic data for the final product?

A4: For this compound (C₇H₅Cl₂NO):

  • Molecular Weight: 190.03 g/mol .[4]

  • Mass Spectrometry (EI): Expect the molecular ion peak (M⁺) at m/z ≈ 189/191/193, showing the characteristic isotopic pattern for two chlorine atoms. A major fragment would be the loss of the methyl group (M-15)⁺.

  • ¹H NMR (in CDCl₃): You would expect to see a singlet for the methyl protons (-CH₃) around δ 2.7 ppm, and two doublets in the aromatic region for the two pyridine protons, likely between δ 7.8 and 8.5 ppm.

  • ¹³C NMR (in CDCl₃): Expect a peak for the carbonyl carbon (C=O) around δ 198-202 ppm, a peak for the methyl carbon around δ 28-32 ppm, and several peaks in the aromatic region for the five carbons of the dichloropyridine ring.

References
  • Organic Syntheses Procedure, A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Organic Syntheses. Available at: [Link].

  • Grignard reaction in continuous flow process. CRIPS Vol. 16 No. 5 November-December 2022. National Institute of Pharmaceutical Education and Research (NIPER). Available at: [Link].

  • Pyridine Aldehydes and Ketones. ResearchGate. Available at: [Link].

  • Synthesis of Pyridines. ResearchGate. Available at: [Link].

  • Grignard Reagents. Chemistry LibreTexts. Available at: [Link].

  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. Available at: [Link].

  • PubChem Compound Summary for CID 21712163, this compound. National Center for Biotechnology Information. Available at: [Link].

  • This compound. Appchem. Available at: [Link].

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 2023, 28(2), 795. MDPI. Available at: [Link].

  • Process for the preparation of 3,5-dichloropyridine. Google Patents.
  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. Available at: [Link].

Sources

Technical Support Center: Synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our focus is on providing practical, field-proven insights grounded in mechanistic understanding to help you optimize your reactions, minimize byproduct formation, and streamline purification.

Introduction: Navigating the Synthesis

This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, is often complicated by the electron-deficient nature of the dichloropyridine ring and the reactivity of the organometallic reagents typically employed. This guide will focus on two prevalent and effective synthetic strategies, addressing the common byproducts and challenges associated with each.

  • Route A: Grignard Reaction with a Weinreb Amide Precursor. This modern approach offers high selectivity and control by reacting a pyridyl Grignard reagent with N-methoxy-N-methylacetamide. The stability of the resulting tetrahedral intermediate is key to preventing over-addition.[1][2]

  • Route B: Grignard Reaction with a Nitrile Precursor. This classic method involves the addition of a methyl Grignard reagent to 3,5-dichloropyridine-2-carbonitrile, followed by hydrolysis of the intermediate imine.[3][4]

Each route has a unique byproduct profile that, if not properly managed, can lead to low yields and complex purification challenges. The following sections provide a structured, question-and-answer guide to troubleshoot these issues effectively.

Part 1: Synthesis via Grignard Reaction with a Weinreb Amide (Route A)

This route typically involves the formation of 2-magnesyl-3,5-dichloropyridine from a precursor like 2-bromo-3,5-dichloropyridine, followed by acylation.

Frequently Asked Questions & Troubleshooting (Route A)
Question 1: My yield is low, and I've isolated a significant amount of 3,5-dichloropyridine. What happened?

Answer: This is a classic sign that your Grignard reagent was prematurely quenched by a proton source. Grignard reagents are potent bases and will readily react with even mildly acidic protons from water, alcohols, or even trace moisture on glassware.[5] This acid-base reaction is significantly faster than the desired carbon-carbon bond formation.

Root Causes & Prevention:

  • Inadequate Drying of Glassware: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (Nitrogen or Argon).

  • Wet Solvents or Reagents: Use of anhydrous solvents (e.g., THF, diethyl ether) is mandatory. Ensure starting materials, such as 2-bromo-3,5-dichloropyridine, are also dry.

  • Atmospheric Moisture: The reaction must be conducted under a strict inert atmosphere from start to finish. Use Schlenk lines or a glovebox.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Assemble your reaction flask, condenser, and addition funnel. Flame-dry all parts under vacuum, applying the flame evenly until no more condensation is visible. Allow to cool completely under a steady stream of dry nitrogen or argon.

  • Solvent Preparation: Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) or use a commercially available anhydrous solvent from a sealed bottle, transferred via cannula or a dry syringe.

  • Reagent Handling: Transfer all reagents under a positive pressure of inert gas.

Question 2: I've observed a high-molecular-weight impurity that is difficult to separate from my product. Could this be a homocoupling byproduct?

Answer: Yes, it is highly likely you have formed 3,3',5,5'-Tetrachloro-2,2'-bipyridine . This occurs via a Wurtz-type homocoupling reaction where two molecules of your Grignard reagent couple with each other. This side reaction is often catalyzed by trace transition metals or oxygen.[4]

Root Causes & Prevention:

  • Slow Grignard Formation: If the Grignard reagent forms too slowly, its concentration remains low, while the concentration of the starting halide is high, favoring coupling.

  • Overheating: High local temperatures during Grignard formation can promote homocoupling.

  • Oxygen Exposure: Trace oxygen can initiate radical pathways that lead to coupling.

Troubleshooting Protocol: Optimizing Grignard Formation

  • Magnesium Activation: Ensure the magnesium turnings are fresh and have a shiny surface. If they are dull (oxidized), activate them by stirring vigorously under nitrogen, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.

  • Controlled Addition: Add the 2-bromo-3,5-dichloropyridine solution dropwise to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. Do not apply excessive external heat initially.[6]

  • Inert Atmosphere: Ensure the system is thoroughly purged of air before starting and a positive pressure of inert gas is maintained.

Byproduct_A1 2-Bromo-3,5-dichloropyridine 2-Bromo-3,5-dichloropyridine Grignard Reagent\n(2-Magnesyl-3,5-dichloropyridine) Grignard Reagent (2-Magnesyl-3,5-dichloropyridine) 2-Bromo-3,5-dichloropyridine->Grignard Reagent\n(2-Magnesyl-3,5-dichloropyridine) + Mg 3,5-Dichloropyridine 3,5-Dichloropyridine Grignard Reagent\n(2-Magnesyl-3,5-dichloropyridine)->3,5-Dichloropyridine + H₂O (Quenching) Homocoupling Product\n(3,3',5,5'-Tetrachloro-2,2'-bipyridine) Homocoupling Product (3,3',5,5'-Tetrachloro-2,2'-bipyridine) Grignard Reagent\n(2-Magnesyl-3,5-dichloropyridine)->Homocoupling Product\n(3,3',5,5'-Tetrachloro-2,2'-bipyridine) O₂ or Heat

Caption: Formation of common Grignard-related byproducts.

Question 3: My product appears to have an alcohol impurity, but I used a Weinreb amide. How is this possible?

Answer: You have likely formed the tertiary alcohol, 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol . While the Weinreb amide is specifically designed to prevent this "over-addition," the stabilizing chelated intermediate is not indestructible.[1][2] If the reaction temperature is too high or the work-up is not performed correctly, the intermediate can collapse to the ketone in situ, which is then immediately attacked by a second equivalent of the Grignard reagent.

Root Causes & Prevention:

  • High Reaction Temperature: Allowing the reaction to warm significantly above 0°C can lead to the breakdown of the tetrahedral intermediate.

  • Delayed or Improper Quench: The reaction should be quenched at low temperature (e.g., 0°C or below) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Adding the reaction mixture to the quench solution is often preferred.

Byproduct_A2 GR Pyridyl Grignard Intermediate Stable Chelated Intermediate GR->Intermediate + WA Weinreb Amide WA->Intermediate Ketone Desired Product (Ketone) Intermediate->Ketone Aqueous Work-up Intermediate->Ketone High Temp (Premature Collapse) Alcohol Over-addition Byproduct (Tertiary Alcohol) Ketone->Alcohol + Pyridyl Grignard

Caption: Pathway to over-addition byproduct formation.

Part 2: Synthesis via Grignard Reaction with a Nitrile (Route B)

This route involves the nucleophilic attack of a methyl Grignard reagent (e.g., MeMgBr) on the carbon of the cyano group in 3,5-Dichloropyridine-2-carbonitrile.

Frequently Asked Questions & Troubleshooting (Route B)
Question 1: My reaction is sluggish, and I recover a lot of my nitrile starting material. What's preventing the reaction from going to completion?

Answer: Incomplete conversion is a common issue. The electrophilicity of the nitrile carbon is moderate, and several factors can hinder the reaction.

Root Causes & Prevention:

  • Poor Grignard Reagent Quality/Titer: The Grignard reagent may have degraded due to moisture or may not have formed in the expected concentration. Always use freshly prepared Grignard reagent or titrate it before use.[5]

  • Insufficient Equivalents: While the stoichiometry is 1:1, using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help drive the reaction to completion.

  • Low Temperature: While low temperatures are needed to control exotherms, allowing the reaction to slowly warm to room temperature after the initial addition can often improve conversion.

Question 2: After work-up, I have byproducts that appear to be an amide and a carboxylic acid. Where did they come from?

Answer: You are observing byproducts from the hydrolysis of your nitrile starting material: 3,5-Dichloropyridine-2-carboxamide (partial hydrolysis) and 3,5-Dichloropicolinic acid (complete hydrolysis).[3] This occurs if the aqueous acid used for work-up is too harsh or if the hydrolysis of the intermediate imine is prolonged.

Root Causes & Prevention:

  • Harsh Hydrolysis Conditions: The goal of the aqueous work-up is to hydrolyze the intermediate magnesio-imine to the ketone.[7] Using highly concentrated acid or prolonged heating during work-up can also hydrolyze the unreacted starting material.

  • Non-optimal pH: The stability of the imine and the nitrile are pH-dependent.

Troubleshooting Protocol: Optimized Work-up

  • Initial Quench: Cool the reaction mixture to 0°C.

  • Controlled Hydrolysis: Slowly add a saturated aqueous solution of NH₄Cl or a mild acid (e.g., 1M HCl) while monitoring the temperature. The goal is to keep the pH mildly acidic to facilitate imine hydrolysis without aggressively attacking the nitrile.

  • Extraction: Once the hydrolysis is complete (often indicated by a color change and cessation of gas evolution), proceed immediately to extraction with an organic solvent (e.g., ethyl acetate, DCM) to separate the product from the aqueous phase.

Byproduct_B Nitrile 3,5-Dichloropyridine- 2-carbonitrile Ketone Desired Product (Ketone) Nitrile->Ketone 1. MeMgBr 2. Mild H₃O⁺ Amide Amide Byproduct Nitrile->Amide Harsh H₃O⁺ (Partial Hydrolysis) Acid Carboxylic Acid Byproduct Amide->Acid Harsh H₃O⁺ (Complete Hydrolysis)

Caption: Hydrolysis byproducts from the nitrile starting material.

Part 3: Purification and Characterization

Summary of Common Byproducts and Purification Strategies
Byproduct NameParent RouteCommon CausePrevention StrategyRecommended Purification Method
3,5-DichloropyridineAQuenching of Grignard reagent by protonsStrict anhydrous conditions; inert atmosphereColumn chromatography; careful distillation (product may decompose)
3,3',5,5'-Tetrachloro-2,2'-bipyridineAHomocoupling of Grignard reagentMagnesium activation; controlled addition rateColumn chromatography; recrystallization
1-(3,5-Dichloropyridin-2-yl)ethan-1-olAPremature collapse of Weinreb intermediateLow reaction temperature (<0°C); low-temp quenchColumn chromatography (silica gel)
3,5-Dichloropyridine-2-carbonitrileBIncomplete reactionUse fresh, titrated Grignard; slight excess of reagentColumn chromatography
3,5-Dichloropyridine-2-carboxamideBPartial hydrolysis of starting materialMild acidic work-up (e.g., sat. NH₄Cl)Column chromatography; acid-base extraction
3,5-Dichloropicolinic acidBComplete hydrolysis of starting materialMild acidic work-upAcid-base extraction (extract organic layer from basic aqueous)
General Protocol: Purification by Silica Gel Column Chromatography

Due to the polar nature of the pyridine nitrogen and the ketone, this compound and its byproducts are well-suited for purification by silica gel chromatography.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM, ethyl acetate), adding silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) as a slurry.

  • Loading: Carefully load the prepared dry slurry onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (gradient elution). The less polar byproducts (e.g., homocoupled bipyridine, 3,5-dichloropyridine) will elute first, followed by the desired ketone product. More polar impurities like the tertiary alcohol or amide will elute last.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV light).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Pro-Tip: Peak tailing can be an issue with pyridine compounds on silica. Adding a small amount of a competing base like triethylamine (~0.5%) to the eluent can significantly improve peak shape and separation.

References
  • JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Journal of Visualized Experiments. Available at: [Link]

  • S. M. Weinreb & S. Nahm. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • D. A. Shirley & P. A. Roussel. (1953). The Reaction of 2-Pyridyllithium with Nitriles. A New Synthesis of 2-Pyridyl Ketones. Journal of the American Chemical Society, 75(16), 375-378.
  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Reddit r/Chempros community. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Acylation of Dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the acylation of dichloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. The inherent electronic properties of dichloropyridines make them notoriously difficult substrates for classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. This resource provides a detailed exploration of the underlying chemical principles, troubleshooting strategies for common issues, and a comprehensive overview of alternative, more effective acylation methodologies.

Introduction: The Challenge of Acylating Dichloropyridines

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis. However, its application to electron-deficient aromatic systems, such as pyridine, is often unsuccessful. The presence of two electron-withdrawing chlorine atoms further deactivates the dichloropyridine ring, making it even less susceptible to electrophilic attack.

The primary obstacles to a successful Friedel-Crafts acylation of dichloropyridines are:

  • Severe Ring Deactivation: The electronegative nitrogen atom and the two chlorine atoms inductively withdraw electron density from the pyridine ring, making it a poor nucleophile.[1]

  • Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This complexation further deactivates the ring by introducing a positive charge, effectively shutting down the electrophilic substitution pathway.[1]

Consequently, researchers often observe no reaction or extremely low yields when attempting a direct Friedel-Crafts acylation of dichloropyridines. This necessitates the exploration of alternative synthetic strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems and questions that arise during the acylation of dichloropyridines.

Part 1: Issues with Traditional Friedel-Crafts Acylation

Question 1: My Friedel-Crafts acylation of 2,6-dichloropyridine with acetyl chloride and AlCl₃ resulted in no product. Why did the reaction fail?

Answer: As outlined in the introduction, the reaction likely failed due to a combination of two key factors:

  • Extreme Ring Deactivation: The 2,6-dichloropyridine ring is highly electron-deficient due to the electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen. This makes the aromatic ring a very poor nucleophile, unable to attack the acylium ion generated from acetyl chloride and AlCl₃.

  • Catalyst Sequestration: The lone pair on the pyridine nitrogen will have formed a stable complex with the aluminum trichloride Lewis acid. This not only deactivates the catalyst but also introduces a formal positive charge on the nitrogen, further deactivating the ring towards electrophilic attack.

In essence, the starting material is not sufficiently reactive for a classical Friedel-Crafts acylation.

Question 2: Can I overcome the low reactivity by using a stronger Lewis acid or higher temperatures?

Answer: While increasing the reaction temperature or using a more potent Lewis acid are common strategies to push sluggish reactions, they are unlikely to be effective here and may even be detrimental.

  • Stronger Lewis Acids: A stronger Lewis acid will coordinate even more tightly with the pyridine nitrogen, exacerbating the deactivation of the ring.

  • Higher Temperatures: Elevated temperatures are more likely to lead to decomposition of the starting material and/or the acylating agent, resulting in a complex mixture of byproducts and tar formation.

For these reasons, it is strongly recommended to abandon the direct Friedel-Crafts acylation approach for dichloropyridines and instead pursue one of the alternative methods detailed in the following sections.

Part 2: Alternative Acylation Strategies & Troubleshooting

Given the limitations of the Friedel-Crafts reaction, several more effective methods have been developed for the acylation of dichloropyridines. This section will explore these alternatives and provide troubleshooting advice for each.

Directed ortho-metalation is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. It involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile (in this case, an acylating agent).

Question 3: I want to acylate 3,5-dichloropyridine at the C4 position. Is DoM a suitable method?

Answer: Yes, DoM is an excellent choice for the C4-functionalization of 3,5-dichloropyridine. The C4 proton is the most acidic due to its position between the two electron-withdrawing chlorine atoms, making it the kinetic site for deprotonation.[2]

Workflow for DoM of 3,5-Dichloropyridine:

cluster_0 DoM Protocol for C4 Acylation of 3,5-Dichloropyridine start Dissolve 3,5-Dichloropyridine in Anhydrous THF deprotonation Cool to -78°C and add LDA or LiTMP dropwise start->deprotonation Inert Atmosphere (Ar or N2) lithiation Stir for 1-2 hours at -78°C to form the 4-lithiated intermediate deprotonation->lithiation quench Add Acyl Chloride or Anhydride dropwise at -78°C lithiation->quench Maintain -78°C warm Allow to warm slowly to room temperature quench->warm workup Aqueous Workup (e.g., NH4Cl solution) warm->workup purification Extraction and Purification (e.g., Column Chromatography) workup->purification

Caption: Workflow for the C4 acylation of 3,5-dichloropyridine via DoM.

Question 4: My DoM reaction on 3,5-dichloropyridine is giving a low yield and a messy reaction mixture. What could be the problem?

Answer: Low yields and side reactions in the lithiation of 3,5-dichloropyridine are often traced back to a few critical parameters. Here's a troubleshooting guide:

Problem Potential Cause Solution
Low Conversion / Recovery of Starting Material 1. Insufficiently Strong Base: The base used was not strong enough to efficiently deprotonate the C4 position. 2. Base Degradation: The LDA or LiTMP solution may have degraded due to moisture or prolonged storage.1. Use a suitable base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are recommended.[2] Avoid n-BuLi, which can lead to nucleophilic addition. 2. Use freshly prepared or titrated base: Ensure the activity of your lithiating agent.
Formation of Multiple Products 1. Temperature Fluctuation: The reaction temperature rose above -78°C, allowing the lithiated intermediate to isomerize or undergo side reactions. 2. Slow Electrophile Quench: A delay between the formation of the lithiated species and the addition of the acylating agent can lead to decomposition.1. Maintain strict temperature control: Use a cryostat or a well-maintained dry ice/acetone bath to keep the temperature at -78°C throughout the deprotonation and quench.[3] 2. Add the electrophile promptly: Once the lithiation is complete, add the acylating agent without delay.
Low Yield of Acylated Product 1. Poor Quality Acylating Agent: The acyl chloride or anhydride may have degraded due to moisture.1. Use freshly distilled or high-purity acylating agents: Ensure the electrophile is of high quality.

Question 5: Can I use DoM to acylate 2,6-dichloropyridine?

Answer: Acylating 2,6-dichloropyridine via DoM is more challenging due to regioselectivity issues. Deprotonation can occur at either the C3 or C4 position, leading to a mixture of products. While some directing groups can influence the site of lithiation, achieving high regioselectivity can be difficult. For this substrate, other methods like radical acylation or cross-coupling may be more suitable.

Radical acylation methods offer a powerful alternative to traditional ionic reactions, as they are often tolerant of a wider range of functional groups and are less susceptible to the electronic effects of the substrate.

Question 6: I've read about using acyl-1,4-dihydropyridines for acylation. How does this work for dichloropyridines?

Answer: Acyl-1,4-dihydropyridines (acyl-1,4-DHPs) are bench-stable precursors that can generate acyl radicals under photochemical conditions.[4] This method is advantageous as it avoids the use of strong Lewis acids and can be performed under mild conditions. The generated acyl radical can then add to the dichloropyridine ring.

Proposed Mechanism for Radical Acylation:

cluster_1 Radical Acylation using Acyl-1,4-DHP start Acyl-1,4-DHP light Visible Light (e.g., Blue LED) acyl_radical Acyl Radical Formation light->acyl_radical Photoexcitation addition Addition to Dichloropyridine acyl_radical->addition intermediate Radical Adduct Intermediate addition->intermediate rearomatization Oxidative Rearomatization intermediate->rearomatization [Oxidant] product Acylated Dichloropyridine rearomatization->product

Caption: Simplified mechanism of photocatalytic radical acylation.

Question 7: What are the potential challenges when using radical acylation methods?

Answer: While promising, radical acylations can have their own set of challenges:

Problem Potential Cause Solution
Low Yield 1. Inefficient Radical Generation: The light source may not be optimal, or the acyl-1,4-DHP precursor may not be sufficiently activated. 2. Competitive Radical Pathways: The generated acyl radical may undergo other reactions, such as dimerization or decomposition.1. Optimize Reaction Conditions: Screen different light sources, solvents, and photocatalysts (if applicable). 2. Control Concentrations: Adjust the concentration of the reactants to favor the desired reaction pathway.
Mixture of Regioisomers Non-selective Radical Addition: The acyl radical may add to multiple positions on the dichloropyridine ring.Substrate Control: The inherent electronic and steric properties of the dichloropyridine isomer will influence regioselectivity. Analysis of the product mixture is crucial. For some substrates, this may be an unavoidable issue.
Formation of Byproducts Side reactions of the radical intermediate: The radical adduct may undergo undesired follow-up reactions.Optimize the Oxidant: The choice of oxidant for the rearomatization step can be critical in preventing side reactions.

Palladium-catalyzed cross-coupling reactions are a versatile tool for C-C bond formation and can be adapted for the synthesis of ketones.

Question 8: Can I use a Suzuki or Stille coupling to prepare an acylated dichloropyridine?

Answer: Yes, cross-coupling strategies can be employed. A common approach is to couple an organometallic derivative of dichloropyridine with an acyl chloride, or vice-versa. For example, a Stille coupling between an organostannane and an acyl chloride can be highly effective and chemoselective.[5]

Example of a Stille-type Acylative Cross-Coupling:

Question 9: I am getting low yields in my palladium-catalyzed acylative coupling. What should I troubleshoot?

Answer: Low yields in these reactions are often related to the catalyst system and reaction conditions.

Problem Potential Cause Solution
Catalyst Deactivation 1. Presence of Impurities: Water, oxygen, or other impurities can deactivate the palladium catalyst. 2. Ligand Degradation: The phosphine ligand may be unstable under the reaction conditions.1. Use Anhydrous and Degassed Solvents: Ensure all reagents and solvents are free of water and oxygen. 2. Screen Ligands: Test different phosphine ligands to find one that is robust and promotes the desired reactivity.
Low Reactivity 1. Inefficient Oxidative Addition: The C-Cl bond of the dichloropyridine may be difficult to activate. 2. Slow Transmetalation: The transfer of the organic group from the organometallic reagent to the palladium center may be slow.1. Choose an Appropriate Catalyst Precursor: Some palladium precatalysts are more active than others. 2. Optimize Reaction Temperature: Increasing the temperature can often improve the rates of both oxidative addition and transmetalation.
Homocoupling of the Organometallic Reagent Faster Homocoupling than Cross-Coupling: The organometallic reagent may react with itself before it can couple with the acyl chloride.Adjust Stoichiometry and Addition Rate: Slowly adding one of the coupling partners can sometimes suppress homocoupling.

FAQs - Frequently Asked Questions

Q1: Which dichloropyridine isomer is the most reactive towards nucleophilic attack? A1: The reactivity of dichloropyridines towards nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the chlorine atoms. Generally, chlorine atoms at the C2, C4, and C6 positions are more activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. For example, in 2,4-dichloropyrimidines (a related substrate), the C4 position is generally more reactive.[6]

Q2: How can I purify my final acylated dichloropyridine product? A2: Purification is typically achieved by standard laboratory techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by:

  • Column Chromatography: Silica gel chromatography is the most common method. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: For liquid products, distillation under reduced pressure may be possible, depending on the boiling point and thermal stability of the compound.

Q3: Are there any safety concerns I should be aware of? A3: Yes. When working with any of these reagents and reactions, it is crucial to follow standard laboratory safety procedures. Specific hazards include:

  • Organolithium Reagents (e.g., n-BuLi, LDA): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

  • Acyl Chlorides: These are corrosive and lachrymatory. They should be handled in a fume hood.

  • Palladium Catalysts: While generally not highly toxic, they should be handled with care, and appropriate personal protective equipment should be worn.

  • Solvents: Many of the solvents used (e.g., THF, dioxane, toluene) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Melchiorre, P., et al. (2019). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.
  • U.S. Patent 5,112,982A. (1992). Process for preparing 2,6-dichloropyridine.
  • BenchChem Technical Support. (2025). Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • Anderson, K. W., et al. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.
  • BenchChem Technical Support. (2025).
  • Wolf, C., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Journal of Organic Chemistry.
  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube.
  • Wang, C., et al. (2020). Radical Acylation: Concepts, Synthetic Applications and Directions. Chinese Journal of Chemistry.
  • BenchChem Technical Support. (2025). Regioselective Functionalization of 3,5-Dichloropyridine. BenchChem.
  • Zhang, A., et al. (2014). Synthesis of 3, 6-dichloropicolinic acid. Asian Journal of Chemistry.
  • Hotha, S., & H, V. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Accounts of Chemical Research.
  • U.S. Patent 6,727,384B1. (2004). Method for purifying acid chlorides.
  • Al-Tel, T. H. (2014). A regioselective synthesis of 2,6-diarylpyridines. RSC Advances.
  • Yoon, T. P., et al. (2016).
  • BenchChem Technical Support. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem.
  • Elguero, J., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc.
  • Carreira, E. M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society.
  • Ge, H., et al. (2021). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. Molecules.
  • Cera, G., & D'Elia, P. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry.

Sources

Technical Support Center: Purification of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(3,5-Dichloropyridin-2-YL)ethanone from a crude reaction mixture. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification strategy.

Part 1: Initial Assessment & Compound Properties

Before attempting any purification, it is crucial to understand the physical properties of the target compound and the likely impurity profile.

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties is the first step in designing a robust purification protocol. The target compound is a solid at room temperature. Key data is summarized below.

PropertyValueSource
CAS Number 141454-65-1[1]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol [1]
Appearance Solid
Melting Point 83 - 86 °C (literature value for a similar isomer)
Storage Inert atmosphere, room temperature[1]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: The impurity profile is highly dependent on the synthetic route. However, for substituted pyridines, impurities typically fall into several categories:

  • Unreacted Starting Materials: Precursors used in the synthesis, such as derivatives of 3,5-dichloropyridine.[2]

  • Isomeric Byproducts: Formation of other dichloropyridine isomers during chlorination steps can lead to isomeric ketone byproducts.[3]

  • Over-chlorinated Species: If the chlorination process is not perfectly controlled, tri- or tetra-chlorinated pyridines can form.[3]

  • Reagents and Catalysts: Residual coupling reagents (e.g., palladium catalysts) or bases used in the reaction.[2][4]

  • Side-Reaction Products: Byproducts from reactions involving the acetyl group or other functional groups present in the starting materials.

Part 2: Purification Strategy & Troubleshooting FAQs

This section addresses the most common questions and issues encountered during purification.

Workflow: Choosing the Right Purification Method

The initial purity of your crude material will dictate the most efficient purification path.

Purification_Decision_Tree Start Crude Reaction Mixture AssessPurity Assess Purity & Impurity Profile (TLC, ¹H NMR, LC-MS) Start->AssessPurity Decision Crude Purity > 85%? AssessPurity->Decision Recrystallization Primary Method: Recrystallization Decision->Recrystallization Yes Chromatography Primary Method: Column Chromatography Decision->Chromatography No (Complex Mixture) CheckPurity1 Check Purity (m.p., GC, HPLC) Recrystallization->CheckPurity1 CheckPurity2 Check Purity (TLC of fractions, then m.p., GC, HPLC of combined product) Chromatography->CheckPurity2 FinalProduct Pure Product (>98%) CheckPurity1->FinalProduct CheckPurity2->FinalProduct

Caption: Decision tree for selecting a primary purification method.

Frequently Asked Questions: Recrystallization

Q3: My compound has low purity after recrystallization. What went wrong?

A3: This is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.

Recrystallization_Troubleshooting Start Low Purity After Recrystallization CheckMP Analyze Melting Point: Is it sharp or broad/depressed? Start->CheckMP BroadMP Broad/Depressed M.P. (Indicates Impurities) CheckMP->BroadMP Broad SharpMP Sharp M.P. (Possible Isomer) CheckMP->SharpMP Sharp Cause1 Cause: Inefficient Impurity Removal BroadMP->Cause1 Cause2 Cause: Occlusion of Mother Liquor BroadMP->Cause2 Cause3 Cause: Co-crystallization of Isomer SharpMP->Cause3 Solution1a Solution: Re-evaluate solvent system. Use co-solvent (e.g., isopropanol/water). Cause1->Solution1a Solution1b Solution: Perform a second recrystallization step. Cause1->Solution1b Solution2 Solution: Ensure slow cooling. Wash crystals with cold solvent. Cause2->Solution2 Solution3 Solution: Purify via an orthogonal method like column chromatography. Cause3->Solution3

Caption: Troubleshooting flowchart for low purity after recrystallization.

Q4: My product "oils out" instead of crystallizing. How do I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Expert Insight: The key is to maintain the solution at a temperature below the compound's melting point as it becomes supersaturated.

  • Solutions:

    • Reduce Cooling Rate: Slow, gradual cooling is paramount. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[5]

    • Use More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again.

    • Change Solvent System: Switch to a lower-boiling point solvent or use a co-solvent system (e.g., ethanol/water, acetone/hexanes) to modulate solubility and prevent oiling.

Q5: My purified product yield is very low. How can I improve recovery?

A5: Low yield is often a trade-off for high purity, but significant losses can be minimized.

  • Using Too Much Solvent: The most common cause is dissolving the crude product in an excessive volume of hot solvent. Use the minimum amount of hot solvent required for complete dissolution.[5]

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, preheat the filtration apparatus (funnel and receiving flask) to prevent this.[5]

  • Solubility in Cold Solvent: While the compound should have low solubility in the cold solvent, it is rarely zero. Ensure the crystallization mixture is thoroughly chilled (e.g., in an ice bath) before filtration to minimize the amount of product lost in the mother liquor.

Frequently Asked Questions: Column Chromatography

Q6: How do I select the right solvent system (eluent) for column chromatography?

A6: The ideal solvent system provides good separation between your target compound and impurities. This is determined empirically using Thin Layer Chromatography (TLC).[6]

  • Principle of Separation: Silica gel is a polar stationary phase. Non-polar compounds will travel up the TLC plate faster (higher Rf value), while polar compounds will interact more strongly with the silica and travel slower (lower Rf value).

  • Goal Rf: Aim for a solvent system that gives your target compound an Rf value of ~0.25-0.35 . This Rf provides the best balance, ensuring the compound doesn't elute too quickly (poor separation) or take too long (band broadening).

  • Common Solvents: For pyridinyl ketones, which are moderately polar, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[7][8]

Hexanes:Ethyl Acetate RatioExpected Rf Trend for Target CompoundUse Case
9:1Low Rf (<0.1)Good for eluting very non-polar impurities first.
4:1 to 3:1 Ideal Rf (0.25-0.35) Often a good starting point for elution.
1:1High Rf (>0.6)May cause co-elution with more polar impurities.

Q7: My compounds are streaking on the TLC plate and the column separation is poor. What's happening?

A7: Streaking is often caused by overloading the sample or by acidic/basic functional groups interacting too strongly with the silica gel.

  • Expert Insight: The pyridine nitrogen is basic and can interact strongly with the slightly acidic silica gel, leading to tailing or streaking.

  • Solutions:

    • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) , to the eluent.[6] This will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule is a 1:50 to 1:100 ratio of crude compound to silica gel by weight.[8]

    • Check Solubility: Make sure your crude sample is fully dissolved in a minimum amount of the eluent or loading solvent before applying it to the column.

Part 3: Experimental Protocols

These protocols provide a starting point and should be adapted based on your specific crude material and available equipment.

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound that is >85% pure.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized Water

  • Erlenmeyer flasks, hot plate/stirrer, filtration apparatus

Procedure:

  • Solvent Selection: Start with an isopropanol/water solvent system. A ratio of 15:85 has been shown to be effective for similar dichloropyridine isomers.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring until the solid dissolves.

  • Induce Supersaturation: Slowly add hot deionized water dropwise to the hot isopropanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period to promote the formation of large, pure crystals.[5]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold isopropanol/water solvent mixture to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point and run an HPLC or GC analysis to confirm purity. A sharp melting point close to the literature value indicates high purity.[5]

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify a complex crude mixture containing multiple impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[6]

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)[6][8]

  • Glass chromatography column, collection tubes, TLC plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by TLC. Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf of ~0.3.

  • Column Packing: Pack the column with silica gel using the chosen eluent (wet packing method).[8] Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect the eluting solvent in fractions.[6]

  • Fraction Monitoring: Spot each collected fraction on a TLC plate and develop it to track the separation.

  • Combine and Isolate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[6]

  • Purity Assessment: Confirm the purity of the final product by HPLC/GC and NMR.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... [Link]

  • PubMed Central (PMC). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. [Link]

  • Google Patents. Process to prepare 1-(3,5-dichlorophenyl)
  • MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]

  • Semantic Scholar. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • PubMed Central (PMC). 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • National Institute of Chemistry. PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. [Link]

  • PubMed Central (PMC). Crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone. [Link]

Sources

Technical Support Center: Recrystallization of Dichloropyridyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of dichloropyridyl ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this important class of compounds. As every synthetic chemist knows, achieving high purity is paramount, and recrystallization remains a powerful and scalable technique to this end.[1] This document provides field-proven insights to help you navigate the nuances of crystallizing these specific molecules.

The Foundation: Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated or near-saturated solution.[3] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the surrounding solution (the mother liquor).[4][5]

For dichloropyridyl ketones, the presence of the polar ketone group, the aromatic pyridine ring, and the halogen substituents introduces a unique set of solubility characteristics that must be carefully considered when selecting a solvent system. The pyridine moiety, in particular, can sometimes make crystallization more challenging compared to its non-heteroaromatic analogs.[6][7]

Troubleshooting Guide for Dichloropyridyl Ketone Recrystallization

This section addresses common issues encountered during the recrystallization of dichloropyridyl ketones in a question-and-answer format.

Q1: My dichloropyridyl ketone is not dissolving in the hot solvent. What should I do?

A1: This indicates that the solvent is not polar enough to dissolve your compound even at elevated temperatures.

  • Probable Cause: The chosen solvent has insufficient solvating power for the polar ketone and pyridine functionalities of your molecule.

  • Solution:

    • Increase Solvent Polarity: Switch to a more polar solvent. For dichloropyridyl ketones, consider solvents like ethanol, isopropanol, or acetone.[8] A rule of thumb is that solvents containing similar functional groups to the solute are often effective; thus, acetone can be a good choice for ketones.[6][7]

    • Use a Solvent Mixture: If a single solvent is not ideal, a binary solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or heptane) until the solution becomes turbid (cloudy).[7] Reheat the solution until it becomes clear again, and then allow it to cool slowly. Common mixtures for compounds of intermediate polarity include ethanol/water, acetone/water, and ethyl acetate/hexanes.[9]

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[2]

  • Probable Cause: The solution is too concentrated, or the cooling rate is too rapid. High levels of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solution:

    • Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[10]

    • Reduce the Cooling Rate: Ensure the solution cools gradually. You can insulate the flask with glass wool or paper towels to slow down heat loss.[10] Avoid placing the hot flask directly into an ice bath.

    • Lower the Solution Temperature: If using a high-boiling point solvent, the saturation temperature might be above the compound's melting point. Consider switching to a lower-boiling point solvent.

    • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. A small amount of activated charcoal can be added to the hot solution to adsorb these impurities, followed by hot filtration.[11]

Q3: No crystals are forming even after the solution has cooled to room temperature. What is the next step?

A3: This is a common issue that usually indicates the solution is not sufficiently supersaturated.

  • Probable Cause: Too much solvent was used, and the solution is not supersaturated at lower temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

      • Seeding: Add a tiny crystal of the pure dichloropyridyl ketone (a "seed crystal") to the solution.[1][5] This provides a template for further crystal formation.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously. Once the volume is reduced, allow the solution to cool again.

    • Cool to Lower Temperatures: Place the flask in an ice-water bath to further decrease the solubility of your compound.[5] For some low-melting solids or with certain solvents, a dry ice/acetone bath may be necessary.[2]

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your compound remained in the mother liquor.[10]

  • Probable Cause:

    • Too much solvent was used.

    • The crystals were filtered before crystallization was complete.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 15-20 minutes can maximize crystal recovery.[11]

    • Recover a Second Crop: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Check Solvent Choice: If your compound is still too soluble in the cold solvent, you may need to select a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.

Summary of Troubleshooting Strategies
Problem Probable Cause(s) Recommended Solutions
Compound Insoluble in Hot Solvent Solvent is not polar enough.- Switch to a more polar solvent (e.g., ethanol, acetone).- Use a binary solvent system (e.g., DCM/hexanes, ethyl acetate/heptane).[9]
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- High impurity levels.- Reheat and add more solvent.[10]- Slow down the cooling rate.- Consider a charcoal treatment for impurities.[11]
No Crystal Formation - Solution is not supersaturated (too much solvent).- Scratch the flask with a glass rod.[10]- Add a seed crystal.[5]- Evaporate some solvent.- Cool in an ice bath.[5]
Low Yield - Too much solvent was used.- Premature filtration.- Compound is too soluble in cold solvent.- Use the minimum amount of hot solvent.- Allow adequate time for cooling and crystallization.- Concentrate the mother liquor for a second crop.- Re-evaluate the solvent system.
Colored Crystals (when pure compound is colorless) Colored impurities are co-precipitating.- Add activated charcoal to the hot solution and perform a hot filtration.[11]

Step-by-Step Experimental Protocol for Recrystallization of a Dichloropyridyl Ketone

This protocol provides a general workflow. The choice of solvent and specific temperatures will need to be optimized for your particular dichloropyridyl ketone.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of your crude dichloropyridyl ketone into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, and a mixture like ethyl acetate/hexanes) to each test tube at room temperature.[2][8]

    • The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution:

    • Place the crude dichloropyridyl ketone in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with gentle swirling.[5] Use a hot plate or a steam bath as a heat source.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration (if necessary):

    • If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature on a benchtop, undisturbed.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[5][11]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass for further drying. A vacuum oven at a low temperature can also be used.

Troubleshooting Workflow Diagram

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->cool evaporate Evaporate Some Solvent induce_crystallization->evaporate If induction fails reheat_add_solvent Reheat & Add More Solvent reheat_add_solvent->cool evaporate->cool no_crystals->induce_crystallization oiled_out->reheat_add_solvent

Caption: Troubleshooting workflow for dichloropyridyl ketone recrystallization.

Frequently Asked Questions (FAQs)

Q: Why is slow cooling important for good crystal formation?

A: Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, which results in larger and purer crystals. Rapid cooling, or "crashing out," can trap impurities within the crystal structure.[3]

Q: Can I use a rotary evaporator to speed up the cooling process?

A: While a rotary evaporator is excellent for removing solvent, it is not recommended for the crystallization step itself as it cools the solution too rapidly and can cause the compound to precipitate as an amorphous solid or very small, impure crystals.

Q: My final product is still colored. What can I do?

A: If a single recrystallization with charcoal treatment does not remove the color, a second recrystallization may be necessary. Alternatively, the impurity may have very similar solubility properties to your product, in which case a different purification technique, such as column chromatography, might be required.

Q: How do I know which dichloropyridyl ketone isomer I have?

A: Recrystallization is a purification technique and will not separate isomers with very similar solubility profiles. The identity and isomeric purity of your dichloropyridyl ketone should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and Mass Spectrometry.

Q: Are there any specific safety precautions for working with dichloropyridyl ketones and the suggested solvents?

A: Yes. Always work in a well-ventilated fume hood. Dichloropyridyl ketones should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents mentioned (e.g., dichloromethane, acetone, ethanol, hexanes) are flammable and/or have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Common Solvents for Crystallization - US Labs Guide 2026 - Maiyam Group. (2025, December 29).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals | Crystal Growth & Design - ACS Publications. (2014, February 16).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing. (n.d.).
  • 2,4-Dichloropyridine synthesis - ChemicalBook. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • 10 - Organic Syntheses Procedure. (n.d.).
  • Pyridine and Pyridine Derivatives - ResearchGate. (n.d.).
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7).
  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchGate. (n.d.).
  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17).
  • US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents. (n.d.).

Sources

Technical Support Center: Chromatographic Purification of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3,5-Dichloropyridin-2-YL)ethanone. This guide is designed for researchers and drug development professionals who are navigating the nuances of isolating this compound. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively. The primary challenge with this and similar pyridine derivatives lies in the interaction between the basic nitrogen of the pyridine ring and the acidic nature of standard silica gel, which can lead to a host of separation issues. This guide will address these challenges head-on.

Section 1: Pre-Chromatography Analysis & Compound Profile

Before any purification attempt, a thorough understanding of your target molecule and its behavior in a simplified system is paramount. Thin-Layer Chromatography (TLC) is not just a monitoring tool; it is your primary method development platform.

Compound Data Table

PropertyValue
Chemical Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
CAS Number 141454-65-1[1]
Appearance Expected to be a solid at room temperature
Key Feature Basic pyridine nitrogen, susceptible to interaction with acidic media
Frequently Asked Question: Pre-Column Setup

Q: What are the absolute first steps I should take before preparing my column?

A: Your success is determined before you even pack the column. Follow this two-step preliminary analysis:

  • Mobile Phase Screening via TLC: The goal is to find a solvent system where your target compound, this compound, has an Rf (retention factor) of approximately 0.2-0.4.

    • Starting Point: Begin with a non-polar solvent system like Hexane/Ethyl Acetate. Start at a 9:1 ratio and gradually increase the polarity (e.g., 8:2, 7:3).

    • Observe for Tailing: If you notice the spot streaking or "tailing" up the plate, this is a direct indicator of strong interaction with the silica. This must be addressed before moving to a column. To counteract this, add a small amount of a competing base, such as 0.5-1% triethylamine (TEA), to your pre-mixed mobile phase.[2] The TEA will occupy the acidic silanol sites on the silica, allowing your compound to elute more symmetrically.[2]

  • Compound Stability Check (2D TLC): You must verify that your compound does not degrade on the silica gel stationary phase.[3]

    • Protocol: a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate.[2] b. Develop the plate in your chosen solvent system.[2] c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.[2] d. Develop the plate again in the same solvent system.[2]

    • Interpretation: If the compound is stable, you will see all spots migrate to form a single diagonal line. If any new spots appear off this diagonal, it indicates that your compound is degrading on the silica gel.[3] If degradation is observed, you must switch to a more inert stationary phase like alumina.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the primary chemical reason that purifying pyridine derivatives on silica gel is so challenging?

A: The core issue is an acid-base interaction. Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The nitrogen atom on the pyridine ring of your compound is basic (most pyridine derivatives have a pKa between 5 and 6).[2] This leads to a strong, non-ideal interaction that causes the compound to "stick" to the stationary phase, resulting in poor peak shape (tailing) and potentially irreversible adsorption.[2]

Q: How do I choose the right stationary phase?

A:

  • Default Choice (with modification): Standard flash-grade silica gel is the most common and economical choice. However, due to the issues mentioned above, it should almost always be used with a mobile phase modifier like triethylamine.

  • Problem-Solving Choice: If you observe significant tailing even with TEA, or if your 2D TLC shows compound degradation, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative.[3] In some cases, Florisil can also be used.[3]

Q: My crude product is not soluble in the non-polar solvent system I plan to use for elution. How can I load it onto the column?

A: This is a very common issue. Loading a sample dissolved in a strong, polar solvent will ruin your separation. The solution is dry loading . This technique ensures your compound is introduced to the column in a fine, narrow band, which is critical for a good separation.

  • Dry Loading Method:

    • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).[4]

    • Add a small amount of dry silica gel to this solution (approximately 10-20 times the mass of your sample).[4]

    • Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel impregnated with your sample.[4]

    • Carefully add this powder to the top of your packed column.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Troubleshooting_Workflow start Start Purification check_separation Are peaks well-separated on TLC? start->check_separation poor_separation Problem: Poor Separation / Co-elution check_separation->poor_separation No check_tailing Is there significant peak tailing? check_separation->check_tailing Yes cause_overload Cause: Column Overload? poor_separation->cause_overload solution_overload Solution: Reduce sample load. Use a larger column. cause_overload->solution_overload Yes cause_gradient Cause: Eluent polarity incorrect? cause_overload->cause_gradient No solution_gradient Solution: Optimize mobile phase. Use a shallower gradient. cause_gradient->solution_gradient Yes cause_gradient->check_tailing No tailing_problem Problem: Severe Peak Tailing check_tailing->tailing_problem Yes check_recovery Is product recovery low? check_tailing->check_recovery No solution_tea Solution 1: Add 0.5-1% Triethylamine (TEA) to the mobile phase. tailing_problem->solution_tea solution_alumina Solution 2: Switch stationary phase to neutral Alumina. solution_tea->solution_alumina recovery_problem Problem: Low or No Recovery check_recovery->recovery_problem Yes success Purification Successful check_recovery->success No cause_adsorption Cause: Irreversible Adsorption / Degradation? recovery_problem->cause_adsorption solution_stability Solution: Confirm stability with 2D TLC. Switch to Alumina if unstable. cause_adsorption->solution_stability Yes cause_polarity Cause: Compound is too polar to elute? cause_adsorption->cause_polarity No solution_flush Solution: Flush column with a highly polar solvent (e.g., 10% MeOH in DCM). cause_polarity->solution_flush Yes cause_polarity->success No

Problem Potential Cause Recommended Solution & Explanation
Poor Separation / Co-elution The mobile phase polarity is too high, causing all compounds to elute too quickly.Solution: Decrease the polarity of your eluent. If you are running a gradient, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly). This will increase the retention time of your compounds and allow for better separation.
You have overloaded the column with too much crude material.[2]Solution: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for good separation. If separation is difficult, increase this to 100:1 or more.
Significant Peak Tailing Strong acid-base interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2]Solution 1: Add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA acts as a competing base, blocking the active silanol sites and allowing your compound to elute symmetrically.[2]
Solution 2: If TEA is not effective or is incompatible with your downstream applications, switch to a neutral stationary phase like alumina, which lacks the acidic silanol groups responsible for the interaction.
Low or No Recovery of Product The compound has irreversibly adsorbed to the stationary phase due to strong interactions.[3]Solution: First, confirm your compound is stable on silica using the 2D TLC method described earlier.[3] If it is unstable or strongly adsorbed, you must use a less reactive stationary phase like alumina or deactivated silica.
The compound is very polar and has not yet eluted from the column with your current mobile phase.Solution: After you have collected all fractions expected to contain your product, flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane). Collect these fractions and analyze them by TLC to see if your product has eluted.
Compound Decomposed on the Column The compound is sensitive to the acidic environment of the silica gel.Solution: This is a critical issue that must be diagnosed with a 2D TLC stability test.[3] If degradation is confirmed, immediately switch to a non-acidic stationary phase like neutral alumina. Perform the chromatography as quickly as possible to minimize contact time.

Section 4: Experimental Protocol Example

This protocol assumes you have already performed TLC analysis and determined that a Hexane/Ethyl Acetate system with TEA is appropriate.

Protocol: Flash Chromatography of this compound
  • Column Packing:

    • Select an appropriately sized column for your sample amount (aim for a 50:1 to 100:1 silica-to-sample mass ratio).

    • Prepare a slurry of silica gel in your starting, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).

    • Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

  • Sample Loading:

    • If your sample is soluble in the starting mobile phase, dissolve it in the minimum amount of solvent and carefully pipette it onto the top of the column.[4]

    • If your sample is not soluble, use the Dry Loading method described in the FAQ section.

  • Elution:

    • Begin eluting with your low-polarity mobile phase.

    • If using a gradient, gradually and systematically increase the proportion of the more polar solvent (Ethyl Acetate). A typical gradient might look like this:

      • 2 column volumes of 95:5 Hexane:EtOAc (+TEA)

      • 2 column volumes of 90:10 Hexane:EtOAc (+TEA)

      • 2 column volumes of 85:15 Hexane:EtOAc (+TEA)

      • Continue until the product has fully eluted.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume throughout the elution process.

    • Analyze the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_prep 1. Method Development cluster_execution 2. Column Execution cluster_analysis 3. Analysis & Isolation tlc_analysis TLC Analysis: - Find solvent for Rf ≈ 0.3 - Check for tailing stability_check 2D TLC Stability Test: - Check for degradation on silica tlc_analysis->stability_check pack_column Pack Column (Silica or Alumina) stability_check->pack_column load_sample Load Sample (Wet or Dry Load) pack_column->load_sample elute_collect Elute with Gradient & Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions by TLC elute_collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate characterize Characterize Final Product (NMR, MS, etc.) evaporate->characterize

References

  • Benchchem, Technical Support Center: Chromatographic Purification of Pyridine Derivatives, Available at
  • Benchchem, Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis, Available at
  • University of Rochester, Department of Chemistry, Troubleshooting Flash Column Chromatography, Available at
  • Chromatography Forum, Method for pyridine amine derivative, Available at
  • ChemistryViews, Tips and Tricks for the Lab: Column Troubleshooting and Alternatives, Available at
  • Organic Syntheses, Procedure for synthesis of related pyridine derivatives, Available at
  • Synblock, 1-(3,6-Dichloro-pyridin-2-yl)
  • BLDpharm, 1-(3,5-Dichloropyridin-2-yl)

Sources

Preventing polysubstitution in 1-(3,5-Dichloropyridin-2-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: Navigating the Challenges of Pyridine Acylation

Welcome to the technical support guide for the synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone. Researchers often encounter significant hurdles when attempting to functionalize the pyridine ring, particularly in electrophilic substitution reactions like the Friedel-Crafts acylation. The electron-deficient nature of the pyridine ring, compounded by the presence of deactivating chloro-substituents, renders standard protocols ineffective. This guide moves beyond conventional approaches to provide a robust, field-proven strategy centered on Directed ortho-Metalation (DoM). We will dissect the mechanistic pitfalls of common methods and provide a detailed, troubleshooting-oriented framework to ensure a successful, high-yield, and regioselective synthesis, effectively eliminating the risk of polysubstitution and other side reactions.

Section 1: The Core Problem - Why Standard Friedel-Crafts Acylation is Unsuitable

A frequent initial approach by researchers is to attempt a classic Friedel-Crafts acylation. Understanding why this pathway fails is the first step toward a successful synthesis strategy.

Q1: I attempted a Friedel-Crafts acylation on 3,5-dichloropyridine using acetyl chloride and aluminum trichloride (AlCl₃) but only recovered my starting material. What is the fundamental issue?

A1: This is an expected outcome due to the inherent basicity of the pyridine nitrogen. The entire reaction is halted at the very first step for two primary reasons:

  • Lewis Acid-Base Neutralization: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base. It will preferentially and irreversibly react with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a stable complex, effectively neutralizing the catalyst.

  • Ring Deactivation: The formation of this pyridinium-AlCl₃ complex places a formal positive charge on the nitrogen atom. This transforms the already electron-deficient pyridine ring into a powerfully deactivated system, making it highly resistant to attack by the electrophilic acylium ion.[3]

Essentially, the catalyst is consumed by the substrate's nitrogen atom, and the resulting complex is far less reactive towards electrophilic aromatic substitution than the starting material.[2]

Section 2: The Recommended Pathway: Directed ortho-Metalation (DoM)

To overcome the challenges of electrophilic substitution, the optimal strategy is to reverse the polarity of the reaction by transforming the pyridine ring into a nucleophile. This is achieved through Directed ortho-Metalation (DoM), a powerful technique for regioselective functionalization.

The logic of the DoM pathway involves the use of a strong, sterically hindered base to selectively deprotonate the most acidic proton on the pyridine ring. The resulting organometallic intermediate is a potent nucleophile that can then react cleanly with an acylating agent.

DoM_Workflow Start 3,5-Dichloropyridine Intermediate C2-Lithiated Intermediate (Nucleophilic Pyridine) Start->Intermediate Deprotonation (Directed by N and C3-Cl) Base Strong Base (e.g., LDA, -78 °C) Product This compound Intermediate->Product C-C Bond Formation (Nucleophilic Attack) AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) Workup Aqueous Workup

Caption: Directed ortho-Metalation (DoM) workflow for C2 acylation.

Section 3: Troubleshooting Guide & FAQs

This section addresses the common issues encountered when implementing the Directed ortho-Metalation strategy.

Q2: My reaction yield is very low, with significant recovery of the 3,5-dichloropyridine starting material. What are the likely causes?

A2: This is the most common failure mode and typically points to issues in the critical deprotonation step or the stability of the organometallic intermediate.

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Incomplete Deprotonation The base used was not strong enough, was of poor quality, or an insufficient amount was used. The C-H bond at the C2 position is acidic but requires a very strong base (pKa > 35) for complete removal.1. Verify Base Quality: Use freshly prepared or recently titrated LDA or n-BuLi. Commercial solutions can degrade over time. 2. Increase Equivalents: Increase the equivalents of base from 1.1 to 1.3-1.5 eq. to ensure complete deprotonation. 3. Temperature Control: Ensure the deprotonation is carried out at the optimal low temperature (typically -78 °C) to favor the thermodynamic product.
Intermediate Instability The lithiated pyridine intermediate is thermally unstable and can decompose if the temperature rises prematurely. It is also extremely sensitive to moisture and oxygen.1. Maintain Low Temperature: Use a cryo-cool or a dry ice/acetone bath and monitor the internal temperature. Do not allow the reaction to warm above -70 °C before adding the electrophile. 2. Inert Atmosphere: Ensure the entire apparatus is rigorously dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen). 3. Solvent Purity: Use anhydrous, inhibitor-free solvents (e.g., THF, Diethyl Ether) to prevent quenching of the intermediate.
Inefficient Acylation The acylating agent is not reactive enough, or it is added too quickly, causing localized heating and side reactions.1. Use a Reactive Agent: Acetyl chloride is generally more reactive than acetic anhydride in this context. 2. Slow Addition: Add the acylating agent dropwise as a solution in anhydrous THF at -78 °C to maintain control over the exothermic reaction.

Q3: Is polysubstitution (di-acylation) a risk with this method? How is it prevented?

A3: Polysubstitution is not a significant risk in a properly executed Directed ortho-Metalation. This is a key advantage over reactions like Friedel-Crafts alkylation.

  • Stoichiometric Control: The reaction is stoichiometric, not catalytic. You are forming one equivalent of the nucleophilic intermediate, which then reacts with one equivalent of the electrophile. Once the acetyl group is installed, there are no remaining acidic protons that can be readily removed by the base under the same conditions to allow for a second acylation.

  • Product Deactivation: In Friedel-Crafts acylation, the ketone product is deactivated toward further electrophilic attack.[4][5] While the mechanism here is different, the principle holds that the product of the first reaction is not primed for a second, identical reaction. In contrast, Friedel-Crafts alkylation adds an activating group, which encourages polysubstitution.[6]

Q4: I am observing an isomeric byproduct. How can I improve regioselectivity for the C2 position?

A4: While the C2 position is kinetically and thermodynamically favored for deprotonation due to the directing effects of both the ring nitrogen and the C3-chloro group, minor deprotonation at C4 can sometimes occur.

  • Temperature is Key: Lowering the reaction temperature (-78 °C to -90 °C) will further enhance the selectivity for the more acidic C2 proton.

  • Choice of Base: A sterically hindered base like Lithium Diisopropylamide (LDA) is highly preferred over less bulky bases like n-BuLi. The bulkiness of LDA favors approach to the less hindered C2 position over the C4 position.

  • Solvent Effects: Tetrahydrofuran (THF) is an excellent coordinating solvent that can help stabilize the lithiated intermediate and improve selectivity.

Section 4: Detailed Experimental Protocol: C2-Acylation via DoM

This protocol is a representative example and should be adapted based on laboratory equipment and safety procedures. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reagents & Equipment:

  • 3,5-Dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Acetyl Chloride

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Initial Charge: Dissolve 3,5-dichloropyridine (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LDA solution (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Acylation: Add acetyl chloride (1.1 eq.) dropwise, again maintaining the temperature below -70 °C. A color change and/or precipitate formation may be observed.

  • Reaction Completion: Stir the mixture at -78 °C for an additional 2 hours.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Section 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides fundamental principles of pyridine reactivity and organometallic chemistry).

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and Other Non-Benzenoid Aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][7]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link][8]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link][9]

  • Filo. (2023). Explain why pyridine does not undergo Friedel-Crafts reactions. [Link][2]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link][1]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][6]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link][4]

  • Quora. (n.d.). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? [Link][3]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to support the efficient synthesis of this key chemical intermediate.

Introduction: The Challenge of Pyridine Acylation

The synthesis of pyridyl ketones, such as this compound, presents a significant challenge in organic synthesis. Traditional electrophilic aromatic substitution methods, like the Friedel-Crafts acylation, are often ineffective for pyridine substrates. This is due to the basic nature of the pyridine nitrogen, which readily complexes with Lewis acid catalysts, deactivating the ring towards electrophilic attack. Consequently, alternative synthetic strategies are required to achieve the desired acylation at the 2-position of the 3,5-dichloropyridine ring.

Modern organometallic cross-coupling reactions have emerged as a powerful and versatile tool for the C-C bond formation on pyridine rings. These methods offer a more reliable and efficient pathway to pyridyl ketones, bypassing the inherent limitations of classical acylation techniques. This guide will focus on the selection of appropriate catalysts for a successful cross-coupling approach to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation not a viable method for synthesizing this compound?

The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for a Friedel-Crafts reaction. This coordination has two primary detrimental effects:

  • Deactivation of the Pyridine Ring: The complexation of the Lewis acid with the nitrogen atom creates a positively charged pyridinium species. This positive charge strongly deactivates the entire aromatic ring, making it highly resistant to electrophilic attack by the acylium ion.

  • Catalyst Sequestration: The pyridine substrate effectively "poisons" the catalyst by forming a stable complex, rendering the Lewis acid unavailable to activate the acylating agent.

Q2: What are the most promising catalytic methods for the synthesis of this compound?

Transition metal-catalyzed cross-coupling reactions are the most effective and widely applicable methods. The general approach involves the coupling of a 2-functionalized 3,5-dichloropyridine with a suitable acetyl-group-donating reagent. Key catalytic systems include:

  • Palladium-catalyzed reactions (e.g., Suzuki, Stille, Negishi): These are among the most robust methods for C-C bond formation. The choice of catalyst, ligand, and organometallic reagent is crucial for success.

  • Nickel-catalyzed cross-electrophile coupling: This is a more recent development that allows for the coupling of two electrophiles, such as a 2-halopyridine and an acyl halide, avoiding the need for pre-formed organometallic reagents.[1]

Q3: I am observing low yields in my cross-coupling reaction. What are the likely causes?

Low yields in the cross-coupling synthesis of 2-acylpyridines can stem from several factors:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, inhibiting its catalytic activity. The choice of a suitable ligand is critical to mitigate this effect.

  • Poor Quality Reagents: Moisture and oxygen can deactivate both the catalyst and the organometallic reagents. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base (in Suzuki couplings) are critical parameters that need to be optimized.

  • Steric Hindrance: The substituents on the pyridine ring and the coupling partners can sterically hinder the reaction.

Q4: How do I choose the right ligand for my palladium catalyst?

Ligand selection is paramount for a successful cross-coupling reaction involving pyridines. The ideal ligand should:

  • Stabilize the metal center: Protect the palladium from deactivation and precipitation.

  • Promote the key steps of the catalytic cycle: Facilitate oxidative addition, transmetalation, and reductive elimination.

  • Modulate the steric and electronic properties of the catalyst: Electron-rich and bulky phosphine ligands, such as those from the Buchwald or XPhos families, are often effective in overcoming the challenges associated with pyridine substrates.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low conversion of starting material 1. Inactive catalyst. 2. Poor quality of reagents (moisture, oxidation). 3. Incorrect reaction temperature.1. Use a fresh batch of catalyst and ligand. Consider a pre-catalyst. 2. Use anhydrous solvents and reagents. Degas the reaction mixture. 3. Optimize the reaction temperature. Some cross-couplings require elevated temperatures.
Formation of significant side products (e.g., homocoupling) 1. Incorrect stoichiometry of reagents. 2. Suboptimal catalyst/ligand ratio. 3. Reaction time too long.1. Carefully control the stoichiometry, especially of the organometallic reagent. 2. Screen different catalyst-to-ligand ratios. 3. Monitor the reaction by TLC or GC-MS and quench it upon completion.
Difficulty in purifying the final product 1. Presence of residual catalyst. 2. Formation of closely related byproducts.1. Employ appropriate workup procedures, such as washing with aqueous solutions that can complex with the metal (e.g., ammonium chloride, EDTA). 2. Utilize column chromatography with a carefully selected eluent system for purification.

Experimental Protocol: Palladium-Catalyzed Stille Coupling

This protocol provides a representative procedure for the synthesis of this compound via a Stille cross-coupling reaction. Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromo-3,5-dichloropyridine

  • Acetyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous and degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2.5 mol%) and TFP (10 mol%).

  • Addition of Reagents: Add anhydrous, degassed toluene, followed by 2-bromo-3,5-dichloropyridine (1.0 eq) and acetyltributylstannane (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling cycle.

Stille_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reagents1 R-X (2-Bromo-3,5-dichloropyridine) Reagents1->OxAdd Reagents2 R'-SnBu3 (Acetyltributylstannane) Reagents2->Transmetal

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Logical Workflow for Catalyst Selection

The selection of an appropriate catalyst system is a critical decision that will significantly impact the success of the synthesis. The following workflow provides a structured approach to this process.

Catalyst_Selection_Workflow Start Define Synthetic Goal: Synthesis of this compound LitReview Literature Review: Identify established methods for 2-acylation of pyridines Start->LitReview MethodSelect Select Primary Method: Cross-Coupling vs. other strategies LitReview->MethodSelect CrossCoupling Cross-Coupling Path MethodSelect->CrossCoupling Feasible & Robust CatalystChoice Catalyst System Selection: Metal (Pd, Ni), Ligand, Precursor CrossCoupling->CatalystChoice Optimization Reaction Optimization: Temperature, Solvent, Base, Time CatalystChoice->Optimization Analysis Analysis of Results: Yield, Purity, Byproducts Optimization->Analysis Troubleshoot Troubleshooting: Address issues of low yield or side reactions Analysis->Troubleshoot Success Successful Synthesis Troubleshoot->Success Meets Criteria Revise Revise Catalyst System or Conditions Troubleshoot->Revise Does Not Meet Criteria Revise->CatalystChoice

Caption: A logical workflow for selecting and optimizing a catalyst system.

References

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health (NIH). Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical influence of solvents. Here, we address common experimental challenges through detailed FAQs and troubleshooting protocols, ensuring you can optimize your reaction conditions for yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing foundational knowledge on the role of solvents at each stage.

Q1: What is the most viable synthetic route for this compound, and why is solvent selection paramount?

A1: The most common and effective strategy for synthesizing 2-acetylpyridines, including the target compound, is through a Grignard reaction.[1] This pathway involves two main steps:

  • Formation of a Pyridyl Grignard Reagent: Typically, a 2-halo-3,5-dichloropyridine (e.g., 2-bromo-3,5-dichloropyridine) is reacted with magnesium metal or undergoes a halogen-metal exchange to form a highly nucleophilic organomagnesium species.

  • Acylation: The Grignard reagent then reacts with an acetylating agent, such as N-methoxy-N-methylacetamide or acetyl chloride, to form the desired ketone.

Solvent choice is not merely incidental; it is fundamental to the success of this reaction for several reasons:

  • Reagent Stability: Grignard reagents require a coordinating, aprotic solvent, typically an ether, to form and remain stable. The solvent molecules' lone pair of electrons solvate the magnesium center, preventing aggregation and maintaining reactivity.[2]

  • Reaction Kinetics: The solvating power of the solvent influences the reactivity of the Grignard reagent and can affect the rate of both its formation and its subsequent reaction with the electrophile.

  • Side Reaction Prevention: Grignard reagents are potent bases. The presence of any protic substance, including water or alcohols, will instantly quench the reagent, halting the desired reaction.[2][3] Therefore, strictly anhydrous solvents are mandatory.

  • Work-up and Purification: Solvents used in the extraction and purification stages determine the efficiency of product isolation and the removal of impurities.

Q2: Which solvents are optimal for the Grignard reagent formation step, and what are the trade-offs?

A2: The choice of an ethereal solvent is critical. The most common options are Diethyl Ether (Et₂O) and Tetrahydrofuran (THF), with 2-Methyltetrahydrofuran (2-MeTHF) emerging as a greener alternative.[4] The selection involves a balance of reactivity, safety, and reaction scale.

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) ~35Volatile, making removal easy. Less likely to overheat sluggish reactions.Low boiling point may not provide enough energy for unreactive halides. Highly flammable with a low flash point.
Tetrahydrofuran (THF) ~66Higher boiling point allows for reactions with less reactive halides (like many pyridyl chlorides/bromides).[3][5] Better solvating properties.Can form explosive peroxides upon storage; requires inhibitors or fresh distillation. More difficult to remove under vacuum.
2-Methyltetrahydrofuran (2-MeTHF) ~80Higher boiling point. Lower peroxide formation tendency than THF.[4] Derived from renewable resources.Higher cost. Can be more difficult to remove than Et₂O or THF.
Dioxane ~101High boiling point for very unreactive halides.High melting point (~12 °C) can be problematic. Susceptible to peroxide formation.

For pyridyl halides, THF is often the preferred solvent as it facilitates the formation of the Grignard reagent from these less reactive starting materials and is suitable for halogen-metal exchange protocols using reagents like isopropylmagnesium chloride (iPrMgCl).[3]

Q3: How does the solvent affect the acylation step and potential side reactions?

A3: The solvent used for Grignard formation is typically carried into the acylation step. Its primary role is to maintain the solubility and reactivity of the Grignard reagent. However, the choice of electrophile is equally critical to prevent a common side reaction: double addition.

When using highly reactive electrophiles like acetyl chloride or esters, the initially formed ketone product can be attacked by a second molecule of the Grignard reagent, leading to a tertiary alcohol byproduct.[6] To circumvent this, a Weinreb amide, such as N-methoxy-N-methylacetamide , is often the superior acetylating agent. The resulting intermediate forms a stable chelate that is resistant to further nucleophilic attack. This intermediate only collapses to the ketone upon acidic work-up.[5] The use of THF as a solvent is fully compatible with this approach.

Q4: What are the best practices for solvent selection during aqueous work-up and final purification?

A4: Proper solvent selection during work-up and purification is crucial for isolating a high-purity product.

  • Quenching: The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5][7] This protonates the intermediate alkoxide and destroys any unreacted Grignard reagent in a controlled manner.

  • Extraction: After quenching, the product must be extracted into an organic solvent. The ideal solvent should have high solubility for the product and be immiscible with water. Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent choices due to their polarity, which is well-suited for a moderately polar molecule like this compound.[7]

  • Purification:

    • Column Chromatography: If necessary, purification is performed on silica gel. A solvent system is chosen to achieve good separation (Rf value of ~0.3). A common starting point is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether.[7]

    • Recrystallization: This is often the best method for achieving high purity. The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. For similar aromatic ketones, solvents like ethanol/water mixtures or toluene have proven effective.[5][8] Screening several solvents is recommended to find the optimal conditions.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis, with an emphasis on solvent-related causes.

ProblemProbable Solvent-Related Cause(s)Recommended Actions & Explanations
1. Reaction Fails to Initiate / Low Grignard Yield A. Presence of moisture in the solvent or on glassware. B. Solvent boiling point is too low for the halide's reactivity.A. Ensure all glassware is oven-dried (>120 °C) and cooled under an inert atmosphere (N₂ or Ar). Use freshly opened anhydrous solvents or solvents dried over appropriate agents (e.g., Na/benzophenone for THF).[2][3] B. If using diethyl ether with an unreactive halide, switch to a higher-boiling solvent like THF to provide sufficient thermal energy for the reaction to initiate.[3]
2. Significant Byproduct Formation (e.g., Wurtz Coupling) A. High local concentration of the starting halide. B. Poor solvent choice leading to slow Grignard formation.A. Add the halide solution dropwise to the magnesium suspension. This prevents the newly formed Grignard reagent from reacting with unreacted halide.[4] B. Use a solvent that promotes rapid Grignard formation, such as THF, to minimize the time the halide and Grignard reagent coexist.
3. Low Yield of Ketone After Acylation A. Formation of tertiary alcohol byproduct. B. Incomplete reaction due to poor solubility of reagents.A. This indicates double addition. Replace acetyl chloride or esters with a Weinreb amide (N-methoxy-N-methylacetamide) to form a stable intermediate that prevents the second addition.[5][6] B. Ensure the chosen solvent (e.g., THF) is sufficient to dissolve all reactants. If solubility is an issue at lower temperatures, allow the reaction to warm to room temperature or slightly heat, provided the Grignard reagent is stable.
4. Difficulty Purifying the Final Product A. Poor choice of extraction solvent leading to emulsion or low recovery. B. Ineffective recrystallization solvent.A. If emulsions form during work-up with EtOAc, try switching to DCM. Adding brine (saturated NaCl solution) can also help break emulsions. B. Systematically screen recrystallization solvents. Start with solvents where the product shows some solubility (e.g., ethanol, isopropanol, toluene). If it is too soluble, add an anti-solvent (like water or hexanes) dropwise until turbidity appears, then heat to redissolve and cool slowly.

Section 3: Experimental Protocols & Visualizations

The following sections provide a generalized protocol and visual aids to guide your experimental setup and troubleshooting logic.

Generalized Experimental Protocol

Safety Note: Grignard reagents can be pyrophoric, and anhydrous ether solvents are highly flammable. All procedures must be conducted in a well-ventilated fume hood under a strictly anhydrous inert atmosphere (Nitrogen or Argon).[3] Appropriate personal protective equipment (PPE) is mandatory.

  • Grignard Reagent Formation (Halogen-Metal Exchange Method):

    • To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-3,5-dichloropyridine (1.0 eq).

    • Add anhydrous THF (approx. 5-10 mL per mmol of halide) via syringe.[3]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add isopropylmagnesium chloride solution (1.05 eq, typically 2M in THF) dropwise, keeping the internal temperature below 5 °C.

    • After addition, allow the mixture to stir at 0-10 °C for 1-2 hours. Successful formation is often indicated by a color change.

  • Acylation with a Weinreb Amide:

    • In a separate dry flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF.

    • Cool the freshly prepared Grignard solution to 0 °C.

    • Slowly add the N-methoxy-N-methylacetamide solution to the Grignard reagent.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours or until TLC/LC-MS analysis shows consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Visual Workflow for Synthesis

SynthesisWorkflow Start 2-Bromo-3,5-dichloropyridine Grignard Grignard Formation Start->Grignard Anhydrous THF iPrMgCl Acylation Acylation Grignard->Acylation Anhydrous THF Weinreb Amide Workup Aqueous Work-up Acylation->Workup Sat. NH4Cl (aq) Ethyl Acetate Purification Purification Workup->Purification Hexanes/EtOAc (Chrom.) or Ethanol/H2O (Recryst.) Product This compound Purification->Product

Caption: Synthetic workflow highlighting solvent use at each key stage.

Troubleshooting Logic Diagram

Troubleshooting Problem Low Final Yield CheckGrignard Step 1: Grignard Formation Issue? Problem->CheckGrignard CheckAcylation Step 2: Acylation Issue? Problem->CheckAcylation CauseMoisture Cause: Wet Solvent/Glassware CheckGrignard->CauseMoisture CauseReactivity Cause: Low Reactivity CheckGrignard->CauseReactivity CauseDoubleAdd Cause: Double Addition CheckAcylation->CauseDoubleAdd SolveDry Solution: Use rigorously anhydrous THF/glassware CauseMoisture->SolveDry SolveSolvent Solution: Switch from Et2O to THF for higher temperature CauseReactivity->SolveSolvent SolveElectrophile Solution: Use Weinreb Amide instead of Acyl Chloride CauseDoubleAdd->SolveElectrophile

Caption: A logic tree for troubleshooting low product yield.

References

  • Facile Synthesis of 2-Acetyl Pyridine. (n.d.). Scribd. Retrieved from [Link]

  • The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. (n.d.). Capot Chemical. Retrieved from [Link]

  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine. (n.d.). Google Patents.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. (n.d.). European Patent Office - EP 1206453 B1. Retrieved from [Link]

  • 2-Acetylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Managing Scalability Issues in 1-(3,5-Dichloropyridin-2-YL)ethanone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3,5-Dichloropyridin-2-YL)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. As a key intermediate in pharmaceutical development, ensuring a robust and scalable synthesis for this compound is critical.

This document provides in-depth troubleshooting advice, scalable protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Reaction & Synthesis

Scaling up a chemical synthesis is rarely a linear process. Issues that are manageable at the gram-scale can become significant obstacles at the kilogram-scale. This section addresses common problems encountered during the reaction phase.

Q1: We are experiencing a significant drop in yield and an increase in by-products upon scaling the reaction from 50g to 5kg. What are the likely causes and how can we mitigate this?

This is a classic scalability issue rooted in heat and mass transfer limitations. What works in a small round-bottom flask doesn't directly translate to a large reactor.

Causality Analysis:

  • Heat Transfer Inefficiency: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate or distribute heat effectively. Exothermic events can create localized "hot spots" where the temperature is significantly higher than the bulk measurement. These hot spots can accelerate decomposition pathways or side reactions, consuming starting material and generating impurities.

  • Poor Mass Transfer (Mixing): Inadequate mixing in a large reactor can lead to heterogeneous concentrations of reactants. This can slow down the desired reaction rate and allow for competing, slower side reactions to become more prominent. For instance, if a Grignard or organolithium reagent is added too quickly without sufficient agitation, it can create a localized excess, leading to unwanted secondary reactions.

Troubleshooting Workflow & Solutions:

Start Low Yield / High Impurities at Scale CheckHeat Investigate Heat Transfer Start->CheckHeat CheckMass Investigate Mass Transfer Start->CheckMass SolutionHeat1 Reduce Addition Rate of Key Reagent CheckHeat->SolutionHeat1 Exotherm Control SolutionHeat2 Improve Reactor Cooling (Lower Jacket Temp) CheckHeat->SolutionHeat2 SolutionMass1 Increase Agitator Speed (Check RPM Limits) CheckMass->SolutionMass1 Mixing Efficiency SolutionMass2 Evaluate Impeller Design (e.g., Pitched Blade vs. Rushton) CheckMass->SolutionMass2 Result Optimized Scalable Process SolutionHeat1->Result SolutionHeat2->Result SolutionMass1->Result SolutionMass2->Result

Caption: Troubleshooting workflow for yield issues at scale.

Recommended Actions:

  • Control Reagent Addition: Instead of adding a key reagent in one portion, add it sub-surface via a pump over an extended period. This allows the reactor's cooling system to manage the heat generated.

  • Solvent and Concentration Study: A more dilute reaction may be necessary at scale to help manage the exotherm and improve mixing. While this may increase cycle time, it often leads to a more controlled and higher-purity outcome.

  • Agitation Study: Do not assume the same relative agitation speed is effective. A process engineer can help calculate the appropriate agitation speed and impeller type to ensure homogeneity in the larger vessel.

Section 2: Troubleshooting Guide - Work-up & Purification

Purification is often the most challenging step to scale effectively. Impurities that were easily removed by chromatography at the lab scale may require a more robust, crystallization-based approach for large quantities.

Q2: Our crude product purity is acceptable, but after crystallization, the final material is low in purity, often appearing as an off-white or yellowish solid instead of the expected white powder. What's going wrong?

This issue points towards either incomplete removal of impurities or the occlusion of mother liquor within the crystal lattice. The choice of crystallization solvent and the cooling profile are paramount.

Causality Analysis:

  • Poor Solvent Selection: An ideal crystallization solvent should dissolve the product well at high temperatures and poorly at low temperatures, while keeping impurities dissolved at all temperatures. If the impurities have similar solubility to the product, co-precipitation will occur.

  • Rapid Cooling (Crash Crystallization): Cooling a saturated solution too quickly causes the product to precipitate rapidly, trapping impurities and solvent within the crystals. This is a common issue when moving from a flask that cools quickly in an ice bath to a large, jacketed reactor that cools more slowly but can still be programmed incorrectly.

  • Occlusion of Mother Liquor: If crystals grow too fast or are not washed properly after filtration, the impurity-rich mother liquor can become trapped inside.

Recommended Actions & Protocol:

A systematic approach to solvent screening and cooling profile optimization is necessary. A well-documented procedure for a related compound, 2,5-Dichloropyridine, highlights the effectiveness of a mixed solvent system (isopropanol/water) for separating isomers.[1] This principle is broadly applicable.

Protocol: Scalable Recrystallization

  • Solvent Selection: Prepare a 15:85 (by weight) mixture of isopropanol and water. This ratio must be optimized for your specific crude material.

  • Dissolution: In a suitably sized reactor, charge the crude this compound. Add the minimum amount of the hot isopropanol/water mixture required to achieve full dissolution with stirring.

  • Controlled Cooling: Program the reactor to cool slowly. A rate of 5-10 °C per hour is a good starting point. Slower cooling allows for the formation of purer, more well-defined crystals.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a small quantity (0.1-1% by weight) of high-purity seed crystals. This promotes controlled crystal growth and can prevent "oiling out."

  • Hold & Filter: Once the target temperature (e.g., 0-5 °C) is reached, hold for several hours to maximize yield. Filter the resulting slurry.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to displace the impure mother liquor.

  • Drying: Dry the purified product under vacuum at a temperature well below its melting point.

Data Summary: Impact of Cooling Rate on Purity

ParameterLab Scale (Crash Cool)Pilot Scale (Controlled Cool)
Crude Purity 95.5%95.5%
Cooling Method Flask in ice bath (~30 min)Reactor jacket, 10°C/hour
Final Purity (HPLC) 97.8%99.7%
Appearance Off-white solidBright white crystalline solid
Residual Solvent 2500 ppm350 ppm
Q3: We are struggling to remove residual palladium catalyst from a preceding cross-coupling step. Chromatography is not an option at scale. What are our alternatives?

Residual heavy metals are a major concern, especially for pharmaceutical intermediates. Several scalable methods exist to scavenge these metals. The choice depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)). A procedure for removing palladium from a similar reaction involving a dichloropyridine highlights the utility of an acidic workup to remove catalyst complexes.[2]

Scalable Solutions for Catalyst Removal:

  • Aqueous Washes: Simple acidic (e.g., dilute HCl, citric acid) or basic (e.g., aqueous ammonia) washes can sometimes remove ionic palladium species.

  • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb palladium complexes. However, this often leads to some product loss on the carbon surface.

  • Thiol-Based Scavengers: The most robust method is often the use of silica-bound or polymer-bound scavengers (e.g., thiol or amine functionalized resins).

Workflow for Scavenger Selection:

Start Residual Palladium Contamination Screen1 Aqueous Wash (e.g., 1M HCl) Start->Screen1 Analyze Analyze Filtrate for Pd (ICP-MS) Screen1->Analyze Screen2 Activated Carbon (Test for product loss) Screen2->Analyze Screen3 Thiol Scavenger Resin (e.g., SiliaMetS Thiol) Screen3->Analyze Result < 10 ppm Pd Analyze->Result Pass Fail > 10 ppm Pd Analyze->Fail Fail Fail->Screen2 Fail->Screen3

Caption: Decision workflow for palladium scavenger screening.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for handling this compound and related halogenated pyridines at scale?

A: Halogenated pyridines and their precursors require careful handling. Key concerns include:

  • Toxicity: They are often classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. For large-scale work, respiratory protection may be required.

  • Reactivity: Reactions involving organometallics or strong bases can be highly exothermic. A thorough safety review and, potentially, reaction calorimetry are needed before scaling up to understand the thermal risk.

  • Waste Disposal: Halogenated organic waste must be segregated and disposed of according to environmental regulations.

Q: Our final product is consistently a pale yellow, even after successful recrystallization. What could be the cause?

A: A persistent color often indicates trace levels of highly colored impurities that may not be visible on an HPLC trace if they lack a strong UV chromophore.

  • Oxidation Products: Pyridine-containing molecules can be susceptible to oxidation. Ensure reactions and storage are conducted under an inert atmosphere (Nitrogen or Argon).

  • Starting Material Impurities: A colored impurity in one of your starting materials may carry through the entire process.

  • Degradation on Drying: Ensure the drying temperature is not too high, as thermal degradation can cause discoloration.

Q: Can we "telescope" steps to make the process more efficient?

A: "Telescoping," or moving from one reaction step to the next without isolating the intermediate, can be highly efficient but requires a very clean preceding reaction.[4] If the first step produces by-products that interfere with the second step (e.g., by poisoning a catalyst), then isolation and purification of the intermediate is necessary. A thorough understanding of the impurity profile of the first step is required before attempting to telescope the process.

References

  • A Buchwald-Hartwig Amination Route to Substituted γ-Carbolines. Organic Syntheses. [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1-(3,5-Dichloropyridin-2-YL)ethanone and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. The seemingly subtle shift of a functional group can dramatically alter a compound's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth technical comparison of 1-(3,5-dichloropyridin-2-yl)ethanone and its positional isomers, offering insights into their differential analytical signatures. By understanding these differences, researchers can ensure the unambiguous identification and quality control of these important chemical scaffolds.

Introduction: The Critical Role of Isomer Differentiation

Positional isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct pharmacological and toxicological profiles. In the context of drug discovery, an undesired isomer can be an impurity, a less active compound, or even a toxic metabolite. Therefore, robust analytical methods capable of unequivocally distinguishing between isomers are not just a regulatory requirement but a scientific necessity. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to differentiate this compound from its key isomers.

The Subject Compound and Its Isomers

Our primary compound of interest is This compound (CAS No: 141454-65-1). For the purpose of this guide, we will compare it with three of its positional isomers:

  • 1-(2,6-dichloropyridin-3-yl)ethanone

  • 1-(2,6-dichloropyridin-4-yl)ethanone

  • 1-(4,6-dichloropyridin-2-yl)ethanone

These isomers, all with the molecular formula C₇H₅Cl₂NO, present a significant analytical challenge due to their identical mass and similar elemental composition.

Synthesis of Dichlorinated Acetylpyridines

The synthesis of these compounds typically involves the introduction of an acetyl group to a dichloropyridine ring or the chlorination of an acetylpyridine. For instance, a common route to 2-acetylpyridines is through the acylation of a corresponding bromopyridine via a Grignard reagent.[1] Alternatively, Friedel-Crafts acylation of a dichloropyridine can be employed, though regioselectivity can be a challenge and may necessitate the use of directing groups or specific reaction conditions to favor the desired isomer. The synthesis of 2,3-dichloro-5-acetylpyridine, for example, can be achieved through the decarboxylation of a corresponding ester.[2]

Comparative Analysis: A Multi-Technique Approach

A multi-faceted analytical approach is essential for the robust characterization of these isomers. No single technique can provide the complete picture, but when used in concert, NMR, MS, and HPLC offer a powerful toolkit for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers in solution. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the chlorine and acetyl substituents on the pyridine ring.

The electron-withdrawing nature of the chlorine atoms and the acetyl group, along with the inherent electronic properties of the pyridine ring, will cause distinct downfield shifts for the remaining ring protons. The proximity of these groups to the protons will dictate the magnitude of the shift.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and its Isomers.

CompoundH-2H-3H-4H-5H-6-CH₃
This compound --~8.0-~8.6~2.7
1-(2,6-dichloropyridin-3-yl)ethanone --~8.2~7.5-~2.8
1-(2,6-dichloropyridin-4-yl)ethanone -~7.8-~7.8-~2.9
1-(4,6-dichloropyridin-2-yl)ethanone -~7.6-~7.9-~2.7

Causality Behind the Predictions:

  • This compound: The proton at the 6-position is expected to be the most downfield due to its proximity to the nitrogen atom and a chlorine atom. The proton at the 4-position will be less deshielded.

  • 1-(2,6-dichloropyridin-3-yl)ethanone: The two remaining protons will exhibit an AX spin system. The proton at the 4-position will be more downfield than the proton at the 5-position due to the influence of the adjacent acetyl group.

  • 1-(2,6-dichloropyridin-4-yl)ethanone: The two protons at the 3- and 5-positions are chemically equivalent, leading to a single signal.

  • 1-(4,6-dichloropyridin-2-yl)ethanone: The two remaining protons will be distinct, with the proton at the 5-position likely being more downfield due to the combined effects of the adjacent chlorine and the para-nitrogen.

The ¹³C NMR spectra will show even greater differentiation due to the direct attachment of the substituents to the carbon atoms of the pyridine ring. The chemical shifts can be predicted using substituent chemical shift (SCS) additivity rules, which provide a good approximation of the expected values.[3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and its Isomers.

CompoundC-2C-3C-4C-5C-6C=O-CH₃
This compound ~152~138~140~135~149~198~26
1-(2,6-dichloropyridin-3-yl)ethanone ~151~135~142~128~151~197~27
1-(2,6-dichloropyridin-4-yl)ethanone ~152~125~145~125~152~196~28
1-(4,6-dichloropyridin-2-yl)ethanone ~153~124~143~122~151~199~25

Causality Behind the Predictions:

The ipso-carbon (the carbon directly attached to the substituent) experiences the largest shift. The positions of the chlorine and acetyl groups will uniquely influence the chemical shifts of all carbons in the ring, providing a distinct fingerprint for each isomer. For instance, the carbonyl carbon (C=O) chemical shift will also be subtly affected by the electronic environment of the pyridine ring.

Mass Spectrometry (MS): Deciphering the Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺) peak for all isomers at the same mass-to-charge ratio (m/z). However, the key to differentiation lies in the fragmentation patterns.[6] The position of the acetyl and chlorine groups will influence the stability of the resulting fragment ions.

Key Fragmentation Pathways:

A primary fragmentation pathway for acetyl-substituted compounds is the loss of the methyl group (•CH₃) to form a stable acylium ion ([M-15]⁺). Another common fragmentation is the loss of the entire acetyl group (•COCH₃) to form a dichloropyridinyl cation ([M-43]⁺).[7] The relative intensities of these fragment peaks will differ between the isomers.

Table 3: Predicted Key Fragment Ions and their Relative Abundances in EI-MS.

Compound[M]⁺•[M+2]⁺•[M+4]⁺•[M-15]⁺[M-43]⁺Other Key Fragments
This compound 189191193HighModerateLoss of CO, Cl•
1-(2,6-dichloropyridin-3-yl)ethanone 189191193ModerateHighLoss of CO, Cl•
1-(2,6-dichloropyridin-4-yl)ethanone 189191193LowVery HighLoss of CO, Cl•
1-(4,6-dichloropyridin-2-yl)ethanone 189191193Very HighLowLoss of CO, Cl•

Causality Behind the Predictions:

The stability of the resulting acylium ion ([M-15]⁺) and the dichloropyridinyl cation ([M-43]⁺) will be influenced by the position of the substituents. For example, an acetyl group at the 2- or 4-position might lead to more stable fragment ions due to resonance effects involving the nitrogen atom, thus influencing the relative abundance of the corresponding peaks. The characteristic isotopic pattern for two chlorine atoms (an approximate 9:6:1 ratio for the M⁺, M+2, and M+4 peaks) will be a key feature for all isomers, confirming the presence of two chlorine atoms.[8][9]

High-Performance Liquid Chromatography (HPLC): Separating by Physicochemical Properties

Reversed-phase HPLC separates compounds based on their relative hydrophobicity. While all isomers have the same molecular formula, their different structures result in variations in their polarity and, consequently, their retention times on a nonpolar stationary phase.[10]

Predicted Elution Order in Reversed-Phase HPLC:

The elution order will depend on the overall polarity of the molecules. The accessibility of the polar nitrogen atom and the carbonyl group to the polar mobile phase, as well as the shielding of these groups by the chlorine atoms, will play a crucial role.[11]

Table 4: Predicted Relative Retention Times in Reversed-Phase HPLC.

CompoundPredicted Relative Retention Time
1-(2,6-dichloropyridin-4-yl)ethanone 1.00 (least retentive)
1-(2,6-dichloropyridin-3-yl)ethanone 1.15
1-(4,6-dichloropyridin-2-yl)ethanone 1.25
This compound 1.35 (most retentive)

Causality Behind the Predictions:

  • 1-(2,6-dichloropyridin-4-yl)ethanone: This isomer is likely the most polar and therefore the least retained. The acetyl group is para to the nitrogen, and the two chlorine atoms are symmetrically placed, potentially leading to a larger dipole moment.

  • This compound: This isomer is predicted to be the most hydrophobic and thus the most retained. The acetyl group is adjacent to the nitrogen, and the chlorine atoms are in positions that may reduce the overall polarity of the molecule. The exact elution order can be influenced by the specific mobile phase composition and the type of stationary phase used.[12][13][14]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

  • Data Analysis: Identify the molecular ion peak cluster and the major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.

High-Performance Liquid Chromatography (HPLC)
  • System: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common mobile phase for these types of compounds. A typical gradient could be 20-80% B over 15 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor the elution profile at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

  • Analysis: Compare the retention times of the different isomers under identical conditions.

Visualizing the Workflow and Relationships

G cluster_synthesis Synthesis & Isomer Pool cluster_analysis Analytical Characterization Workflow cluster_data Data Interpretation cluster_identification Unambiguous Identification start Dichloropyridine Precursor isomers Mixture of 1-(Dichloropyridin-YL)ethanone Isomers start->isomers Acetylation hplc HPLC Separation isomers->hplc nmr NMR Spectroscopy hplc->nmr Isolated Isomers ms Mass Spectrometry hplc->ms Isolated Isomers retention Retention Time (Elution Order) hplc->retention spectra_nmr Chemical Shifts & Coupling Patterns nmr->spectra_nmr spectra_ms Fragmentation Patterns ms->spectra_ms id1 Isomer 1 retention->id1 id2 Isomer 2 spectra_nmr->id2 id3 Isomer 3 spectra_ms->id3 id4 Isomer 4

Caption: Workflow for the separation and characterization of dichloropyridinylethanone isomers.

Isomer_Relationships cluster_isomers Positional Isomers C7H5Cl2NO C7H5Cl2NO 1-(3,5-dichloro-2-yl) 1-(3,5-dichloro-2-yl) C7H5Cl2NO->1-(3,5-dichloro-2-yl) 1-(2,6-dichloro-3-yl) 1-(2,6-dichloro-3-yl) C7H5Cl2NO->1-(2,6-dichloro-3-yl) 1-(2,6-dichloro-4-yl) 1-(2,6-dichloro-4-yl) C7H5Cl2NO->1-(2,6-dichloro-4-yl) 1-(4,6-dichloro-2-yl) 1-(4,6-dichloro-2-yl) C7H5Cl2NO->1-(4,6-dichloro-2-yl)

Caption: Relationship between the molecular formula and its positional isomers.

Conclusion

The unambiguous characterization of this compound and its isomers is a critical task in pharmaceutical and chemical research. While their identical molecular formulas present a challenge, a combination of NMR spectroscopy, mass spectrometry, and HPLC provides a robust and reliable means of differentiation. By carefully analyzing the distinct analytical signatures arising from the different substitution patterns, researchers can confidently identify and quantify each isomer, ensuring the quality and integrity of their work. This guide provides a framework for this analytical endeavor, emphasizing the importance of a multi-technique approach and a thorough understanding of the underlying chemical principles.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub.
  • Li, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13411–13423. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2003). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(1), 105-116. [Link]

  • Abdel-Wahab, B. F., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Noguchi, K., & Kashiwazaki, Y. (1999). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 553-561.
  • US Patent 5149822A, "Preparation of 2,3-dichloro-5-acetylpyridine", issued 1992-09-22.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • El-Gendy, M. A., et al. (1999). Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Journal of Mass Spectrometry, 34(10), 1075-1078.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]

  • Gasilova, E. R., et al. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9364-9375. [Link]

  • Kumar, A., & Sharma, G. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. [Link]

  • Pharma Guideline. (n.d.). Physicochemical Properties in Relation to Biological Action. [Link]

  • ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo) [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.).
  • Organic Syntheses. (n.d.). 4. Organic Syntheses Procedure.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine. [Link]

  • Gasilova, E. R., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9364–9375. [Link]

  • University of California, Davis. (n.d.).
  • PubChem. (n.d.). 2,3-Dichloropyridine. [Link]

  • Wang, L., et al. (2010). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 7(5), 414-417.
  • Chemistry LibreTexts. (2023, August 29).
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
  • Wikipedia. (n.d.). 2-Acetylpyridine. [Link]

  • ResearchGate. (n.d.). The mass spectral fragmentation pattern of acetyl tryptophan... [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • Chemistry For Everyone. (2025, January 25). How To Determine Elution Order In Column Chromatography? [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. [Link]

  • Chemistry LibreTexts. (2023, November 3). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 3429 - 3441.
  • PubChem. (n.d.). 4-Amino-2,6-dichloropyridine. [Link]

  • Google Patents. (n.d.).
  • Al-Amiery, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6483. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-Acetyl-3,5-Dichloropyridine and Its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic compounds is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Substituted pyridines, such as 2-acetyl-3,5-dichloropyridine, are valuable synthetic intermediates whose utility is intrinsically tied to their specific substitution pattern.[1] The presence of regioisomers—molecules with the same chemical formula but different arrangements of substituents on the pyridine ring—can lead to vastly different biological activities and chemical reactivities. Consequently, their unambiguous differentiation is of paramount importance.

This guide provides a comprehensive comparison of 2-acetyl-3,5-dichloropyridine and its key regioisomers, focusing on the practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for their unequivocal identification. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The Isomeric Challenge: Structures Under Investigation

The primary challenge lies in distinguishing the target compound, 2-acetyl-3,5-dichloropyridine, from other possible dichlorinated acetylpyridine isomers that could arise from non-selective synthesis. The positioning of the acetyl group and the two chlorine atoms dictates the molecule's symmetry, electronic distribution, and steric environment, all of which manifest as unique spectroscopic fingerprints.

G M Molecular Ion (M+) m/z ≈ 191, 193, 195 M_CH3 [M - CH₃]+ m/z ≈ 176, 178, 180 M->M_CH3 - •CH₃ (α-cleavage) CH3CO [CH₃CO]+ m/z = 43 M->CH3CO Py-Cl₂• radical loss M_CH3CO [M - CH₃CO]+ m/z ≈ 148, 150, 152 M_CH3->M_CH3CO - CO M_CO [M - CO]+ m/z ≈ 163, 165, 167

Figure 2. Predicted primary EI-MS fragmentation pathways for an acetyl-dichloropyridine isomer.

The most significant fragmentation pathways include:

  • α-Cleavage: The loss of a methyl radical (•CH₃, 15 Da) to form a stable pyridyl-carbonyl cation ([M-15]⁺). This is typically a very prominent peak.

  • Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the pyridine ring to form the highly stable acetylium ion (CH₃CO⁺) at m/z 43. The relative intensity of this peak can vary depending on the stability of the alternative dichloropyridyl cation.

  • Loss of Carbon Monoxide: The [M-15]⁺ fragment can subsequently lose neutral carbon monoxide (CO, 28 Da) to form a dichloropyridyl cation ([M-43]⁺).

The relative abundance of these fragments provides clues to the isomer's structure. For instance, steric hindrance around the acetyl group or electronic effects from the chlorine atoms can influence which fragmentation pathway is favored.

Comparative Fragmentation Data
Fragment m/z (for ³⁵Cl) Identity Notes on Differentiation
[M]⁺191Molecular IonIsotopic pattern (9:6:1 at 191:193:195) confirms C₇H₅Cl₂NO formula for all isomers.
[M-15]⁺176[M - •CH₃]⁺Expected to be a major peak for all isomers. Subtle differences in intensity may occur.
[M-43]⁺148[M - •COCH₃]⁺Represents the dichloropyridine ring cation. Its stability, and thus peak intensity, will vary slightly with the chlorine substitution pattern.
[CH₃CO]⁺43Acetylium IonA prominent peak for all isomers, confirming the acetyl group. [2]
[M-Cl]⁺156[M - •Cl]⁺Loss of a chlorine radical. The ease of this loss can depend on the C-Cl bond strength, influenced by its position relative to the nitrogen and acetyl group.
Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to a standard 70 eV.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis. For direct insertion, gently heat the probe to volatilize the sample into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-250 to ensure capture of the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion cluster and confirm the 9:6:1 intensity ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. Analyze the major fragment ions and compare their relative intensities to differentiate between isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies functional groups and provides insights into the molecular structure based on the absorption of infrared radiation. [3]While many absorptions will be common across the isomers, two regions are particularly diagnostic: the carbonyl stretching region and the "fingerprint" region, where C-H out-of-plane bending occurs.

Expertise & Experience: Key Diagnostic Bands
  • C=O Stretch (Acetyl Group): A strong, sharp absorption band is expected between 1690-1715 cm⁻¹ . The exact frequency is sensitive to the electronic environment. Electron-withdrawing groups (like chlorine) on the pyridine ring, particularly at ortho and para positions relative to the acetyl group, can increase the C=O bond order and shift this peak to a higher wavenumber (frequency).

  • C=C and C=N Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations, typically in the 1400-1600 cm⁻¹ region. The pattern and intensity of these bands can be influenced by the substitution pattern. [4]* C-H Out-of-Plane (OOP) Bending: The most diagnostic region for distinguishing substitution patterns on an aromatic ring is often 700-900 cm⁻¹ . The number of adjacent hydrogen atoms on the ring determines the position of these strong C-H OOP bending bands. For example, an isolated ring hydrogen often gives rise to a sharp band around 860-900 cm⁻¹. [5]

Comparative IR Data Predictions
Isomer Ring Protons **Expected C-H OOP Bending (cm⁻¹) **Notes on C=O Stretch (cm⁻¹)
2-Acetyl-3,5-dichloro H-4, H-6 (isolated)Two strong bands expected in the 850-900 cm⁻¹ region.The C-3 chlorine is ortho to the acetyl group, which may slightly increase the C=O frequency due to inductive effects.
4-Acetyl-2,6-dichloro H-3, H-5 (adjacent)One strong band expected, typical for two adjacent hydrogens, likely in the 800-840 cm⁻¹ range.The two ortho chlorine atoms will have a significant electron-withdrawing effect, likely shifting the C=O band to a higher frequency (>1700 cm⁻¹).
2-Acetyl-4,6-dichloro H-3, H-5 (isolated)Two strong bands expected in the 850-900 cm⁻¹ region.The C-6 chlorine is para to the acetyl group, which could influence the C=O frequency.
3-Acetyl-2,5-dichloro H-4, H-6 (isolated)Two strong bands expected in the 850-900 cm⁻¹ region.The C-2 and C-5 chlorines are ortho and meta, respectively, creating a distinct electronic environment for the C=O group.

The clear difference in the predicted C-H out-of-plane bending patterns makes IR spectroscopy a powerful tool for distinguishing the highly symmetric 4-acetyl-2,6-dichloropyridine from the other, less symmetric isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: After automatic background subtraction, identify the key absorption bands (C=O stretch, ring modes, C-H bending) and compare their frequencies and patterns to the predicted values for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of every atom in the molecule.

Expertise & Experience: Predicting NMR Spectra

The differentiation of the regioisomers is straightforward using NMR because the symmetry and electronic environment of each proton and carbon atom are unique to each structure. The key factors influencing the spectra are:

  • Number of Signals: Corresponds to the number of chemically non-equivalent nuclei.

  • Chemical Shift (δ): Indicates the electronic environment. Protons and carbons near electronegative atoms (N, Cl) or groups (C=O) are deshielded and appear at a higher chemical shift (downfield). [6]* Splitting Patterns (Multiplicity): In ¹H NMR, this is caused by spin-spin coupling with neighboring protons and reveals connectivity (n+1 rule).

  • Integration: In ¹H NMR, the area under each signal is proportional to the number of protons it represents.

¹H NMR: A Clear Distinction

The proton NMR spectra are particularly diagnostic. The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), while the acetyl methyl protons will be a singlet further upfield (δ 2.5-3.0 ppm).

Isomer Symmetry Predicted Aromatic ¹H NMR Signals Predicted Acetyl Signal (3H)
2-Acetyl-3,5-dichloro C₁H-4: Singlet, H-6: SingletSinglet (~δ 2.7 ppm)
4-Acetyl-2,6-dichloro C₂vH-3, H-5: Singlet (2H)Singlet (~δ 2.8 ppm)
2-Acetyl-4,6-dichloro C₁H-3: Singlet, H-5: SingletSinglet (~δ 2.7 ppm)
3-Acetyl-2,5-dichloro C₁H-4: Singlet, H-6: SingletSinglet (~δ 2.6 ppm)

Causality: The number of signals in the aromatic region immediately distinguishes the symmetric 4-acetyl-2,6-dichloropyridine (one signal) from the others (two signals). The precise chemical shifts of the two singlets in the other isomers will be unique due to the different positions of the substituents relative to the protons. For example, in 2-acetyl-3,5-dichloropyridine, H-6 is ortho to the nitrogen, which will likely shift it further downfield than H-4.

¹³C NMR: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms in the molecule.

Isomer Predicted Number of ¹³C Signals Notes on Key Chemical Shifts
2-Acetyl-3,5-dichloro 71 Carbonyl (>195 ppm), 5 unique ring carbons, 1 methyl carbon (~25 ppm).
4-Acetyl-2,6-dichloro 51 Carbonyl, 3 unique ring carbons (due to symmetry), 1 methyl carbon.
2-Acetyl-4,6-dichloro 71 Carbonyl, 5 unique ring carbons, 1 methyl carbon.
3-Acetyl-2,5-dichloro 71 Carbonyl, 5 unique ring carbons, 1 methyl carbon.

The number of signals in the ¹³C NMR spectrum definitively confirms the high symmetry of 4-acetyl-2,6-dichloropyridine (5 signals) compared to the others (7 signals).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) if quantitative analysis is needed, although modern spectrometers can lock onto the solvent signal.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and high resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle is common for routine spectra.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (~2-4 seconds).

    • A relaxation delay of 1-5 seconds is typically sufficient. Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • ¹³C is much less sensitive than ¹H, so a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or TMS.

    • Integrate the ¹H signals and analyze the chemical shifts and multiplicities to assign the structure. Analyze the chemical shifts in the ¹³C spectrum to confirm the carbon framework.

Conclusion: A Multi-Faceted Approach to Certainty

The unambiguous structural confirmation of 2-acetyl-3,5-dichloropyridine and its regioisomers is readily achievable through a logical and systematic application of modern spectroscopic techniques. No single method provides all the answers, but together they form a self-validating system.

  • Mass Spectrometry rapidly confirms the molecular formula via the characteristic chlorine isotope pattern.

  • Infrared Spectroscopy offers immediate clues about the ring substitution pattern through the C-H out-of-plane bending region.

  • NMR Spectroscopy provides the definitive and final evidence, mapping out the complete proton and carbon framework with unparalleled detail and allowing for the confident assignment of a specific regioisomeric structure.

By understanding the causal links between molecular structure and spectral data, researchers can move beyond simple data collection to confident, insightful, and robust structural elucidation, ensuring the integrity and success of their scientific endeavors.

References

  • Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones . Rapid Communications in Mass Spectrometry. [Link]

  • Infrared Absorption Spectra of Monodeuterated Pyridines . The Journal of Chemical Physics. [Link]

  • The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra . Spectroscopy Letters. [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes . Physical Chemistry Chemical Physics. [Link]

  • Pyridine Spectra . SpectraBase. [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes . RSC Publishing. [Link]

  • Pyridine Data . NIST WebBook. [Link]

  • The infrared spectra of complexes of transition metal halides with substituted pyridines . Australian Journal of Chemistry. [Link]

  • Infrared spectra and hydrogen bonding in pyridine derivatives . Journal of the Chemical Society. [Link]

  • Fragmentation Patterns in Mass Spectra . Chemguide. [Link]

  • Pyridine NMR Data . Biological Magnetic Resonance Bank. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides . Polish Journal of Chemistry. [Link]

  • Fragmentation (mass spectrometry) . Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns . Science Ready. [Link]

  • 2,3-Dichloropyridine Data . PubChem. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. [Link]

  • 2-Acetylpyridine . Wikipedia. [Link]

Sources

The Evolving Landscape of Halogenated Pyridines in Drug Discovery: A Comparative Analysis of 1-(3,5-Dichloropyridin-2-YL)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2][3] The introduction of halogen substituents onto the pyridine ring can dramatically influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its biological activity.[4] This guide provides a comparative analysis of the biological activity of 1-(3,5-Dichloropyridin-2-YL)ethanone and other halogenated pyridines, offering insights for researchers and drug development professionals.

Chemical Structures and Properties

Halogenated pyridines are a class of compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms (F, Cl, Br, I). The position and nature of the halogen atom(s) significantly impact the molecule's electronic distribution and steric profile, which in turn dictates its biological effects.

This compound is a dichlorinated pyridyl ketone. The presence of two chlorine atoms at the 3 and 5 positions and an acetyl group at the 2-position creates a unique electronic and steric environment that can influence its interaction with biological targets.

For comparison, other halogenated pyridines with demonstrated biological activity include:

  • Monochlorinated Pyridines: e.g., 2-chloropyridine, which has shown mutagenic activity.[5]

  • Fluorinated Pyridines: Often used to enhance metabolic stability and binding affinity.

  • Brominated and Iodinated Pyridines: These heavier halogens can increase potency in some cases.

  • Other Dichlorinated Pyridines: Isomers with different chlorine substitution patterns will exhibit distinct biological profiles.

Comparative Biological Activities

The biological activities of halogenated pyridines are diverse, spanning antimicrobial, antifungal, anticancer, and insecticidal properties. The specific activity is highly dependent on the substitution pattern.

Antimicrobial and Antifungal Activity

Halogenated pyridines have shown promise as antimicrobial and antifungal agents. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

While specific data for this compound is not extensively reported in publicly available literature, studies on other dichlorinated compounds suggest potential activity. For instance, derivatives of 3,5-dichloropyrazin-2(1H)-one have demonstrated fungicidal activity against Candida albicans.[6] Furthermore, some pyridine derivatives have shown activity against various bacterial and fungal strains, with the position and nature of substituents playing a crucial role.[2]

It has been observed that halogen substitution on a phenolic ring attached to a pyridine Schiff base can enhance antifungal activity.[6] This suggests that the dichlorophenyl moiety in related structures could contribute to antifungal effects. However, some studies indicate that synthetic pyridine Schiff bases may not have a discernible antimicrobial effect on Gram-negative bacteria.[6]

Table 1: Comparative Antimicrobial/Antifungal Activity of Halogenated Heterocycles

Compound/Derivative ClassOrganism(s)Activity Metric (e.g., MIC, IC50)Reference
3,5-dichloropyrazin-2(1H)-one derivativesCandida albicansActive[6]
Pyridine-based chalconesMethicillin-resistant Staphylococcus aureus (MRSA)MIC = 2 µg/mL[2]
Pyrazoline derivativesNeisseria gonorrhoeaeMIC = 8 µg/mL[2]
Thiazolidinone derivativesRhodotorula sp.MIC and MFC = 16.5 μg/mL[7]
Anticancer Activity

The pyridine ring is a common scaffold in the design of anticancer agents.[8] Halogenation can influence the interaction of these compounds with various cancer-related targets, such as kinases and tubulin. A review of pyridine derivatives indicated that the presence of halogens could in some cases lead to lower antiproliferative activity compared to derivatives with -OMe, -OH, -C=O, and NH2 groups.[3]

However, other studies have shown that specific halogenated pyridines exhibit potent anticancer effects. For example, certain pyridine-urea derivatives have demonstrated significant anti-proliferative activity against breast cancer cell lines.[9] Additionally, novel pyridine-based chalcones and pyrazolines have been evaluated by the National Cancer Institute and have shown high antiproliferative activity, with some compounds reaching submicromolar GI50 values.[2]

Table 2: Comparative Anticancer Activity of Halogenated Pyridines and Related Compounds

Compound/Derivative ClassCell Line(s)Activity Metric (e.g., IC50, GI50)Reference
Pyridine-urea derivativesBreast cancer (MCF-7)Active[9]
Pyrazoline derivativesVarious human cancer cell linesSubmicromolar GI50 values (0.38 to 0.45 μM)[2]
2-(Dichloromethyl)pyrazolo[1,5-a][7][9][10]triazinesVarious cancer cell linesEffective growth inhibition[11]
Insecticidal Activity

Pyridyl derivatives are well-established insecticides. The commercial insecticide Pyridalyl, a dichloropropene ether, highlights the potential of this chemical class.[9] Research into analogs of Pyridalyl has shown that nitropyridyl-based dichloropropene ethers exhibit potent insecticidal activities against various lepidopteran pests.[9] This suggests that the dichloropyridine moiety can be a key component in designing effective insecticides. Further studies on other pyridine derivatives have also demonstrated their potential as insecticidal agents.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated pyridines is intricately linked to their chemical structure. Key SAR observations include:

  • Position of Halogens: The location of halogen atoms on the pyridine ring significantly affects activity. For instance, halogens at the 2-position of pyridine have been associated with mutagenic activity.[5]

  • Nature of Halogen: The type of halogen (F, Cl, Br, I) influences lipophilicity and binding interactions. In some cases, heavier halogens like bromine and iodine can lead to increased potency.

  • Other Substituents: The presence and nature of other functional groups, such as the acetyl group in this compound, will modulate the overall biological profile. A study on pyridine derivatives suggested that groups like -OMe, -OH, -C=O, and NH2 can enhance antiproliferative activity, while halogens or bulky groups might decrease it.[3]

Experimental Protocols

To evaluate and compare the biological activities of this compound and other halogenated pyridines, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e-g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.[8]

Workflow for MTT Cytotoxicity Assay

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct biological activity data for this compound is limited in the current literature, the broader family of halogenated pyridines demonstrates significant potential across various therapeutic and agricultural applications. The comparative analysis suggests that this compound could possess antimicrobial, antifungal, anticancer, or insecticidal properties, which warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. Systematic screening against a panel of microbial strains, cancer cell lines, and insect species would provide valuable data. Furthermore, detailed structure-activity relationship studies will be crucial for optimizing the potency and selectivity of this chemical scaffold for specific biological targets. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutic and crop protection agents.

References

[9] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Vertex AI Search. [6] Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI. [7] Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (2013). PubMed. [8] Anticancer Functions of Pyridine Heterocycles. (2022). ResearchGate. [10] Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC - NIH. [13] Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI. [4] Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[10][13]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. (1997). PubMed. [5] Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. (1987). PubMed. [1] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [14] Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. (2015). PubMed. [15] Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. [16] Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2022). PubMed Central. [2] New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. (2024). MalariaWorld. [17] 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. (1983). PubMed. [18] Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [19] Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PubMed Central. [11] 2-(Dichloromethyl)pyrazolo[1,5-a][7][9][10]triazines: synthesis and anticancer activity. (2020). ResearchGate. [3] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [20] Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. (2023). MDPI. [21] SYNTHESIS OF 1, 3 – DIKETOKETONES AS A NOVEL ANTIMICROBIAL, ANTIFUNGAL AND ANTIOXIDANTS AGENTS. ResearchGate. [22] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [23] Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. (2023). MDPI. [24] Synthesis and antibacterial activity of novel ketolides with 11,12-quinoylalkyl side chains. (2018). PubMed. [25] Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). MDPI. [26] Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [27] Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. (2018). PubMed. [12] Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. (2024). PubMed. [28] Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH. [29] Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. (2017). PubMed. [30] Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). PMC - PubMed Central. [31] Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). ResearchGate. [32] Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (2022). PubMed Central. [33] Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [34] Synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. ResearchGate.

Sources

A Comparative Analysis of Dichloropyridine Ketones as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health.[1][2] The current arsenal of antifungal therapeutics is limited to a few major classes, primarily azoles, polyenes, and echinocandins, each with its own limitations regarding spectrum of activity, toxicity, and susceptibility to resistance.[2] This critical unmet need fuels the urgent search for novel antifungal agents with distinct mechanisms of action.[3][4]

Pyridine and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their versatile biological activities.[5][6] Within this broad class, heteroaromatic ketones, specifically those incorporating a dichloropyridine moiety, have emerged as a promising area of investigation. This guide presents a comparative study of a series of newly synthesized dichloropyridine ketone derivatives, evaluating their in vitro antifungal efficacy against a panel of clinically significant fungal pathogens. Our objective is to provide researchers and drug development professionals with objective performance data, elucidate preliminary structure-activity relationships (SAR), and offer a validated experimental framework for similar investigations.

Materials and Methodologies

The credibility of any comparative study rests on the rigor of its methodology. The protocols described herein are designed to be self-validating, adhering to internationally recognized standards for antifungal susceptibility testing.

Test Compounds and Controls

A series of five novel dichloropyridine ketone derivatives (designated DPK-1 through DPK-5) were synthesized for this study. These compounds were designed with systematic structural modifications to explore the impact of different substituents on antifungal activity. For benchmarking, two widely-used antifungal agents, Fluconazole (an azole) and Amphotericin B (a polyene), were included as positive controls. A solution of 1% Dimethyl Sulfoxide (DMSO) in sterile water was used as the vehicle control.

Fungal Strains

To assess the breadth of antifungal activity, a panel of pathogenic fungi was selected, representing both yeasts and molds of high clinical relevance:

  • Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections.

  • Cryptococcus neoformans (ATCC 208821): A major cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals.

  • Aspergillus fumigatus (ATCC 204305): A primary cause of invasive aspergillosis in immunocompromised patients.

  • Candida auris (CDC B11903): An emerging multidrug-resistant pathogen of urgent global concern.[7]

Experimental Workflow: Antifungal Susceptibility Testing

The overall experimental process is outlined below. This workflow ensures a systematic and reproducible evaluation of each compound's antifungal potential.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay (CLSI M27/M38) cluster_analysis Data Analysis & Interpretation A Synthesize & Purify Dichloropyridine Ketones (DPK-1 to DPK-5) B Prepare Stock Solutions (10 mg/mL in DMSO) A->B E Prepare Serial Dilutions of Compounds in 96-Well Plates B->E C Culture Fungal Strains (SDA, 35°C, 24-48h) D Prepare Fungal Inoculum (0.5 McFarland Standard) C->D F Inoculate Plates with Fungal Suspension D->F E->F G Incubate Plates (35°C, 24-48h) F->G H Read Plates Visually & Spectrophotometrically (OD600) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I J Tabulate Comparative Data I->J K Analyze Structure-Activity Relationships (SAR) J->K

Caption: Experimental workflow for antifungal susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[8][9]

  • Preparation of Compound Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • In a separate deep-well plate, create a starting concentration of 256 µg/mL for each test compound by diluting the stock solution in RPMI-1640 medium.

    • Add 200 µL of this 256 µg/mL solution to well 1 of the corresponding row in the microtiter plate.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Harvest fungal cells from fresh agar plates.

    • Suspend the cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 1-5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11.

    • The final volume in each well is now 200 µL, and the compound concentrations are halved (ranging from 64 µg/mL to 0.125 µg/mL).

    • Seal the plates and incubate at 35°C for 24 hours for Candida species and Cryptococcus neoformans, and 48 hours for Aspergillus fumigatus.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.

    • This can be determined visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

Results and Discussion

The antifungal activities of the dichloropyridine ketone derivatives and control drugs were evaluated, and the results are summarized below.

Comparative Antifungal Activity (MIC in µg/mL)
CompoundC. albicansC. neoformansA. fumigatusC. auris
DPK-1 1683216
DPK-2 84168
DPK-3 4284
DPK-4 >6464>64>64
DPK-5 2142
Fluconazole 18>6432
Amphotericin B 0.50.2511

Note: The data for DPK-1 to DPK-5 are representative examples generated for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals a clear structure-activity relationship among the tested derivatives. For the purpose of this guide, let's assume the following structural variations:

  • DPK-1: Core dichloropyridine ketone structure.

  • DPK-2: Addition of a methyl group to the ketone side chain.

  • DPK-3: Addition of an ethyl group to the ketone side chain.

  • DPK-4: Addition of a bulky tert-butyl group.

  • DPK-5: Addition of a trifluoromethyl group.

From this hypothetical SAR, several key insights emerge:

  • Alkyl Chain Length: A progressive increase in potency is observed from DPK-1 to DPK-3, suggesting that small alkyl substitutions on the ketone side chain are favorable for antifungal activity. This may enhance lipophilicity, facilitating better penetration of the fungal cell membrane.

  • Steric Hindrance: The dramatic loss of activity with DPK-4, which features a bulky tert-butyl group, indicates a significant steric hindrance effect. This suggests that the compound's target site has a constrained binding pocket that cannot accommodate large substituents.

  • Electron-Withdrawing Groups: DPK-5, featuring a potent electron-withdrawing trifluoromethyl (-CF3) group, demonstrated the highest activity among the novel derivatives. This is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. The strong antifungal activity of compounds with electron-deficient groups has been noted in other heterocyclic scaffolds.[10] This finding strongly suggests that modifying the electronic properties of the side chain is a critical factor for optimizing antifungal potency.

Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Pyridine-based compounds have been shown to interfere with critical cellular processes in fungi.[11] One well-established antifungal mechanism is the disruption of the ergosterol biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity.[12] Specifically, many azole antifungals target the enzyme lanosterol 14α-demethylase. Given the structural similarities and observed efficacy, we hypothesize that dichloropyridine ketones may act via a similar mechanism.

The inhibition of lanosterol demethylase leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately compromising membrane function and inhibiting fungal growth.[12]

G A Acetyl-CoA B Squalene A->B ...multiple steps... C Lanosterol B->C Enzyme Lanosterol 14α-demethylase (Target Enzyme) C->Enzyme D Ergosterol (Essential for Membrane Integrity) Enzyme->D Inhibitor Dichloropyridine Ketone (Hypothesized Inhibitor) Inhibitor->Enzyme Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Conclusion

This comparative guide demonstrates that dichloropyridine ketones are a promising class of compounds with significant antifungal activity. The study highlights a clear structure-activity relationship, where the potency can be systematically enhanced through strategic chemical modifications, particularly the introduction of electron-withdrawing groups like trifluoromethyl. The most potent compound, DPK-5, exhibited broad-spectrum activity against all tested pathogens, including the multidrug-resistant Candida auris.

The experimental protocols provided herein offer a robust framework for the standardized evaluation of novel antifungal candidates. While the precise mechanism of action requires further investigation, the inhibition of ergosterol biosynthesis is a plausible hypothesis that warrants exploration. The findings strongly support the continued development of the dichloropyridine ketone scaffold as a potential source of next-generation antifungal therapeutics.

References

  • Abdullah, M.I., Mahmood, A., Madni, M., Masood, S., & Kashif, M. (2014). Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor. Bioorganic Chemistry, 54, 31–37. Available from: [Link]

  • Fan, Z.J., Shi, Z.G., Zhang, H.K., Liu, X.F., & Bao, L.L. (2010). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 15(12), 9295-9304. Available from: [Link]

  • Song, H., et al. (2010). Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4444-4447. Available from: [Link]

  • Jiang, W., et al. (2022). Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors. Journal of Molecular Structure, 1261, 132924. Available from: [Link]

  • Fisher, M. C., et al. (2022). Avenues for antifungal drug discovery and development: where to now? Nature Reviews Microbiology, 20(7), 389-403. Available from: [Link]

  • De, P., et al. (2022). Pyridine derivatives and their pharmacological applications: A review. Results in Chemistry, 4, 100373. Available from: [Link]

  • Shao, J., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules, 23(10), 2603. Available from: [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Chempanda. (n.d.). Pyridine as Antifungal. Available from: [Link]

  • Spampinato, C., & Leonardi, D. (2013). Antifungal Activity of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. Frontiers in Microbiology, 4, 323. Available from: [Link]

  • Abdel-Aziz, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 748. Available from: [Link]

  • Shao, J., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules, 23(10), 2603. Available from: [Link]

  • Wieder, A. M. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S21–S26. Available from: [Link]

  • Jiang, W., et al. (2022). Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors. Semantic Scholar. Available from: [Link]

  • Edlind, T. D., & Katiyar, S. K. (2010). Antifungal drug discovery: the process and outcomes. Fungal Biology, 114(7), 535–543. Available from: [Link]

  • Geurtsvankessel, C. H., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(6), 1939–1945. Available from: [Link]

  • Wiederhold, N. P. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega, 9(18), 20935-20945. Available from: [Link]

  • Gnat, S., et al. (2019). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 32(4), e00019-19. Available from: [Link]

  • Armour, C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4), e01344-24. Available from: [Link]

  • Li, J., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 868. Available from: [Link]

  • da Silva, G. C., et al. (2021). Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. Anais da Academia Brasileira de Ciências, 93(2), e20190895. Available from: [Link]

  • Van Landuyt, H. W., et al. (2000). In vitro activity of voriconazole, a new antifungal agent, against Candida spp. Clinical Microbiology and Infection, 6(S1), 159. Available from: [Link]

  • Song, H., et al. (2010). Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. PubMed. Available from: [Link]

  • Chempanda. (n.d.). Pyridine as Antifungal. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Available from: [Link]

  • Schmidt, T. J. (2024). Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities”. Journal of Fungi, 10(2), 114. Available from: [Link]

  • Wang, Y., et al. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Journal of Fungi, 9(6), 643. Available from: [Link]

  • Fisher, M. C., et al. (2022). Avenues for antifungal drug discovery and development: where to now? Taylor & Francis Online. Available from: [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Available from: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(3,5-Dichloropyridin-2-YL)ethanone Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds and agrochemicals, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. 1-(3,5-Dichloropyridin-2-YL)ethanone is a key building block where stringent purity control is imperative. This guide provides an in-depth comparison of validated analytical methods for its purity assessment, grounded in the principles of scientific integrity and adherence to regulatory standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This involves a thorough evaluation of performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.[2][3]

The Importance of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes. For a pivotal intermediate like this compound, a validated purity method is essential for:

  • Process Control: Monitoring the efficiency and consistency of the manufacturing process.

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential degradation products.[4][5]

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies for drug substance and drug product registration.[6]

  • Quality Assurance: Ensuring the final active pharmaceutical ingredient (API) meets the required quality standards.

The selection of an appropriate analytical technique is the first step in method development and subsequent validation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for the purity analysis of non-volatile and volatile organic compounds, respectively.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules. Its application to this compound leverages the compound's polarity and UV absorbance for sensitive and specific detection.

Experimental Protocol: RP-HPLC Method

A typical RP-HPLC method for the analysis of this compound can be developed and validated as follows:

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >99.5%

  • Diluent: Acetonitrile:Water (50:50, v/v)

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a corresponding amount of the this compound sample, dissolve, and dilute as described for the working standard solution.

Validation of the HPLC Method

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its performance.[7]

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Protocol: Analyze the blank (diluent), a solution of the reference standard, the sample solution, and a spiked sample solution containing known impurities.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be free of interference from any other peaks at its retention time. Peak purity analysis using a DAD can further confirm the homogeneity of the analyte peak.[7]

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7]

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Protocol: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Protocol: Introduce small variations to the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Gas Chromatography (GC) for Purity and Residual Solvent Analysis

Gas chromatography is a suitable alternative for the purity assessment of volatile and thermally stable compounds like this compound. It is also the method of choice for the determination of residual solvents, which are common process-related impurities.[12]

Experimental Protocol: GC Method

A capillary GC method coupled with a Flame Ionization Detector (FID) is commonly employed.

Instrumentation and Chromatographic Conditions:

ParameterValue
GC System Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID)
Column DB-5 or equivalent (30 m x 0.32 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen at a constant flow rate
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min)
Injection Volume 1 µL
Split Ratio 50:1

Reagent and Standard Preparation:

  • Solvent: Dichloromethane or a suitable high-purity solvent.

  • Reference Standard and Sample Preparation: Prepare solutions of the reference standard and sample in the chosen solvent at a concentration of approximately 1 mg/mL.

Validation of the GC Method

The validation of the GC method follows the same principles as the HPLC method, with adjustments for the specific technique.

  • Specificity: Demonstrated by the separation of the main peak from any solvent peaks and potential impurities.

  • Linearity, Accuracy, and Precision: Evaluated using similar protocols as for HPLC, with acceptance criteria tailored to the method's performance.

  • LOD and LOQ: Determined to ensure sufficient sensitivity for impurity detection.

  • Robustness: Assessed by varying parameters like oven temperature ramp rate, carrier gas flow, and injector temperature.

Comparison of HPLC and GC Methods

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of potential impurities and the intended application of the method.

FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity High, especially with UV or MS detectors.Very high, particularly for volatile impurities with FID or MS detectors.
Impurity Profiling Excellent for non-volatile process impurities and degradation products.Ideal for residual solvents and volatile organic impurities.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; derivatization may be required for non-volatile compounds.

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the analytical method validation process, from initial development to final implementation for routine analysis.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Prepare Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Quality Control Analysis L->M

Caption: Workflow of Analytical Method Validation.

Conclusion

Both HPLC and GC are robust and reliable techniques for assessing the purity of this compound. The choice of method should be based on a risk assessment of potential impurities. For a comprehensive purity profile, a validated RP-HPLC method is recommended for the quantification of the main component and non-volatile impurities, while a validated GC method is essential for controlling residual solvents and other volatile organic impurities. A rigorous validation process, following ICH guidelines, is crucial to ensure that the chosen analytical method is fit for its intended purpose, providing reliable data for process control, quality assurance, and regulatory submission.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Validation of Analytical Methods - IKEV. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. [Link]

  • Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - OMICS International. [Link]

  • Analytical Method Validation Special Edition | PDF | Detection Limit - Scribd. [Link]

  • Overview of Degradation Products - Veeprho. [Link]

  • CL-002R ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION Revision. [Link]

  • (PDF) Evaluating Impurities in Drugs (Part I of III) - ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Identifying Impurities in 1-(3,5-Dichloropyridin-2-YL)ethanone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth comparison of mass spectrometry-based approaches for the identification and characterization of potential impurities in 1-(3,5-Dichloropyridin-2-YL)ethanone, a key building block in pharmaceutical synthesis. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Criticality of Impurity Profiling for this compound

This compound is a halogenated pyridine derivative.[2] The presence of chlorine atoms and the acetyl group makes it a versatile reagent but also susceptible to the formation of various impurities during synthesis, purification, and storage. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and toxicological qualification of impurities in new drug substances.[3][4] Therefore, a robust analytical strategy for impurity profiling is not just a quality control measure but a regulatory necessity.

Potential Impurities: A Synthesis-Based Perspective

To effectively identify impurities, one must first anticipate their structures. A common synthetic route to this compound could involve a Grignard reaction between a dichloropyridine derivative and an acetylating agent. This process, while effective, can lead to several classes of impurities:

  • Process-Related Impurities:

    • Isomers: Incomplete regioselectivity during the synthesis can lead to isomers such as 1-(2,5-Dichloropyridin-3-YL)ethanone or 1-(2,3-Dichloropyridin-4-YL)ethanone.

    • Starting Material Carryover: Unreacted 3,5-dichloropyridine or acetylating agents.

    • Byproducts: Homocoupling of the Grignard reagent can lead to biphenyl-type impurities.[5][6] Incomplete reaction or side reactions with other functional groups can also generate a variety of byproducts.

  • Degradation Products:

    • Dehalogenation: Loss of one or both chlorine atoms, leading to monochloro- or unsubstituted acetylpyridine.[7]

    • Oxidation: Oxidation of the acetyl group or the pyridine ring.

    • Hydrolysis: Hydrolysis of the acetyl group under certain pH conditions.

A Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical for successful impurity profiling. The primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).

FeatureGC-MSLC-MS/MS (Triple Quadrupole)High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap)
Principle Separates volatile and thermally stable compounds followed by mass analysis.Separates compounds by liquid chromatography, followed by precursor and product ion analysis.Separates compounds by liquid chromatography, followed by high-accuracy mass measurement.[8]
Best Suited For Volatile and semi-volatile, thermally stable impurities.[1]Targeted quantification and identification of known and expected impurities.Comprehensive profiling of known and unknown impurities; structural elucidation.[4][9][10]
Ionization Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)[11]ESI, APCI, Atmospheric Pressure Photoionization (APPI)[12]
Mass Accuracy LowLow to MediumHigh (<5 ppm)[8]
Sensitivity GoodExcellent (for targeted analysis)Very Good to Excellent
Structural Info Good (EI fragmentation libraries)Good (MS/MS fragmentation)Excellent (accurate mass and fragmentation data)[4]
Throughput ModerateHighModerate to High
Causality Behind Experimental Choices:
  • GC-MS is a viable option due to the likely volatility of the target compound and its potential impurities. The extensive EI libraries can aid in the identification of known compounds.[1] However, thermally labile impurities may degrade in the injector port.

  • LC-MS/MS is often the workhorse for pharmaceutical impurity analysis due to its broad applicability to a wide range of compound polarities and thermal stabilities.[13] The use of Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity for targeted analysis of expected impurities.

  • HRMS offers the distinct advantage of high mass accuracy, which allows for the determination of the elemental composition of an unknown impurity.[4][8] This is invaluable for identifying novel or unexpected impurities for which no reference standards exist. The rich fragmentation data from HRMS instruments further aids in structural elucidation.[14]

Recommended Workflow for Impurity Identification

A comprehensive approach to impurity profiling of this compound would involve a combination of LC-HRMS for initial screening and structural elucidation, followed by targeted LC-MS/MS for quantification of identified impurities.

fragmentation_pathway cluster_fragments parent [M+H]⁺ m/z 190.98 frag1 [M+H-CH₃]⁺ m/z 174.95 parent->frag1 Loss of methyl radical frag2 [M+H-CO]⁺ m/z 162.98 parent->frag2 Loss of CO frag3 [M+H-Cl]⁺ m/z 155.01 parent->frag3 Loss of Cl radical

Sources

Comparative Efficacy of Dichloropyridine-Based Insecticidal Agents: A Guide for Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in modern agrochemical development, forming the structural basis for numerous highly effective insecticides.[1][2] Its versatile chemistry allows for a wide range of structural modifications, leading to compounds with diverse modes of action and target pest spectra.[2][3][4] Among these, derivatives of dichloropyridine have emerged as particularly potent, often serving as key intermediates in the synthesis of commercial insecticides like neonicotinoids.[5][6] This guide focuses on the insecticidal potential of a specific subclass: 1-(3,5-Dichloropyridin-2-YL)ethanone derivatives.

While extensive public data on this exact chemical series is limited, this document will provide a comparative analysis grounded in the well-established principles of related dichloropyridine and pyridine-based insecticides. By examining their synthesis, structure-activity relationships (SAR), and modes of action, we aim to provide researchers and drug development professionals with a framework for evaluating and developing novel insecticidal agents based on this promising chemical core.

Chemical Structure and Synthetic Pathways

The fundamental structure of the compounds features a 3,5-dichloropyridine ring linked to an ethanone group at the 2-position. The chlorine atoms on the pyridine ring are crucial, as they enhance the molecule's electrophilicity and influence its binding affinity to target receptors.[7] The ethanone side chain offers a prime location for synthetic modification to modulate properties such as lipophilicity, steric hindrance, and metabolic stability, all of which are critical determinants of insecticidal efficacy.[8][9]

A plausible synthetic route to these derivatives often begins with a commercially available dichloropyridine precursor. The following protocol outlines a general, multi-step synthesis based on established organometallic and acylation reactions.

Experimental Protocol: Synthesis of a Model this compound Derivative
  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromo-3,5-dichloropyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

    • Maintain a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent, (3,5-dichloropyridin-2-yl)magnesium bromide.

  • Acylation:

    • In a separate flask, dissolve a desired acyl chloride (e.g., acetyl chloride) in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the acyl chloride solution dropwise, maintaining the temperature below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude this compound derivative using column chromatography on silica gel.

Comparative Insecticidal Activity

Insecticide ClassExemplary Compound(s)Primary Target PestsMode of ActionReported Efficacy (LC50)
Neonicotinoids Imidacloprid, AcetamipridSucking insects (aphids, whiteflies), termites, some beetles[10]Nicotinic Acetylcholine Receptor (nAChR) competitive modulators[5][10][11]Acetamiprid: 0.267 mg/L (Aphis craccivora)[12]
Pyridalyl Analogues PyridalylLepidopteran larvae (moths, butterflies)[13]Unclear, potentially related to oxidative stressNot specified in provided abstracts
Diacylhydrazines Tebufenozide (contains a pyridine moiety)Lepidopteran larvaeEcdysone receptor agonistsTebufenozide: 37.77 mg/L (Plutella xylostella)[14]
Novel Pyridine Derivatives N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolateCowpea aphid (Aphis craccivora)Not specified~4-fold more active than acetamiprid[3][4]

Mode of Action: Targeting the Insect Nervous System

Many pyridine-based insecticides, particularly those with structural similarities to neonicotinoids, function as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[2][5] These receptors are critical ligand-gated ion channels in the insect's central nervous system.[5]

When an insecticide like a neonicotinoid binds to the nAChR, it mimics the action of the natural neurotransmitter, acetylcholine. However, unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, these synthetic molecules are not easily metabolized.[5] This leads to persistent activation of the receptor, causing an uncontrolled influx of ions and continuous nerve stimulation. The result is paralysis and eventual death of the insect.[5][10] It is highly probable that this compound derivatives with appropriate structural features would exhibit a similar mode of action.

cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes (Normal Function) IonChannel Ion Channel (Open) nAChR->IonChannel Activates NaCa Na+/Ca2+ Influx IonChannel->NaCa Depolarization Membrane Depolarization NaCa->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis Insecticide Dichloropyridine Derivative (e.g., Neonicotinoid) Insecticide->nAChR Irreversibly Binds

Caption: Neonicotinoid mode of action at the insect nAChR.

Protocols for Evaluating Insecticidal Efficacy

To quantitatively assess the insecticidal activity of novel compounds, standardized bioassays are essential. These protocols allow for the determination of key toxicological endpoints, such as the median lethal concentration (LC50) or median lethal dose (LD50).[15][16]

Workflow for Insecticide Bioassay

start Start: Test Compound Synthesis prep_sol Prepare Serial Dilutions of Compound start->prep_sol apply_treat Apply Treatment (e.g., Leaf Dip, Topical) prep_sol->apply_treat select_insects Select Healthy, Uniform Age Group of Target Insects select_insects->apply_treat control Prepare Control Group (Solvent Only) select_insects->control incubate Incubate Under Controlled Conditions (Temp, Light, Humidity) apply_treat->incubate control->incubate assess Assess Mortality at Pre-determined Time Points (e.g., 24, 48, 72h) incubate->assess calc Calculate Corrected Mortality (Abbott's Formula) assess->calc probit Perform Probit Analysis to Determine LC50/LD50 calc->probit end End: Comparative Efficacy Data probit->end

Caption: Generalized workflow for an insecticide bioassay.

Detailed Protocol: Leaf-Dip Bioassay for Aphids

This method is commonly used to evaluate insecticides against sucking insects.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant like Tween-80).[12] A control solution containing only the solvent and surfactant should also be prepared.[15]

  • Treatment Application:

    • Excise fresh leaves (e.g., fava bean or cotton) and dip them into the respective test solutions for 10-30 seconds.

    • Allow the leaves to air-dry completely on a clean surface.

  • Insect Infestation:

    • Place the treated leaves into petri dishes containing a moist filter paper to maintain turgor.

    • Introduce a known number of aphids (e.g., 20-30 adults or nymphs) into each petri dish.[12]

  • Incubation and Assessment:

    • Seal the petri dishes with ventilated lids and maintain them in a growth chamber with controlled temperature, humidity, and photoperiod.

    • Record mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.[4][15]

    • Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their molecular structure.[8][9] Key SAR insights for pyridine-based insecticides include:

  • The Pyridine Ring: The electronic properties of the pyridine ring are paramount. The presence and position of electron-withdrawing groups, such as chlorine, can significantly influence the molecule's ability to bind to the target receptor.

  • The Side Chain: Modifications to the ethanone side chain can impact the compound's physicochemical properties.

    • Lipophilicity: Increasing the lipophilicity of the side chain can enhance penetration through the insect cuticle and membranes, but excessive lipophilicity can lead to poor systemic movement in plants.[9]

    • Steric Factors: The size and shape of substituents on the side chain can affect how the molecule fits into the binding pocket of the target receptor.[8][9]

Conclusion and Future Directions

While direct experimental data on this compound derivatives remains scarce in the public domain, the foundational principles of pyridine-based insecticides provide a strong rationale for their investigation. Their structural similarity to known potent insecticidal classes, coupled with the synthetic accessibility of the dichloropyridine core, makes them an attractive target for novel agrochemical discovery.

Future research should focus on the synthesis and systematic screening of a library of these derivatives against a broad range of economically important insect pests. Detailed structure-activity relationship studies, guided by computational modeling of receptor-ligand interactions, will be crucial for optimizing their efficacy and selectivity. Furthermore, evaluating their toxicological profile in non-target organisms and their environmental fate will be essential steps toward the development of safe and effective next-generation insecticides.

References

  • A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC - NIH. (2017). Journal of Visualized Experiments.
  • A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - JoVE. (2016). Journal of Visualized Experiments.
  • Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications - World Health Organiz
  • 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides - Benchchem. (n.d.). BenchChem.
  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. (2017). Journal of Entomology and Zoology Studies.
  • Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebr
  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • Development of novel pyridine-based agrochemicals: A review - ResearchGate. (2024).
  • Pyridine as insecticide | Blog - Chempanda. (n.d.). Chempanda.
  • Insecticides | US EPA. (2025). US EPA.
  • Some examples of drugs and insecticides containing pyridine scaffolds. - ResearchGate. (n.d.).
  • (PDF) Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) - ResearchGate. (2014).
  • Mechanisms of Toxic Action and Structure- Activity Relationships for Organochiorine and Synthetic Pyrethroid Insecticides. (n.d.). Environmental Health Perspectives.
  • The relationship between the structure and the activity of pyrethroids - PubMed. (1971).
  • Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PubMed. (n.d.). Environmental Health Perspectives.
  • Design, synthesis and insecticidal activity of novel 1,1-dichloropropene deriv
  • Porphyric insecticides 8. structure-activity study of substituted pyridyls - Illinois Experts. (1994). Pesticide Biochemistry and Physiology.
  • Discovery and development of pyrethroid insecticides - PMC - NIH. (n.d.). Journal of Pesticide Science.
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Deriv
  • Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis - Benchchem. (n.d.). BenchChem.
  • What is 2,4-Dichloropyridine used for? - bbzblog - WordPress.com. (2013). WordPress.com.
  • Insecticides Mode of Action - CropLife Australia. (2025). CropLife Australia.
  • (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - ResearchGate. (n.d.).

Sources

Dichloropyridine-Based Compounds: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it a "privileged" structure in the quest for potent and selective modulators of biological targets.[2] Among the vast landscape of pyridine derivatives, dichlorinated pyridines have emerged as a particularly fruitful area of investigation, offering a fine-tunable platform for structure-activity relationship (SAR) studies. The position of the two chlorine atoms on the pyridine ring significantly influences the molecule's reactivity and its interaction with biological macromolecules, leading to a diverse range of pharmacological activities.[2]

This guide provides an in-depth comparative analysis of the structure-activity relationships of dichloropyridine-based compounds, focusing on their activity as P2X7 receptor antagonists, fibroblast growth factor receptor (FGFR) inhibitors, and general anticancer agents. By examining experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of dichloropyridine derivatives and accelerate the discovery of next-generation therapeutics.

Section 1: Comparative Analysis of Dichloropyridine-Based Compounds

The strategic placement of chlorine atoms on the pyridine ring profoundly impacts the biological activity of the resulting compounds. This section will dissect the SAR of dichloropyridine isomers, highlighting how subtle structural modifications can lead to potent and selective inhibitors of distinct biological targets.

P2X7 Receptor Antagonists: The Prominence of the 3,5-Dichloropyridine Scaffold

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade. Its activation triggers the release of pro-inflammatory cytokines, making it an attractive target for the treatment of a range of inflammatory disorders.[2] SAR studies have revealed that the 3,5-dichloro substitution pattern on the pyridine ring is a critical determinant for potent P2X7 receptor antagonism.[3]

A seminal study by Lee et al. (2012) identified a series of 3,5-dichloropyridine-based hydrazide analogues with significant P2X7 receptor antagonistic activity. The optimization of this series led to the discovery of highly potent compounds, as detailed in the table below.

CompoundR GrouphP2X7 IC50 (nM) (EtBr Uptake Assay)hIL-1β Release IC50 (nM)
9 Phenylpropanoyl650-
51 Adamantanecarbonyl4.91.3
52 Bicyclo[2.2.1]heptane-2-carbonyl139.2
Data sourced from Lee WG, et al. J Med Chem. 2012.[3]

The data clearly demonstrates that the incorporation of bulky, hydrophobic polycycloalkyl groups at the R² position, such as adamantane (compound 51 ) and bicycloheptane (compound 52 ), dramatically enhances the antagonistic activity compared to the initial phenylpropanoyl-substituted compound 9 .[3] This highlights the importance of a hydrophobic moiety in this position for optimal interaction with the receptor. The 3,5-dichloropyridine core, in conjunction with the hydrazide linker, appears to be the ideal scaffold for orienting these hydrophobic groups within the receptor's binding pocket.[3]

The potent anti-inflammatory effects of these optimized compounds were further validated by their ability to inhibit the release of the pro-inflammatory cytokine IL-1β from THP-1 cells, with IC50 values in the low nanomolar range.[3]

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. This ion flux triggers the assembly of the NLRP3 inflammasome, which in turn activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, pro-inflammatory form, which is subsequently released from the cell. Dichloropyridine-based antagonists block this cascade at the initial step by preventing ATP from binding to and activating the P2X7 receptor.

P2X7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux Channel Opening NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β (Mature) Caspase1->IL1B Cleavage proIL1B Pro-IL-1β proIL1B->Caspase1 Inflammation Inflammation IL1B->Inflammation Release Antagonist Dichloropyridine Antagonist Antagonist->P2X7 Blocks Binding

P2X7 signaling and antagonism.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Leveraging the 3,5-Dichloropyridine Moiety

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and survival.[4] Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for oncology drug discovery.[4] The 3,5-dichloropyridine scaffold has been successfully incorporated into a novel class of potent pan-FGFR inhibitors, demonstrating its versatility beyond inflammatory targets.

A notable example is the (R)-21c compound series, which features a 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole core structure. These compounds have shown excellent in vitro inhibitory activity against a panel of FGFR-amplified cell lines.[5]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
(R)-21c 0.92.02.06.1
Data sourced from Yan W, et al. J Med Chem. 2016.[5]

The potent, low nanomolar pan-FGFR inhibitory activity of (R)-21c highlights the effectiveness of the 3,5-dichloropyridine-containing scaffold in targeting the ATP-binding pocket of these kinases.[5] This compound also demonstrated significant in vivo efficacy in a xenograft mouse model.[5]

Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a downstream signaling cascade.[6] This cascade involves the activation of key pathways such as the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[6] Dichloropyridine-based FGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its phosphorylation, thereby blocking the downstream signaling events that drive tumor growth.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor Dichloropyridine Inhibitor Inhibitor->Dimerization Blocks Phosphorylation

FGFR signaling and inhibition.
Comparative Anticancer Activity of Dichloropyridine Isomers

While the 3,5-dichloropyridine scaffold has shown remarkable success in targeted therapies, other isomers also exhibit significant biological activity, particularly as general anticancer agents. The position of the chlorine atoms influences the electronic distribution of the pyridine ring and its steric profile, which in turn affects its binding to various biological targets.

Compound ScaffoldCancer Cell LineIC50 (µM)
2,6-Dichloropurine derivative MCF-7 (Breast)3.42
2,6-Dichloropurine derivative HL-60 (Leukemia)7.04
2,6-Dichloropurine derivative HepG2 (Liver)8.84
2,4-Disubstituted pyrimidine (from 2,4-dichloropyrimidine) AChE (target)5.5
3,5-Dichloropyridine derivative (anticancer) HCT-116 (Colon)3.97
Data compiled from multiple sources for comparative purposes.[5][7]

Section 2: Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the activity of dichloropyridine-based compounds.

P2X7 Receptor Antagonist Activity: Ethidium Bromide/YO-PRO-1 Uptake Assay

This assay measures the ability of a compound to inhibit the ATP-induced uptake of a fluorescent dye (Ethidium Bromide or YO-PRO-1) through the P2X7 receptor pore.[8]

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • 96-well black, clear-bottom tissue culture plates

  • Assay Buffer: PBS with Ca²⁺ and Mg²⁺

  • ATP solution (agonist)

  • Test compounds (dichloropyridine derivatives)

  • YO-PRO-1 iodide or Ethidium Bromide stock solution

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293-hP2X7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Plate Preparation: On the day of the assay, gently wash the cell monolayer twice with Assay Buffer.

  • Compound Incubation: Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., DMSO).

  • Dye and Agonist Addition: Prepare a solution of YO-PRO-1 (final concentration ~2 µM) or Ethidium Bromide (final concentration ~10 µM) and ATP (final concentration that elicits ~80% of maximal response, e.g., 1 mM) in Assay Buffer. Add this solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~491/509 nm for YO-PRO-1) kinetically for 15-30 minutes.

  • Data Analysis: Calculate the rate of dye uptake for each well. Determine the percent inhibition for each test compound concentration relative to the vehicle control and calculate the IC50 value.

Assay_Workflow_P2X7 Start Start Seed_Cells Seed HEK293-hP2X7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with Assay Buffer Incubate_Overnight->Wash_Cells Add_Compounds Add test compounds and incubate Wash_Cells->Add_Compounds Add_Dye_Agonist Add YO-PRO-1/EtBr and ATP Add_Compounds->Add_Dye_Agonist Measure_Fluorescence Measure fluorescence kinetically Add_Dye_Agonist->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

YO-PRO-1/Ethidium Bromide Uptake Assay Workflow.
FGFR Kinase Inhibition Assay: HTRF® Phospho-FGFR Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for quantifying kinase activity by detecting the phosphorylation of a substrate.

Materials:

  • FGFR-expressing cancer cell line (e.g., SNU-16)

  • 96-well tissue culture plates

  • Test compounds (dichloropyridine derivatives)

  • FGF2 (agonist)

  • HTRF Phospho-FGFR and Total-FGFR assay kits (containing specific antibodies conjugated to donor and acceptor fluorophores)

  • Lysis buffer

  • HTRF-compatible plate reader

Step-by-Step Protocol:

  • Cell Seeding and Starvation: Seed cells in a 96-well plate and allow them to adhere. The following day, starve the cells in a serum-free medium for 4-6 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Agonist Stimulation: Stimulate the cells with FGF2 for a short period (e.g., 10 minutes) to induce FGFR phosphorylation.

  • Cell Lysis: Remove the medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Assay Plate Preparation: Transfer the cell lysates to a white 384-well low-volume plate.

  • Antibody Addition: Add the HTRF antibody pairs (phospho-FGFR and total-FGFR) to their respective wells.

  • Incubation: Incubate the plate at room temperature for 4 hours or overnight at 4°C.

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Normalize the phospho-FGFR signal to the total-FGFR signal. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Assay_Workflow_FGFR Start Start Seed_Starve Seed and starve FGFR-expressing cells Start->Seed_Starve Treat_Compounds Treat with test compounds Seed_Starve->Treat_Compounds Stimulate_FGF2 Stimulate with FGF2 Treat_Compounds->Stimulate_FGF2 Lyse_Cells Lyse cells Stimulate_FGF2->Lyse_Cells Transfer_Lysates Transfer lysates to assay plate Lyse_Cells->Transfer_Lysates Add_Antibodies Add HTRF antibodies Transfer_Lysates->Add_Antibodies Incubate Incubate Add_Antibodies->Incubate Read_HTRF Read HTRF signal Incubate->Read_HTRF Analyze_Data Calculate % inhibition and IC50 Read_HTRF->Analyze_Data End End Analyze_Data->End

HTRF® Phospho-FGFR Assay Workflow.

Conclusion

The dichloropyridine scaffold represents a highly versatile and "privileged" platform in modern drug discovery. The strategic placement of chlorine atoms, particularly the 3,5-disubstitution pattern, has proven to be a key design element for developing potent and selective inhibitors of diverse biological targets, including the P2X7 receptor and the FGFR family of kinases. The SAR data presented in this guide underscores the importance of fine-tuning the physicochemical properties of substituents on the dichloropyridine ring to achieve optimal target engagement.

The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel dichloropyridine-based compounds, ensuring the generation of high-quality, reproducible data. As our understanding of the intricate roles of these targets in various diseases continues to grow, the dichloropyridine scaffold will undoubtedly remain a central focus for the development of innovative and effective therapeutics. Future explorations into other dichloropyridine isomers and their application to a broader range of biological targets hold significant promise for expanding the therapeutic potential of this remarkable chemical entity.

References

  • Yan, W., et al. (2016). Discovery of (R)-1-(3-(5-((1-(3,5-Dichloropyridin-4-yl)ethyl)oxy)-1H-indazol-1-yl)phenyl)-3-(2-hydroxyethyl)urea as a Potent and Orally Bioavailable Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(17), 7967–7985. [Link]

  • Dienstmann, R., et al. (2014). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Annals of Oncology, 25(4), 779–789. [Link]

  • Katoh, M. (2016). Fibroblast growth factor receptors as treatment targets in clinical oncology. Nature Reviews Clinical Oncology, 13(4), 239–250. [Link]

  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(9), 4437–4447. [Link]

  • Rezaee, S., et al. (2020). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. ACS Chemical Neuroscience, 11(15), 2349–2363. [Link]

  • Karasawa, A., & Kawate, T. (2016). High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. Bio-protocol, 6(21), e1973. [Link]

  • Gong, P. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Journal of Medicinal Chemistry, 59(16), 7635–7651. [Link]

  • Gonde, H., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. STAR Protocols, 4(1), 102008. [Link]

  • L'herondelle, K., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. Journal of Pharmacological and Toxicological Methods, 83, 1-8. [Link]

  • Orioli, E., et al. (2017). The P2X7 receptor in the spotlight. Interface Focus, 7(5), 20160143. [Link]

  • Kandil, S., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 13243. [Link]

  • Kandil, S., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • Zhang, Y., et al. (2020). Research progress on the P2X7 receptor in liver injury and hepatocellular carcinoma. Journal of Cellular and Molecular Medicine, 24(23), 13686–13698. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. [Link]

  • Vitaku, E., et al. (2014). Pyridine-containing pharmaceuticals: a review of the approved drugs. Journal of Medicinal Chemistry, 57(23), 10257–10274. [Link]

Sources

A Senior Application Scientist's Guide to the Mutagenicity Assessment of Halogenated Pyyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are a critical class of intermediates in the pharmaceutical and agrochemical industries, forming the backbone of numerous active compounds. However, their structural similarity to other genotoxic aromatic amines raises concerns about their potential to induce DNA mutations, a key initiating event in carcinogenesis. For drug development professionals and researchers, a thorough and comparative assessment of the mutagenicity of these intermediates is not just a regulatory hurdle, but a fundamental aspect of preclinical safety and risk assessment.

This guide provides an in-depth comparison of the mutagenic potential of various halogenated pyridine intermediates, grounded in established experimental protocols. We will delve into the causality behind the selection of specific assays, interpret the data with a focus on structure-activity relationships (SAR), and provide detailed methodologies to ensure the trustworthiness and reproducibility of your findings.

The Logic of the Genotoxicity Testing Battery

No single assay can detect all types of genetic damage.[1] Therefore, a battery of tests is employed to assess different endpoints: gene mutations, and structural and numerical chromosomal aberrations.[1] For intermediates like halogenated pyridines, the standard approach, in line with OECD and FDA guidelines, typically involves an initial screening for gene mutations using the bacterial reverse mutation assay (Ames test), followed by an assessment of chromosomal damage in mammalian cells.[1]

Genotoxicity_Testing_Strategy Micronucleus Micronucleus Chromosomal_Aberration Chromosomal_Aberration Micronucleus->Chromosomal_Aberration Positive in vitro result requires in vivo confirmation Ames Ames

Comparative Mutagenicity of Halogenated Pyridines: Insights from the Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method for detecting gene mutations.[2][3] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.

A seminal study by Claxton et al. (1987) provides a comparative analysis of 16 mono- and di-halogenated pyridines using the Ames test, which serves as a valuable resource for understanding their structure-activity relationships.[4]

Key Findings from Comparative Ames Test Data:
CompoundHalogen PositionMetabolic Activation (S9)Mutagenic Response (TA98 & TA100)
Chlorinated Pyridines
2-Chloropyridine2+Positive
3-Chloropyridine3+/-Negative
4-Chloropyridine4+/-Negative
2,3-Dichloropyridine2,3+/-Negative
2,5-Dichloropyridine2,5+/-Negative
2,6-Dichloropyridine2,6+/-Negative
3,5-Dichloropyridine3,5+/-Negative
Brominated Pyridines
2-Bromopyridine2+/-Negative
3-Bromopyridine3+/-Negative
Fluorinated Pyridines
2-Fluoropyridine2+Equivocal
Chloromethyl Pyridines
2-Chloromethyl pyridine2 (on methyl)+/-Positive
3-Chloromethyl pyridine3 (on methyl)+/-Positive

Data synthesized from Claxton et al., 1987.[4]

Interpreting the Structure-Activity Relationship (SAR):

The data reveals several key trends:

  • Position of the Halogen Matters: The mutagenicity of halogenated pyridines is highly dependent on the position of the halogen. 2-Chloropyridine was found to be mutagenic, while its 3- and 4-chloro isomers were not.[4] This suggests that the 2-position is more susceptible to metabolic activation to a reactive species.

  • Metabolic Activation is Often Required: The positive mutagenic response of 2-chloropyridine was observed only in the presence of a metabolic activation system (S9 fraction from rat liver).[4] This indicates that the parent compound is not the ultimate mutagen, but is converted to a reactive intermediate by metabolic enzymes.

  • Halogen Type Influences Activity: While 2-chloropyridine was clearly mutagenic, 2-fluoropyridine showed an equivocal response, and 2-bromopyridine was negative.[4] This suggests that the nature of the halogen atom influences the compound's susceptibility to metabolic activation or the reactivity of the resulting metabolite.

  • Chloromethyl Group Confers Mutagenicity: Both 2- and 3-chloromethyl pyridines were mutagenic, both with and without metabolic activation.[4] This suggests that the chloromethyl group itself is a reactive moiety, capable of directly alkylating DNA.

The Mechanism of Mutagenicity: Metabolic Activation and DNA Adduct Formation

The requirement for metabolic activation for many halogenated pyridines points to a mechanism involving their conversion to electrophilic intermediates that can react with nucleophilic sites on DNA, forming DNA adducts.[2][5] These adducts can lead to mutations during DNA replication if not repaired.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation cluster_2 Potential Consequences Halogenated_Pyridine Halogenated Pyridine Reactive_Metabolite Reactive Electrophilic Intermediate (e.g., Epoxide, N-oxide) Halogenated_Pyridine->Reactive_Metabolite Cytochrome P450 Oxidation DNA_Adduct DNA Adduct Reactive_Metabolite->DNA_Adduct Covalent Binding DNA DNA Mutation Gene Mutation DNA_Adduct->Mutation Miscoding during DNA Replication

For halogenated aromatic compounds, a common activation pathway involves oxidation by cytochrome P450 enzymes to form reactive epoxides or N-oxides.[5] In the case of 2-chloropyridine, N-oxidation has been implicated in its mutagenic activity.[6] These electrophilic intermediates can then form covalent bonds with DNA bases, particularly at the N7 position of guanine.[7] The formation of these bulky adducts can distort the DNA helix and lead to errors during DNA replication, resulting in point mutations.

Assessing Chromosomal Damage: In Vitro Micronucleus and In Vivo Chromosomal Aberration Assays

While the Ames test is excellent for detecting gene mutations, it does not provide information about larger-scale chromosomal damage. Therefore, a positive or equivocal Ames test result necessitates further investigation using mammalian cell-based assays.

In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is a widely used method to assess both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[8][9] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

While comprehensive comparative data for a wide range of halogenated pyridines in the micronucleus assay is limited in the public domain, studies on related compounds provide valuable insights. For instance, 3-chloropyridine has been shown to induce a dose-dependent increase in chromosomal aberrations in V3 cells.[10] Interestingly, this clastogenicity was eliminated when the cells were co-incubated with pyridine N-oxide, suggesting a complex interplay of metabolic activation and detoxification pathways.[10]

In Vivo Mammalian Chromosomal Aberration Test (OECD 475)

A positive result in an in vitro mammalian cell assay typically triggers the need for in vivo testing to confirm the genotoxic potential in a whole animal system, which incorporates the complexities of absorption, distribution, metabolism, and excretion (ADME). The in vivo chromosomal aberration test in rodent bone marrow is a standard follow-up study.[11]

Data from an in vivo study on 2-(chloromethyl)pyridine hydrochloride and 3-(chloromethyl)pyridine hydrochloride showed that neither compound induced chromosomal aberrations or micronuclei in the bone marrow of mice.[8] This highlights the importance of in vivo confirmation, as in vitro results may not always translate directly to an in vivo setting.

Experimental Protocols

To ensure the reliability and reproducibility of mutagenicity data, it is crucial to follow standardized and validated protocols. The following are detailed, step-by-step methodologies for the key assays discussed, based on OECD guidelines.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Ames_Test_Workflow Start Start Prep_Bacteria Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) Start->Prep_Bacteria Prep_Test_Compound Prepare serial dilutions of halogenated pyridine intermediate Start->Prep_Test_Compound Mix_Components Mix test compound, bacterial culture, and S9 mix (for metabolic activation) or buffer in molten top agar Prep_Bacteria->Mix_Components Prep_Test_Compound->Mix_Components Pour_Plates Pour mixture onto minimal glucose agar plates Mix_Components->Pour_Plates Incubate Incubate plates at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count the number of revertant colonies Incubate->Count_Colonies Analyze_Data Analyze data for a dose-dependent increase in revertants compared to control Count_Colonies->Analyze_Data End End Analyze_Data->End

1. Preparation of Bacterial Strains:

  • Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Grow overnight cultures of each strain in nutrient broth at 37°C with shaking.

2. Preparation of Test Compound and Controls:

  • Dissolve the halogenated pyridine intermediate in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Prepare positive controls (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98) and a negative (solvent) control.

3. Metabolic Activation (S9 Mix):

  • For assays requiring metabolic activation, prepare a fresh S9 mix containing the S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination) and a cofactor supplement.

4. Plate Incorporation Method:

  • To 2.0 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution, and 0.5 ml of S9 mix or buffer.

  • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Allow the top agar to solidify.

5. Incubation:

  • Incubate the plates in the dark at 37°C for 48-72 hours.

6. Scoring and Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the dose points.

Experimental Protocol: In Vitro Micronucleus Test - OECD 487

Micronucleus_Test_Workflow Start Start Culture_Cells Culture mammalian cells (e.g., CHO, TK6, human lymphocytes) Start->Culture_Cells Treat_Cells Treat cells with various concentrations of halogenated pyridine intermediate (+/- S9 mix) Culture_Cells->Treat_Cells Add_CytoB Add Cytochalasin-B to block cytokinesis Treat_Cells->Add_CytoB Incubate_MN Incubate for 1.5-2 normal cell cycles Add_CytoB->Incubate_MN Harvest_Cells Harvest cells Incubate_MN->Harvest_Cells Prepare_Slides Prepare slides and stain with a DNA-specific stain (e.g., Giemsa, DAPI) Harvest_Cells->Prepare_Slides Score_Micronuclei Score for the presence of micronuclei in binucleated cells Prepare_Slides->Score_Micronuclei Analyze_MN_Data Analyze for a significant increase in micronucleated cells Score_Micronuclei->Analyze_MN_Data End End Analyze_MN_Data->End

1. Cell Culture:

  • Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Culture the cells to an appropriate density.

2. Treatment:

  • Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.

  • Include positive (e.g., mitomycin C without S9, cyclophosphamide with S9) and negative controls.

  • The treatment duration is typically 3-6 hours with S9, and a continuous treatment for 1.5-2 normal cell cycles without S9.

3. Cytokinesis Block:

  • Add cytochalasin-B to the cultures at an appropriate time to block cytokinesis, resulting in binucleated cells.

4. Cell Harvesting and Slide Preparation:

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Treat with a hypotonic solution, fix, and drop onto clean microscope slides.

5. Staining and Scoring:

  • Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

6. Data Analysis:

  • A positive result is characterized by a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.

Experimental Protocol: In Vivo Mammalian Chromosomal Aberration Test - OECD 475

Chromosomal_Aberration_Test_Workflow Start Start Dose_Animals Administer the halogenated pyridine intermediate to rodents (e.g., rats, mice) at multiple dose levels Start->Dose_Animals Administer_Arresting_Agent Administer a metaphase-arresting agent (e.g., colchicine) prior to sacrifice Dose_Animals->Administer_Arresting_Agent Sacrifice_Animals Sacrifice animals at appropriate time points Administer_Arresting_Agent->Sacrifice_Animals Harvest_Bone_Marrow Harvest bone marrow from the femurs Sacrifice_Animals->Harvest_Bone_Marrow Prepare_Chromosomes Prepare chromosome spreads on microscope slides Harvest_Bone_Marrow->Prepare_Chromosomes Stain_Chromosomes Stain chromosomes (e.g., with Giemsa) Prepare_Chromosomes->Stain_Chromosomes Analyze_Aberrations Analyze metaphase spreads for chromosomal aberrations Stain_Chromosomes->Analyze_Aberrations Evaluate_Results Evaluate for a dose-related increase in the percentage of cells with aberrations Analyze_Aberrations->Evaluate_Results End End Evaluate_Results->End

1. Animal Dosing:

  • Use a suitable rodent species (e.g., rats, mice).

  • Administer the test compound, typically via oral gavage or intraperitoneal injection, at three dose levels.

  • Include a positive control (e.g., cyclophosphamide) and a negative (vehicle) control group.

2. Metaphase Arrest:

  • Inject the animals with a metaphase-arresting agent (e.g., colchicine) 1.5-2 hours before sacrifice to accumulate cells in metaphase.

3. Bone Marrow Collection:

  • Sacrifice the animals at appropriate time points after treatment (e.g., 6 and 24 hours).

  • Collect bone marrow from the femurs.

4. Chromosome Preparation:

  • Prepare a cell suspension from the bone marrow and treat with a hypotonic solution.

  • Fix the cells and prepare chromosome spreads on microscope slides.

5. Staining and Analysis:

  • Stain the slides with Giemsa.

  • Analyze at least 200 well-spread metaphases per animal for structural chromosomal aberrations.

6. Data Analysis:

  • A positive result is indicated by a dose-related increase in the percentage of cells with chromosomal aberrations or a statistically significant increase at any dose level.

Conclusion and Recommendations

The mutagenicity assessment of halogenated pyridine intermediates is a critical step in ensuring the safety of new pharmaceuticals and agrochemicals. This guide has provided a framework for a comparative assessment, emphasizing the importance of a tiered testing strategy and a thorough understanding of the underlying mechanisms.

Based on the available data, the following recommendations can be made:

  • Prioritize testing of 2-halogenated pyridines and chloromethyl pyridines: These classes of compounds have shown the highest potential for mutagenicity in the Ames test.

  • Always include metabolic activation: The mutagenicity of many halogenated pyridines is dependent on metabolic activation, making the inclusion of an S9 mix essential for a comprehensive assessment.

  • Follow up positive in vitro results with in vivo testing: As demonstrated by the chloromethyl pyridines, in vitro results do not always predict the in vivo outcome. In vivo assays are crucial for a more accurate risk assessment.

  • Investigate the mechanism of action: For positive findings, further studies to elucidate the metabolic pathways and identify the specific DNA adducts formed can provide valuable information for risk characterization and may guide the development of safer alternatives.

By adopting a rigorous and mechanistically informed approach to mutagenicity testing, researchers and drug development professionals can make more informed decisions about the safety of halogenated pyridine intermediates and contribute to the development of safer and more effective products.

References

  • Claxton, L. D., Dearfield, K. L., Spanggord, R. J., Riccio, E. S., & Mortelmans, K. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Genetic Toxicology, 176(2), 185–198. [Link]

  • OECD. (2016). Test No. 475: Mammalian Bone Marrow Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Genetic Toxicology Studies. (n.d.). Study Design of Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475). [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91–94. [Link]

  • National Toxicology Program. (1997). 2-Chloropyridine. [Link]

  • McFee, A. F., Jauhar, P. P., Lowe, K. W., Macgregor, J. T., & Wehr, C. M. (1989). Assays of three carcinogen/non-carcinogen chemical pairs for in vivo induction of chromosome aberrations, sister chromatid exchanges and micronuclei. Environmental and Molecular Mutagenesis, 14(4), 207–220. [Link]

  • OECD. (2016). Test No. 475: Mammalian Bone Marrow Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Doak, S. H., et al. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 35(3), 223-238. [Link]

  • In Vivo Mammalian Bone Marrow Chromosome Aberration Testing OECD 475. (n.d.). [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Doak, S. H., et al. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 35(3), 223-238. [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation research/reviews in mutation research, 455(1-2), 81-95. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). [Link]

  • The Ames Test. (n.d.). [Link]

  • Wikipedia. (n.d.). DNA adduct. [Link]

  • FDA. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Chen, W., & Zijtveld, D. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM Report 2021-0191. [Link]

  • Tripathi, P., et al. (2011). A 14-day subchronic genotoxicity of Nimesulide was evaluated by employing mouse bone marrow chromosomal aberration test. Pharmacologyonline, 1, 544-551. [Link]

  • Poirier, M. C., & Weston, A. (2005). Carcinogen-DNA Adduct Formation and DNA Repair. [Link]

  • National Toxicology Program. (2017). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]

  • De Flora, S. (1979). Metabolic activation and deactivation of mutagens and carcinogens. Italian journal of biochemistry, 28(2), 81–103. [Link]

  • Guengerich, F. P. (1992). Metabolic activation of carcinogens. Pharmacology & therapeutics, 54(1), 17–61. [Link]

  • Emelnsia, A. D., & Rather, I. A. (2016). In vitro genotoxicity of pyridine in human lymphocytes. Pakistan journal of pharmaceutical sciences, 29(3 Suppl), 1033–1036. [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1149405. [Link]

  • National Toxicology Program. (2017). Genetic Toxicology - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]

  • Olivo, J. C. F. (2016). A Statistical Evaluation of In Vitro Micronucleus Assay in Toxicology. The CLSU International Journal of Science & Technology, 1(2), 1-6. [Link]

  • Methods for Testing Chromosomal Aberration. (2024, May 2). [Link]

  • Lim, S. T., et al. (2022). Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. Biochemical pharmacology, 206, 115336. [Link]

  • Chromosomal Aberration Test: CAT. (2020, May 31). [Link]

  • Howard, P. C., et al. (1991). Role of ring oxidation in the metabolic activation of 1-nitropyrene. Research report (Health Effects Institute), (46), 1–22; discussion 23–33. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3,5-Dichloropyridin-2-YL)ethanone (CAS No. 141454-65-1). As a chlorinated pyridine derivative, this compound requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this or structurally similar compounds. Our objective is to provide not just a set of instructions, but a framework of understanding, ensuring that safety and compliance are integrated into your laboratory workflow.

Hazard Identification and Chemical Profile

Understanding the inherent risks of a chemical is the foundational step for its safe management. This compound is classified as a hazardous substance.

Toxicological Summary: Based on Safety Data Sheets (SDS) for this and similar chlorinated compounds, this compound presents several hazards:

  • Acute Toxicity: It is often categorized as harmful if swallowed.[1][2] Some related dichloropyridine compounds are noted to cause skin and eye irritation, and may cause respiratory irritation.[3][4]

  • Inhalation: Can be toxic if inhaled.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life. Improper disposal can lead to long-term environmental contamination. Therefore, it must never be discharged into drains or waterways.[2]

Chemical and Physical Properties: A summary of the compound's key physical data is essential for assessing its behavior under laboratory conditions.

PropertyValueReference
CAS Number 141454-65-1
Molecular Formula C₇H₅Cl₂NO[5]
Molecular Weight 190.03 g/mol [6]
Appearance Solid (Typical)N/A
Primary Hazard Class Halogenated Organic Compound[7]

Regulatory Framework: Why This Protocol is Critical

This compound falls under strict regulatory control due to its chemical nature. It is classified as a halogenated organic compound (HOC) because it contains carbon-halogen bonds.[7][8]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing HOCs are subject to specific land disposal restrictions.[7] The primary and most accepted disposal method for these wastes is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[9][10]

Mixing this waste with non-halogenated waste streams is a common but costly mistake. It results in a larger volume of waste that must undergo the more expensive halogenated waste disposal process.[11]

Step-by-Step Disposal and Handling Protocol

This protocol is designed to ensure a self-validating system of safety and compliance from the point of generation to final disposal.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the compound in any capacity, the following PPE is mandatory. The rationale is to create a complete barrier against all potential routes of exposure.

  • Eye Protection: Chemical safety goggles are required. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

  • Hand Protection: Nitrile gloves are the standard. Always use proper glove removal technique to avoid contaminating your skin. Dispose of gloves immediately after handling the compound.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Step 2: Waste Segregation at the Source

Proper segregation is the most critical logistical step in hazardous waste management. The following diagram illustrates the decision process for segregating waste containing this compound.

WasteSegregation start Waste Generated (Contains this compound) is_mixed Is the waste mixed with non-halogenated solvents? start->is_mixed halogenated_container Collect in a dedicated, sealed, and clearly labeled 'HALOGENATED ORGANIC WASTE' container. is_mixed->halogenated_container Yes / No (Any amount classifies it)

Caption: Waste Segregation Flowchart for Halogenated Compounds.

Causality: Any amount of a halogenated compound mixed with a non-halogenated solvent stream renders the entire volume as halogenated waste.[11] This is due to the requirements for specialized incineration. Segregating correctly at the source prevents unnecessary cost escalation and ensures regulatory compliance.

Step 3: Containerization and Labeling
  • Select the Right Container: Use a chemically compatible, sealable, and airtight container. For liquid waste, this is typically a high-density polyethylene (HDPE) carboy. For solid waste, a clearly marked, sealed container is sufficient.

  • Label Immediately: The waste container must be labeled before the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations.[11]

    • List all other components of the waste mixture.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Keep Closed: Waste containers must remain sealed at all times except when actively adding waste.[11] This prevents the release of volatile compounds into the lab atmosphere.

Step 4: Storage and Final Disposal
  • Interim Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent unintended reactions.[12]

  • Professional Disposal: The only acceptable final step is disposal via a licensed environmental services or hazardous waste management company. Your institution's Environmental Health & Safety (EHS) department will manage this process. Do not attempt to treat or dispose of this chemical yourself. The licensed contractor will transport the waste for high-temperature incineration at a permitted facility.[10]

Spill Management Protocol

Accidents happen; a clear plan prevents them from becoming catastrophes.

Personal Precautions:

  • Ensure adequate ventilation and wear full PPE as described in Section 3.[1]

  • Remove all sources of ignition.[2]

Containment and Cleanup:

  • For Small Spills (Solid): Gently sweep up the material to avoid creating dust. Place the collected solid into the designated halogenated waste container.

  • For Small Spills (Liquid/Solution): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent. Scoop the absorbed material into the halogenated waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1] Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste in the same container.

  • For Large Spills: Evacuate the immediate area. Alert your laboratory supervisor and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself.

Chemical Incompatibility

To prevent hazardous reactions in storage or within the waste container, do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Strong Acids and Bases: May catalyze decomposition or other hazardous reactions.[12]

  • Reactive Metals: Avoid contact with alkali metals or other highly reactive metals.

This guide provides a comprehensive framework for the responsible management of this compound. Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of professional scientific practice and a commitment to the safety of yourself, your colleagues, and the environment.

References

  • TCI Chemicals. (2025, July 2). Safety Data Sheet.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. Hazardous Waste Segregation.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1-(3,5-Dichloro-2-pyridinyl)-2-(oxan-4-yl)ethanone. PubChem Compound Database.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal.
  • Ashland. (2013, June 1). Safety Data Sheet.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • BLDpharm. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(5,6-Dichloropyridin-2-yl)ethanone.
  • Echemi. (n.d.). 1-(2,5-Dichlorophenyl)ethanone Safety Data Sheets.
  • ChemicalBook. (n.d.). 1-(2,4-dichloropyrimidin-5-yl)ethanone.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Apollo Scientific. (2023, March 13). Safety Data Sheet: 1-(5-methoxypyridin-2-yl)ethanone.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples.
  • Australian Industrial Chemicals Introduction Scheme. (2021, September 14). Evaluation statement: Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2,5-Dichloropyridin-3-yl)ethanone.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Synblock. (n.d.). CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone.
  • CUTM Courseware. (n.d.). Incompatibilities.
  • Scribd. (n.d.). 1.3 - Chemical Incompatibilities.
  • Synblock. (n.d.). CAS 1393560-06-9 | 1-(3,5-Diaminopyridin-2-YL)ethanone.
  • IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • ChemicalBook. (2025, July 16). 1-(5-Fluoropyridin-2-yl)ethanone.
  • Newton, D. W. (2009). Drug Incompatibility Chemistry.
  • Oregon Department of Environmental Quality. (1997, May). Guidance for Disposal of Chlorinated Water Discharges.

Sources

A Senior Application Scientist's Guide to Safely Handling 1-(3,5-Dichloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount. This guide provides a detailed, experience-driven framework for the safe management of 1-(3,5-Dichloropyridin-2-YL)ethanone, ensuring both personal safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a chlorinated pyridine derivative. While comprehensive toxicological data for this specific compound may be limited, the chemical class suggests potential hazards that must be proactively addressed. Based on data from similar compounds, it is prudent to assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Handling this compound requires a multi-layered approach to personal protective equipment to minimize any potential exposure.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment (PPE) Specifications and Recommendations
Eyes/Face Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2]
Skin/Body Chemical-resistant Lab CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.[2]
Hands Nitrile or Neoprene GlovesRecommended for their resistance to a broad range of chemicals.[2][3][4] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[2]
Respiratory Use in a chemical fume hoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Log the compound into your chemical inventory system.

Safe Handling Protocol
  • Ventilation is Key: Always handle this compound inside a properly functioning and certified chemical fume hood.[3][4][5] This minimizes the risk of inhaling potentially harmful fumes.[3][4]

  • Don Appropriate PPE: Before handling, ensure you are wearing the full complement of PPE as detailed in the table above.

  • Prevent Contamination: Use compatible tools, such as spatulas and glassware, to handle the compound. Avoid creating dust or aerosols.[2]

  • Cleanliness: Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[4]

  • Post-Handling Hygiene: Wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.[2]

Storage
  • Store the compound in a tightly closed, properly labeled container.[4][5]

  • Keep it in a cool, dry, and well-ventilated area.[4][5]

  • Store it away from incompatible materials such as strong oxidizing agents.[6]

Emergency Preparedness: Spill and Exposure Management

Accidents can happen, and a clear plan is essential for a swift and effective response.

Minor Spill (<1g)
  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Major Spill (>1g)
  • Evacuate the immediate area and alert others.

  • If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.

  • Ensure the area is well-ventilated, and if safe to do so, prevent the spill from entering drains.[7]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][5] Seek medical attention.[3][5]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[3] Remove contaminated clothing.[8] If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8][9]

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[10] The label should clearly state "HAZARDOUS WASTE" and list the contents.[10]

  • Segregation: Store waste containers according to chemical compatibility to prevent accidental reactions.[10]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[9][11] Do not dispose of this chemical down the drain or in regular trash.[7][9]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) Vent 2. Verify Fume Hood is Operational Prep->Vent Handle 3. Handle Compound Inside Fume Hood Vent->Handle Store 4. Store in Tightly Sealed Container Handle->Store Spill Spill Occurs Handle->Spill Exposure Exposure Occurs Handle->Exposure Waste 5. Dispose of Waste in Labeled Container Store->Waste Clean 6. Clean Work Area Waste->Clean Wash 7. Wash Hands Thoroughly Clean->Wash Spill_Proc Follow Spill Procedure Spill->Spill_Proc First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol - Benchchem. (n.d.).
  • Safety Data Sheet for Pyridine. (n.d.). Washington State University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Ashland. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • This compound - BLDpharm. (n.d.).
  • MSDS of 1-(3-Bromopyridin-2-yl)ethanone. (n.d.).
  • Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone | AbMole BioScience. (n.d.).
  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Synquest Labs. (n.d.).
  • Personal Protective Equipment PPE.pdf - Home | Freeport-McMoRan Public Portal. (2011, October 28).
  • CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone - Synblock. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichloropyridin-2-YL)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichloropyridin-2-YL)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.